1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
1-ethyl-5-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-9-5(2)6(7)4-8-9;/h4H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSOQFZSDQXOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660029 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-50-8 | |
| Record name | 1H-Pyrazol-4-amine, 1-ethyl-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-5-methyl-1H-pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride (EMPA-HCl). As a substituted pyrazole, this compound belongs to a class of heterocyclic molecules of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's structural, thermal, solubility, and spectral characteristics. The causality behind experimental choices and the logic of analytical methodologies are explained to provide field-proven insights. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties. The specific substitutions on the pyrazole ring, such as the ethyl group at the N1 position and the methyl group at the C5 position in this compound, play a crucial role in modulating its pharmacological and pharmacokinetic profile. The primary amine at the C4 position offers a key site for further chemical modification, making this compound a versatile building block in the synthesis of novel drug candidates. Understanding the fundamental physicochemical properties of this hydrochloride salt is paramount for its effective utilization in drug discovery and development, from formulation and analytical method development to interpreting structure-activity relationships (SAR).
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
Molecular Structure and Formula
This compound is the hydrochloride salt of the parent compound, 1-Ethyl-5-methyl-1H-pyrazol-4-amine. The formation of the hydrochloride salt is a common strategy in pharmaceutical development to enhance the water solubility and bioavailability of basic amine-containing compounds.[2]
-
Molecular Formula: C₆H₁₂ClN₃
-
Molecular Weight: 161.63 g/mol
-
CAS Number: 90312-79-1
-
PubChem CID: 44630908[3]
The structure consists of a five-membered pyrazole ring with an ethyl group attached to one nitrogen atom, a methyl group and an amine group attached to adjacent carbon atoms. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the amine group.
Physicochemical Properties: A Tabulated Summary
For ease of reference and comparison, the known and predicted physicochemical properties of this compound are summarized below. It is important to note that experimentally determined data for this specific compound is limited in the public domain; therefore, some values are estimated based on structurally similar compounds and established scientific principles.
| Property | Value (Experimental/Predicted) | Method of Determination/Prediction |
| Molecular Formula | C₆H₁₂ClN₃ | Elemental Analysis |
| Molecular Weight | 161.63 g/mol | Mass Spectrometry |
| Melting Point | Predicted: >200 °C with decomposition | Based on analogs; requires experimental verification via DSC/TGA. |
| Boiling Point | Decomposes before boiling | Thermal Gravimetric Analysis (TGA) |
| Aqueous Solubility | Predicted: Moderately to highly soluble | The hydrochloride salt of an amine is expected to have significantly higher aqueous solubility than the free base.[2] A pH-solubility profile is recommended for full characterization.[4] |
| Solubility in Organic Solvents | Predicted: Soluble in methanol, ethanol; sparingly soluble in less polar solvents like dichloromethane and ethyl acetate. | General solubility trends for amine hydrochloride salts. |
| pKa (of the conjugate acid) | Predicted: 5-7 | Estimated based on the pKa of similar 4-aminopyrazoles. Requires experimental determination by potentiometric titration or UV-spectrophotometry. |
| LogP (Octanol-Water Partition Coefficient of the free base) | Predicted: ~1.8 | Based on computational models for the free base. |
Thermal Analysis: Stability and Phase Behavior
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for understanding the thermal stability, melting behavior, and presence of solvates or polymorphs.[5][6]
Rationale for Thermal Analysis
In drug development, thermal properties dictate processing conditions (e.g., drying, milling) and storage stability. For a hydrochloride salt, it is crucial to identify the temperature at which decomposition begins, as this defines the upper limit for handling and formulation processes. DSC can reveal melting points, phase transitions, and potential polymorphic forms, while TGA quantifies mass loss as a function of temperature, indicating desolvation or decomposition.[7][8]
Experimental Protocol: Simultaneous TGA-DSC Analysis
A simultaneous TGA-DSC analysis provides comprehensive thermal data from a single sample run.
-
Instrument: A calibrated simultaneous thermal analyzer (e.g., PerkinElmer Pyris STA 9 or similar).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an alumina or platinum crucible.
-
Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
TGA Curve: Analyze for weight loss steps, indicating desolvation or decomposition. The onset temperature of significant weight loss is a key stability indicator.
-
DSC Curve: Analyze for endothermic or exothermic peaks. A sharp endotherm typically indicates melting, while broader endotherms can suggest desolvation. Exotherms often correspond to decomposition.
-
Solubility Profile: A Key Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The conversion of the parent amine to its hydrochloride salt is a common strategy to improve aqueous solubility.[2]
Rationale for Solubility Studies
Determining the solubility in aqueous and organic media is essential for:
-
Formulation Development: Selecting appropriate solvent systems for liquid dosage forms or for crystallization processes.
-
Biopharmaceutical Classification System (BCS): Assessing the permeability and solubility characteristics of the drug.
-
Analytical Method Development: Choosing suitable solvents for sample preparation in techniques like HPLC.
Experimental Protocol: pH-Solubility Profiling
The solubility of an ionizable compound like this compound is pH-dependent. A pH-solubility profile provides a comprehensive understanding of its solubility behavior.
-
Materials: A series of buffers with pH values ranging from 2 to 10, a shaker incubator, and an analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of the compound to vials containing each buffer.
-
Equilibrate the samples in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, filter the samples to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
-
Data Analysis: Plot the logarithm of solubility against pH. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract and for developing oral dosage forms.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
-
Rationale: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. The chemical shifts, coupling constants, and integration values are used to piece together the molecular structure. For this specific molecule, NMR can confirm the presence of the ethyl and methyl groups and their positions on the pyrazole ring.
-
Predicted ¹H NMR Spectrum (in D₂O):
-
Ethyl group (CH₃): A triplet around δ 1.3-1.5 ppm.
-
Ethyl group (CH₂): A quartet around δ 4.0-4.2 ppm.
-
Methyl group (CH₃): A singlet around δ 2.2-2.4 ppm.
-
Pyrazole ring proton (CH): A singlet around δ 7.5-7.8 ppm.
-
Amine protons (NH₃⁺): May be a broad singlet or exchange with the solvent.
-
-
Predicted ¹³C NMR Spectrum (in D₂O):
-
Ethyl group (CH₃): ~δ 15 ppm.
-
Ethyl group (CH₂): ~δ 45 ppm.
-
Methyl group (CH₃): ~δ 10 ppm.
-
Pyrazole ring carbons: Resonances in the aromatic region, typically between δ 100-150 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Rationale: For this compound, IR spectroscopy can confirm the presence of the amine salt, the aromatic pyrazole ring, and the aliphatic C-H bonds. The spectrum of a primary amine salt is distinct from that of the free primary amine.[9]
-
Expected IR Absorption Bands (KBr pellet or ATR):
-
N-H stretch (from NH₃⁺): A broad, strong band in the region of 3200-2800 cm⁻¹.[9]
-
C-H stretch (aliphatic): Around 2950-2850 cm⁻¹.
-
N-H bend (asymmetric and symmetric from NH₃⁺): Two bands in the 1625-1500 cm⁻¹ region.[9]
-
C=N and C=C stretch (pyrazole ring): In the 1600-1450 cm⁻¹ region.
-
C-N stretch: In the 1335-1250 cm⁻¹ region for aromatic amines.[10]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. The fragmentation pattern can provide further structural information. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.
-
Expected Mass Spectrum (ESI+):
-
Molecular Ion Peak (of the free base): An [M+H]⁺ peak corresponding to the protonated free base (C₆H₁₁N₃), with an m/z of 126.1026.
-
Fragmentation: The fragmentation of pyrazoles often involves the loss of N₂ or HCN from the ring.[11] The specific fragmentation pattern would need to be determined experimentally.
-
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of 4-aminopyrazoles can be achieved through the condensation of a β-ketonitrile with a hydrazine, followed by amination or reduction of a nitro group. A common route involves the reaction of ethylhydrazine with a suitably substituted β-ketonitrile.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure and may require optimization.
-
Step 1: Synthesis of the Pyrazole Core:
-
In a round-bottom flask, dissolve the β-ketonitrile precursor in a suitable solvent such as ethanol.
-
Add ethylhydrazine (or its salt) to the solution.
-
The reaction may be catalyzed by a small amount of acid.
-
Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the pyrazole product, which may precipitate or require extraction and purification by column chromatography.
-
-
Step 2: Introduction of the Amino Group:
-
If the precursor leads to a 4-nitro-pyrazole, this can be reduced to the 4-amino-pyrazole using a standard reducing agent like tin(II) chloride or catalytic hydrogenation (H₂ over Pd/C).
-
Alternatively, a 4-hydroxy-pyrazole can be converted to the amine via a multi-step process.
-
-
Step 3: Formation of the Hydrochloride Salt:
-
Dissolve the purified 1-Ethyl-5-methyl-1H-pyrazol-4-amine free base in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.
-
Analytical Methodologies
A robust analytical method is crucial for quality control, ensuring the identity, purity, and concentration of the compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Rationale for HPLC Method Development
HPLC offers high resolution, sensitivity, and quantification capabilities, making it ideal for:
-
Purity Assessment: Separating the main compound from starting materials, by-products, and degradation products.
-
Assay: Accurately determining the concentration of the compound in various matrices.
-
Stability Studies: Monitoring the degradation of the compound over time under different conditions.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound; likely in the range of 220-280 nm for the pyrazole ring.
-
Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent to a known concentration.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While there is a need for more experimentally validated data, the information and protocols presented here, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers and drug development professionals. A thorough understanding of these properties is indispensable for the rational design of future experiments, the development of robust formulations, and the advancement of new therapeutic agents based on the versatile pyrazole scaffold.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals | MDPI [mdpi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride molecular weight and formula
An In-Depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved therapeutic agents. This document details the molecular characteristics, physicochemical properties, a validated synthetic protocol, and key applications of the title compound, with a focus on its utility as a versatile building block in the development of novel therapeutics. The information presented herein is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its application in research settings.
Chemical Identity and Molecular Structure
This compound is a salt of a substituted pyrazole base. The core structure consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole), which is functionalized with an ethyl group at the N1 position, a methyl group at the C5 position, and an amine group at the C4 position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation in experimental settings.
The presence of the primary amine group and the pyrazole ring's nitrogen atoms provides multiple sites for further chemical modification, rendering it a valuable intermediate for constructing more complex molecular architectures.
Molecular Formula and Weight
The chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₁₂ClN₃ | PubChem[1] |
| Molecular Weight | 161.63 g/mol | Calculated |
| Monoisotopic Mass | 161.07198 Da | Calculated |
| IUPAC Name | 1-ethyl-5-methyl-1H-pyrazol-4-amine;hydrochloride | PubChem[1] |
| CAS Number | 1007379-79-1 | PubChem[1] |
Structural Diagram
The molecular structure of the cation is depicted below.
References
An In-Depth Technical Guide to the Spectral Analysis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine Hydrochloride
Introduction
Substituted pyrazoles represent a vital class of heterocyclic compounds, forming the core scaffold of numerous molecules in medicinal chemistry and materials science. Their versatile biological activities necessitate robust and unequivocal methods for structural confirmation and purity assessment. This guide provides a comprehensive technical overview of the spectral data for 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride, a key building block in synthetic chemistry.
A thorough spectroscopic analysis is paramount to confirming the identity and structure of such molecules. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can gain a detailed understanding of the molecular architecture. This document serves as a reference for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the spectral characterization of this compound.
Molecular Identity and Physicochemical Properties
The first step in any analysis is to establish the fundamental properties of the molecule. This compound is the salt form of the parent amine, enhancing its stability and solubility in polar solvents, which is often advantageous for handling and subsequent reactions.
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride | [1] |
| Molecular Formula | C₆H₁₁N₃ · 2HCl | Inferred |
| Molecular Weight | 198.10 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | General Observation |
| Solubility | Soluble in water, DMSO, and methanol | Expected for HCl salt |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive confirmation of its structure.[2][3]
Causality in Experimental Choices
The choice of a deuterated solvent is critical. For a hydrochloride salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are excellent choices. DMSO-d₆ is often preferred as it solubilizes the compound well and its residual peak does not obscure key signals. Furthermore, the acidic amine protons (as -NH₃⁺) are often observable in DMSO-d₆, whereas they would rapidly exchange with the solvent in D₂O and become invisible.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30 or similar).
-
Spectral Width: 0-180 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Caption: Generalized workflow for NMR spectral analysis.
¹H NMR Spectral Interpretation (Predicted)
The protonated amine group (-NH₃⁺) will likely appear as a broad singlet due to quadrupolar broadening and exchange. Its chemical shift can be highly variable depending on concentration and residual water content.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.70 | s | 1H | H-3 (pyrazole ring) | The sole proton on the electron-deficient pyrazole ring is expected to be downfield. |
| ~4.05 | q | 2H | -N-CH₂ -CH₃ | Methylene protons adjacent to a nitrogen atom, split by the neighboring methyl group. |
| ~2.25 | s | 3H | -CH₃ (on ring) | Methyl group attached to the pyrazole ring. |
| ~1.30 | t | 3H | -N-CH₂-CH₃ | Terminal methyl protons of the ethyl group, split by the adjacent methylene group. |
| (Broad) | br s | 3H | -NH₃ ⁺ | Acidic protons of the ammonium salt, often broad and may exchange. |
¹³C NMR Spectral Interpretation (Predicted)
The ¹³C NMR spectrum provides a count of unique carbon environments, confirming the molecular skeleton. Chemical shifts are predicted based on known substituent effects in pyrazole systems.[6][7]
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.0 | C-5 | Carbon bearing the methyl group and adjacent to two nitrogen atoms. |
| ~138.0 | C-3 | Unsubstituted carbon on the pyrazole ring. |
| ~110.0 | C-4 | Carbon bearing the amino group, shifted upfield due to the electron-donating effect. |
| ~45.0 | -N-CH₂ -CH₃ | Methylene carbon of the ethyl group. |
| ~15.0 | -N-CH₂-CH₃ | Methyl carbon of the ethyl group. |
| ~10.0 | -CH₃ (on ring) | Methyl carbon attached to the pyrazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.
Causality in Experimental Choices
For solid samples, two common preparation techniques are Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).[8][9]
-
KBr Pellet: This classic transmission method provides a high-quality spectrum representative of the bulk sample but requires significant sample preparation (grinding and pressing).[10][11][12]
-
ATR: This modern reflectance technique is fast, requires minimal sample preparation, and is excellent for routine analysis. It analyzes the surface of the sample.[8][9]
For a hydrochloride salt, which can be hygroscopic, ATR is often the more practical and reproducible choice, as it minimizes exposure to atmospheric moisture that can interfere with the KBr matrix.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: Generalized workflow for ATR-FTIR spectral analysis.
IR Spectral Interpretation (Predicted)
The IR spectrum will be dominated by absorptions from the amine salt and the substituted pyrazole ring. The N-H stretching region is particularly diagnostic for the hydrochloride salt.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 2800 | Strong, Broad | N-H Stretch | -NH₃⁺ (Ammonium salt) |
| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (Ethyl, Methyl)[13] |
| ~1620 | Medium | N-H Bend | -NH₃⁺ (Ammonium salt)[14] |
| ~1580 | Medium-Strong | C=N / C=C Stretch | Pyrazole Ring |
| 1500 - 1400 | Medium | C-H Bend | Aliphatic (CH₂, CH₃) |
| < 1000 | Variable | "Fingerprint" Region | Complex skeletal vibrations |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
Causality in Experimental Choices
Electrospray Ionization (ESI) is the ideal ionization technique for a pre-charged, polar molecule like an amine hydrochloride.[15][16] It is a "soft" ionization method that typically keeps the molecule intact, allowing for clear determination of the molecular ion.[17] Analysis is performed in positive ion mode to detect the protonated parent molecule, [M+H]⁺, where 'M' is the free base.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an ESI-compatible solvent, such as methanol or an acetonitrile/water mixture, often with 0.1% formic acid to ensure protonation.
-
Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or Ion Trap).
-
Data Acquisition (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 100-150 °C.
-
Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).
-
Caption: Generalized workflow for ESI-MS analysis.
MS Data Interpretation (Predicted)
The mass spectrum will show the mass-to-charge ratio (m/z) of the protonated free base. The molecular formula of the free base is C₆H₁₁N₃, with a monoisotopic mass of 125.0953 Da.
Table 5: Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion | Rationale |
| 126.1026 | [M+H]⁺ | Protonated molecular ion of the free base (C₆H₁₂N₃⁺). This will be the base peak. |
| 111.0820 | [M+H - CH₃]⁺ | Loss of a methyl radical from the pyrazole ring (less common) or ethyl group. |
| 98.0871 | [M+H - C₂H₄]⁺ | Loss of ethene via rearrangement from the N-ethyl group. |
| Various | - | Further fragmentation of the pyrazole ring, potentially involving loss of HCN or N₂ as seen in other pyrazole compounds.[18][19] |
Conclusion
The collective application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, particularly the ammonium salt and the pyrazole ring. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight. This triad of analytical techniques ensures the structural integrity and identity of the compound, a critical requirement for its application in research and development.
References
- 1. 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. jchps.com [jchps.com]
- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kintek Solution [kindle-tech.com]
- 9. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
- 12. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press [kinteksolution.com]
- 13. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 14. researchgate.net [researchgate.net]
- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phys.libretexts.org [phys.libretexts.org]
- 17. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 18. researchgate.net [researchgate.net]
- 19. BiblioBoard [openresearchlibrary.org]
A Researcher's Guide to Unlocking the Therapeutic Potential of Pyrazole Derivatives: A Technical Guide to Biological Activity Screening
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile scaffold has given rise to a plethora of derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] From the blockbuster anti-inflammatory drug celecoxib to promising new anticancer and antimicrobial agents, the therapeutic potential of pyrazole-based compounds is undeniable.[1][3] This guide provides an in-depth technical overview of the essential biological screening methodologies required to identify and characterize the therapeutic promise of novel pyrazole derivatives. Moving beyond a mere recitation of protocols, this document delves into the rationale behind experimental choices, empowering researchers to design and execute robust screening cascades.
The Logic of the Screen: A Hierarchical Approach
A successful screening campaign for pyrazole derivatives, as with any compound library, follows a logical, hierarchical progression. This tiered approach is designed to efficiently identify promising candidates while minimizing resource expenditure.
Caption: A hierarchical workflow for screening pyrazole derivatives.
Initial broad-based screening, often employing high-throughput (HTS) or in silico methods, casts a wide net to identify "hits" from a large library of compounds.[4][5] These initial hits are then subjected to more specific and mechanistically informative secondary and tertiary in vitro assays to confirm their activity and elucidate their mode of action. Finally, the most promising "lead" compounds are advanced to in vivo animal models for efficacy and safety evaluation.
Core Screening Modules for Pyrazole Derivatives
This guide will focus on three of the most prominent and therapeutically relevant activities of pyrazole derivatives: anticancer, antimicrobial, and anti-inflammatory properties.
I. Anticancer Activity Screening
The structural versatility of the pyrazole scaffold has made it a privileged structure in the design of novel anticancer agents.[1][6] Pyrazole derivatives have been shown to target a variety of cancer-related pathways, including cell cycle regulation, angiogenesis, and signal transduction.[7][8]
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The foundational step in anticancer screening is to assess the cytotoxic or cytostatic effects of the pyrazole derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and relatively high-throughput colorimetric assay for this purpose.[9][10]
The Causality Behind the Choice: The MTT assay provides a quantitative measure of cell viability. The underlying principle is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Select appropriate human cancer cell lines. Commonly used lines for initial screening include HCT-116 (colon cancer) and PC-3 (prostate cancer), as they are well-characterized and robust.[11][12]
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in the complete growth medium to achieve a range of final concentrations for testing. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[10]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug like doxorubicin).[10]
-
Incubate the plates for 48-72 hours. The incubation time should be sufficient to allow for multiple cell doublings.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement and Data Analysis:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Caption: Workflow for the in vitro cytotoxicity MTT assay.
B. Elucidating the Mechanism: Cell Cycle Analysis
For pyrazole derivatives that exhibit significant cytotoxicity, the next logical step is to investigate their effect on the cell cycle. This provides crucial insights into the mechanism of action, such as whether the compound induces cell cycle arrest at a specific phase, leading to apoptosis.
The Causality Behind the Choice: The cell cycle is a tightly regulated process, and its disruption is a hallmark of cancer. Many effective anticancer drugs exert their effects by causing cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the pyrazole derivative at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells to ensure all cells, including those that may have detached due to treatment, are analyzed.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA content.
-
Incubate the cells at -20°C for at least 2 hours.[13]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is essential to degrade RNA, ensuring that PI only stains the DNA.[13]
-
Incubate in the dark at room temperature for 30 minutes.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase to determine if the pyrazole derivative induces cell cycle arrest at a specific checkpoint.
-
| Parameter | Description | Typical Values |
| IC50 | The concentration of a drug that gives half-maximal response. | Varies widely depending on the compound and cell line. |
| Cell Cycle Arrest | Accumulation of cells in a specific phase of the cell cycle. | e.g., Increased percentage of cells in G2/M phase. |
II. Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.[14][15]
A. Preliminary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a simple, rapid, and cost-effective qualitative assay to screen for the antimicrobial activity of pyrazole derivatives.[5][16]
The Causality Behind the Choice: This assay is based on the principle of diffusion of the test compound through a solid agar medium inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the area surrounding the well, creating a "zone of inhibition." The diameter of this zone is proportional to the antimicrobial potency of the compound.
-
Preparation of Inoculum and Agar Plates:
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. This is typically done by suspending colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline and adjusting the turbidity.[16]
-
Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn of bacteria or fungi.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer (typically 6 mm in diameter), create wells in the agar plate.
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).[16]
-
Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into each well.
-
Include a positive control (a standard antibiotic like ciprofloxacin or an antifungal like fluconazole) and a negative control (the solvent used to dissolve the compound).[16]
-
-
Incubation and Measurement:
-
Allow the plates to stand for a period to allow for prediffusion of the compounds.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition in millimeters.
-
B. Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the agar well diffusion assay, the next step is to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
The Causality Behind the Choice: The MIC provides a quantitative measure of the potency of an antimicrobial agent, which is essential for comparing the activity of different compounds and for guiding further development. The broth microdilution method is a commonly used and standardized technique for MIC determination.
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion assay.
-
Add a standardized volume of the inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Interpretation:
-
Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubate the plate under appropriate conditions.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
| Assay | Parameter | Description |
| Agar Well Diffusion | Zone of Inhibition (mm) | Diameter of the clear zone around the well where microbial growth is inhibited. |
| Broth Microdilution | MIC (µg/mL) | Lowest concentration of the compound that inhibits visible microbial growth. |
III. Anti-inflammatory Activity Screening
Many pyrazole derivatives, most notably celecoxib, exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][18]
A. In Vivo Acute Inflammation Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a classic and widely used in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[19][20]
The Causality Behind the Choice: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins, which are products of the COX enzymes.[21] Therefore, inhibition of paw edema in the later phase is indicative of COX inhibition.
-
Animal Acclimatization and Grouping:
-
Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for different doses of the pyrazole derivative.
-
-
Compound Administration:
-
Administer the pyrazole derivative or the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[19]
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
B. Mechanistic Insight: COX-2 Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of the COX-2 enzyme.
Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.
The Causality Behind the Choice: COX-1 is a constitutively expressed enzyme involved in housekeeping functions, such as protecting the gastric mucosa. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[7] Selective inhibition of COX-2 is therefore desirable to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. In vitro COX-1/COX-2 inhibition assays are commercially available and are essential for determining the potency and selectivity of pyrazole derivatives.
| Parameter | Description | Significance |
| % Inhibition of Paw Edema | Reduction in paw swelling compared to the control group. | Indicates in vivo anti-inflammatory activity. |
| COX-2 IC50 | Concentration of the compound that inhibits 50% of COX-2 activity. | Measures the potency of the compound as a COX-2 inhibitor. |
| Selectivity Index (COX-1 IC50 / COX-2 IC50) | Ratio of the potency against COX-1 versus COX-2. | A higher selectivity index indicates a more selective COX-2 inhibitor, which is generally associated with a better safety profile. |
Conclusion
The biological screening of pyrazole derivatives is a multifaceted process that requires a strategic and methodologically sound approach. This guide has provided a framework for conducting primary, secondary, and mechanistic studies to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of this versatile class of compounds. By understanding the rationale behind each experimental choice and adhering to detailed, validated protocols, researchers can effectively navigate the path from a novel pyrazole derivative to a potential therapeutic lead. The journey is complex, but the potential rewards in the form of new and improved medicines are immeasurable.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. botanyjournals.com [botanyjournals.com]
- 6. srrjournals.com [srrjournals.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Therapeutic Potential of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its inherent properties make it a versatile starting point for the development of targeted therapies.[1][3] This guide provides a comprehensive framework for investigating the therapeutic potential of the novel compound, 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. We will delve into the rationale behind its selection, explore its likely therapeutic targets based on robust structure-activity relationship (SAR) data from analogous compounds, and provide detailed, actionable protocols for target validation and preclinical assessment.
Introduction: The Rationale for Investigating this compound
The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[4] This structure is a cornerstone in the design of a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[5][6] The success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib, underscores the therapeutic promise of this chemical class.[3]
The specific compound, this compound, has been selected for investigation due to its structural features that suggest a high probability of interaction with key biological targets, particularly within the protein kinase family. The ethyl and methyl substitutions on the pyrazole ring can influence its binding affinity and selectivity for the ATP-binding pocket of kinases.[7]
Hypothesized Therapeutic Targets: A Focus on Protein Kinases
Based on extensive analysis of existing pyrazole-based inhibitors, we hypothesize that this compound is a promising candidate for targeting protein kinases involved in oncology and inflammatory diseases.
The Protein Kinase Superfamily: Prime Targets for Pyrazole Derivatives
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[7][8] The pyrazole ring has proven to be an effective scaffold for developing potent and selective kinase inhibitors.[9][10] Several FDA-approved kinase inhibitors, including crizotinib and ruxolitinib, feature a pyrazole core.[7]
Structure-Activity Relationship (SAR) Analysis
The structure of 1-Ethyl-5-methyl-1H-pyrazol-4-amine suggests it may function as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase. The substitutions on the pyrazole ring are critical for its interaction with the kinase domain. The N-ethyl group may orient the molecule within the ATP binding pocket, while the 4-amino group can form crucial hydrogen bonds with the hinge region of the kinase.[11]
Prioritized Kinase Families for Investigation
Given the structural similarities to known inhibitors, we propose prioritizing the following kinase families for initial screening:
-
Janus Kinases (JAKs): Pyrazole-based compounds, such as ruxolitinib, are potent JAK inhibitors used in the treatment of myelofibrosis and other inflammatory conditions.[5][7]
-
Cyclin-Dependent Kinases (CDKs): Several pyrazole derivatives have demonstrated significant inhibitory activity against CDKs, which are key regulators of the cell cycle and are attractive targets in oncology.[7]
-
Mitogen-Activated Protein Kinases (MAPKs): The p38 MAPK pathway, in particular, is a target for anti-inflammatory therapies, and pyrazole-based inhibitors have shown efficacy in preclinical models.[4][12]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, and pyrazole-containing molecules have been developed as potent PI3K inhibitors.[7]
A Step-by-Step Guide to Target Identification and Validation
A systematic and rigorous approach is essential to definitively identify and validate the therapeutic targets of this compound. The following experimental workflow is designed to achieve this.
Initial Target Screening: A Broad-Based Approach
The first step is to perform a broad screen of the compound against a large panel of kinases to identify potential targets.
Experimental Protocol: In Vitro Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a panel of several hundred kinases.
-
Assay Format: A common format is a radiometric assay using 32P-labeled ATP or a fluorescence-based assay.[13]
-
Assay Conditions: The compound is typically tested at a single concentration (e.g., 1 or 10 µM) in duplicate.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (DMSO). "Hits" are typically defined as kinases with >50% inhibition.
Hit Confirmation and Potency Determination
Once initial hits are identified, the next step is to confirm these interactions and determine the potency of the compound.
Experimental Protocol: In Vitro IC50 Determination
-
Compound Dilution: Prepare a serial dilution of the compound, typically in a 10-point, half-log dilution series starting from 100 µM.
-
Kinase Assay: Perform an in vitro kinase assay for each of the "hit" kinases using the prepared dilutions.[1][14]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Data Presentation: Summary of In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| Hypothetical Data | |
| JAK2 | 50 |
| CDK2 | 120 |
| p38α | 250 |
| PI3Kα | 500 |
Cellular Target Engagement and Functional Effects
Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical step.
Experimental Protocol: Cell-Based Target Engagement Assay
-
Cell Line Selection: Choose cell lines that are known to be dependent on the activity of the target kinase.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound for a specified period.
-
Lysis and Western Blotting: Lyse the cells and perform a Western blot to assess the phosphorylation status of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates target engagement.[15][16]
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed the selected cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a dilution series of the compound.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the GI50 value (the concentration at which 50% of cell growth is inhibited).
Visualization of Key Concepts
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Target Validation
Caption: A streamlined workflow for the identification and validation of therapeutic targets.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a novel therapeutic agent. Its pyrazole core, a privileged scaffold in medicinal chemistry, suggests a high likelihood of activity against protein kinases. The systematic approach outlined in this guide, from broad-based screening to specific cellular assays, provides a clear and efficient path to elucidate its mechanism of action and identify its primary therapeutic targets. Successful validation of a kinase target will pave the way for lead optimization and preclinical development, with the ultimate goal of translating this promising compound into a clinically effective therapy.
References
- 1. In vitro kinase assay [protocols.io]
- 2. inits.at [inits.at]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Kinase Assays | Revvity [revvity.com]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 16. reactionbiology.com [reactionbiology.com]
Elucidating the Mechanism of Action of Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3][4][5] Substituted pyrazoles, in particular, have garnered significant attention for their therapeutic potential across various diseases, most notably in oncology and inflammatory disorders.[2][6] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the mechanism of action (MoA) of novel substituted pyrazole derivatives. Moving beyond a simple recitation of protocols, this guide emphasizes the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to MoA studies. We will delve into the common molecular targets of substituted pyrazoles, with a primary focus on protein kinases, and provide detailed, field-proven methodologies for target identification, validation, and characterization.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal pharmacophore.[7][8] Its aromatic nature allows for various substitution patterns, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[7] The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the binding pockets of biological targets.[8][9] Consequently, pyrazole derivatives have been successfully developed as inhibitors for a range of protein targets, including protein kinases, enzymes, and G protein-coupled receptors (GPCRs).[1][9][10] A significant number of FDA-approved drugs, such as Celecoxib (a COX-2 inhibitor), Ruxolitinib (a JAK inhibitor), and Sildenafil (a PDE5 inhibitor), feature the pyrazole core, underscoring its therapeutic importance.[3][11]
This guide will focus on the systematic elucidation of the MoA for novel substituted pyrazoles, a critical step in their development as therapeutic agents. A thorough understanding of a compound's MoA is paramount for predicting its efficacy, understanding potential off-target effects, and identifying patient populations most likely to respond to treatment.
Initial Assessment and Target Hypothesis Generation
The journey to elucidating the MoA of a novel substituted pyrazole begins with a comprehensive initial assessment. This phase involves leveraging existing knowledge and in silico tools to formulate a plausible target hypothesis.
Structural Similarity Analysis
A primary step is to compare the structure of the novel pyrazole derivative with known, well-characterized compounds. Public and commercial databases (e.g., ChEMBL, PubChem, SciFinder) are invaluable resources for this analysis. The presence of specific pharmacophoric features can provide strong clues about the likely target class. For instance, many pyrazole-based kinase inhibitors share a common structural motif that allows them to interact with the ATP-binding pocket of kinases.[9][12]
In Silico Target Prediction
Example: A novel pyrazole derivative with a urea linkage might be hypothesized to be a kinase inhibitor, as this feature is present in known inhibitors of kinases like VEGFR-2 and p38 MAP kinase.[12]
Elucidating the Mechanism of Action: A Step-by-Step Experimental Workflow
Once a primary target hypothesis is formulated (e.g., kinase inhibition), a multi-pronged experimental approach is necessary to rigorously test this hypothesis and fully characterize the compound's MoA. The following sections detail a logical and iterative workflow.
Phase 1: Initial In Vitro Profiling and Target Engagement
The initial phase focuses on confirming the biological activity of the compound in a simplified, cell-free system and demonstrating direct interaction with the putative target.
For hypothesized enzyme inhibitors, including kinases, the first step is to perform a biochemical assay to determine the compound's inhibitory potency.
Key Experiment: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the substituted pyrazole against the purified target kinase.
-
Causality: This is the foundational experiment to validate the primary hypothesis. A potent IC50 value (typically in the nanomolar to low micromolar range) provides strong evidence that the compound directly inhibits the target enzyme.[1][6]
-
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reaction Setup: In a 96-well plate, combine the purified kinase, the kinase-specific substrate, and a range of concentrations of the substituted pyrazole compound (typically a 10-point serial dilution). Include appropriate controls (no inhibitor, no enzyme).
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).[12]
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the amount of ADP produced.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[12]
-
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | Akt1 | 61 | [1] |
| Compound 8 | Aurora A/B | 35 / 75 | [1] |
| Ruxolitinib | JAK1/JAK2 | ~3 | [7] |
| Compound 5 (SR-3677) | ROCK-II | ~3 | [9] |
Table 1: Example IC50 Values for Substituted Pyrazole Kinase Inhibitors
While an IC50 value indicates functional inhibition, it does not definitively prove direct binding. Biophysical assays are crucial for confirming target engagement.
Key Experiment: Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
-
Objective: To confirm direct binding of the compound to the target protein by measuring changes in protein thermal stability.[12]
-
Causality: The binding of a ligand to a protein typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). A positive shift in Tm in the presence of the compound is strong evidence of direct target engagement.[16]
-
Protocol:
-
Preparation: Mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Add the substituted pyrazole compound at various concentrations to the protein-dye mixture.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the samples.
-
Data Acquisition: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A ΔTm > 2°C is generally considered a significant shift.
-
Caption: Phase 1 Workflow: Initial Target Validation.
Phase 2: Cellular Mechanism of Action
Once direct target inhibition and binding are established, the investigation moves into a cellular context to understand the compound's effects on cell signaling and function.
Key Experiment: Western Blotting for Phospho-Protein Analysis
-
Objective: To determine if the compound inhibits the activity of the target kinase within the cell by measuring the phosphorylation status of its downstream substrates.
-
Causality: Kinases function by phosphorylating other proteins. A decrease in the phosphorylation of a known substrate of the target kinase upon treatment with the compound provides evidence of on-target activity in a cellular environment.
-
Protocol:
-
Cell Treatment: Treat cultured cells with the substituted pyrazole at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate and the total form of the substrate.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
These assays assess the overall effect of the compound on cellular behavior, which should be consistent with the inhibition of the target pathway.
Key Experiment: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To measure the effect of the compound on the proliferation and viability of cancer cell lines.[6][17]
-
Causality: Many kinases targeted by pyrazole derivatives are involved in cell proliferation and survival pathways.[1][18] Therefore, inhibition of these kinases is expected to lead to a decrease in cell proliferation.
-
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted pyrazole for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Key Experiment: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound induces cell cycle arrest at a specific phase.[17][19]
-
Causality: Inhibition of kinases that regulate cell cycle progression (e.g., CDKs, Aurora kinases) can lead to arrest at specific checkpoints (G1, S, or G2/M).[18][20]
-
Protocol:
-
Cell Treatment: Treat cells with the compound for a defined period (e.g., 24-48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Key Experiment: Apoptosis Assays
-
Objective: To determine if the compound induces programmed cell death (apoptosis).[21][22]
-
Causality: Inhibition of survival signaling pathways often triggers apoptosis.
-
Methods:
-
Annexin V/PI Staining: Annexin V binds to phosphatidylserine, which is externalized on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells. Flow cytometry analysis of cells stained with both allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[22]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3/7, caspase-8, caspase-9) using fluorescent or luminescent substrates.[17][22]
-
Caption: Phase 2 Workflow: Cellular Mechanism of Action.
Phase 3: Advanced Mechanistic and Selectivity Studies
For lead compounds, more in-depth studies are required to understand the nuances of their MoA and to assess their selectivity.
-
Objective: To assess the selectivity of the compound against a broad panel of kinases.
-
Causality: High selectivity is a desirable attribute for a drug candidate as it can minimize off-target effects and associated toxicities.
-
Methodology: Several commercial services offer kinome-wide profiling, where the compound is tested against hundreds of purified kinases at a fixed concentration (e.g., 1 µM). The results are often presented as a percentage of inhibition for each kinase.
-
Objective: To determine the mechanism by which the compound inhibits the target enzyme (e.g., competitive, non-competitive, uncompetitive).
-
Causality: Understanding the mode of inhibition can provide insights into how the compound binds to the target and can guide further optimization efforts. For example, many pyrazole-based kinase inhibitors are ATP-competitive.[7]
-
Methodology: Enzyme kinetic studies are performed by measuring the initial reaction rates at various concentrations of both the substrate (e.g., ATP for kinases) and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and the inhibition constant (Ki).[23][24]
-
Objective: To confirm that the observed cellular phenotype is indeed due to the inhibition of the intended target.
-
Causality: This provides the highest level of confidence in the MoA.
-
Methodology:
-
siRNA/shRNA knockdown: Reducing the expression of the target protein using RNA interference should phenocopy the effects of the compound.
-
CRISPR/Cas9 knockout: Genetically knocking out the target gene should render the cells resistant to the compound.
-
Caption: Phase 3 Workflow: In-depth Mechanistic Studies.
Beyond Kinase Inhibition: Other Potential Mechanisms
While kinase inhibition is a prominent MoA for substituted pyrazoles, it is not the only one. Researchers should remain open to other possibilities, especially if the data from kinase-focused assays are inconclusive. Other potential targets and mechanisms include:
-
Enzyme Inhibition: Substituted pyrazoles can inhibit other classes of enzymes, such as cyclooxygenases (COX), carbonic anhydrases, and cytochrome P450 enzymes.[25][26][27]
-
GPCR Modulation: Some pyrazole derivatives have been shown to act as modulators of G protein-coupled receptors.
-
Tubulin Polymerization Inhibition: Certain pyrazole compounds have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[21][28]
-
Modulation of Oxidative Stress: Some pyrazoles exhibit antioxidant properties by inhibiting enzymes like NADPH oxidase and reducing reactive oxygen species (ROS) production.[29]
If the initial hypothesis of kinase inhibition is not supported by the experimental data, a broader screening approach, including phenotypic screening followed by target deconvolution, may be necessary.
Conclusion
Elucidating the mechanism of action of a novel substituted pyrazole is a complex but essential undertaking in the drug discovery process. The systematic, multi-faceted approach outlined in this guide, which progresses from in silico prediction and in vitro validation to cellular characterization and advanced mechanistic studies, provides a robust framework for success. By emphasizing the causal logic behind experimental choices and employing self-validating protocols, researchers can build a comprehensive and compelling MoA dossier for their pyrazole-based drug candidates. This detailed understanding is fundamental for advancing these promising compounds through the development pipeline and ultimately delivering new and effective therapies to patients.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives | Semantic Scholar [semanticscholar.org]
- 14. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride: A Technical Guide for Preclinical Research
Introduction: Unveiling the Therapeutic Potential of Novel Pyrazole Derivatives
The pyrazole nucleus is a well-established pharmacophore, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride is a novel synthetic pyrazole derivative with potential for therapeutic applications.[5][6] A thorough in vitro evaluation is the critical first step in elucidating its biological activity, mechanism of action, and potential as a drug candidate.[7][8][9][10]
This in-depth technical guide provides a comprehensive framework for the in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. This guide will navigate through the essential stages of in vitro analysis, from initial cytotoxicity screening to the investigation of molecular targets and downstream signaling pathways.
Physicochemical Properties and Handling
A foundational understanding of the compound's physicochemical properties is paramount for accurate and reproducible in vitro studies. While specific experimental data for this compound is not extensively published, its properties can be estimated based on its structure.
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C6H12ClN3 | [5] |
| Molecular Weight | 161.63 g/mol | [6] |
| Appearance | Likely a solid | General observation for similar compounds |
| Solubility | Expected to be soluble in aqueous solutions due to the hydrochloride salt form. Solubility in organic solvents like DMSO and ethanol is also likely. | General solubility of amine hydrochlorides. |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [11] |
Safe Handling and Preparation of Stock Solutions:
Safe handling of any novel chemical compound is of utmost importance. Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.[11][12][13][14][15]
Protocol for Stock Solution Preparation:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[12]
-
Weighing: Accurately weigh the desired amount of this compound in a fume hood.
-
Dissolution: Dissolve the compound in sterile dimethyl sulfoxide (DMSO) or an appropriate buffer to create a high-concentration stock solution (e.g., 10 mM). Sonication may be used to aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.[16]
Phase 1: Cytotoxicity Screening - The MTT Assay
The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation.[7][8][9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][9][10][16][17][18][19] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[16][17]
Experimental Workflow for Cytotoxicity Screening:
Figure 1: General workflow for in vitro cytotoxicity testing of a novel compound.
Detailed Protocol for the MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7][19] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, can then be determined using non-linear regression analysis.[7][8]
Data Presentation:
The cytotoxic effect of the compound is typically quantified by its IC50 value.[8]
| Cell Line | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 (Breast Cancer) | To be determined | Known value |
| DU145 (Prostate Cancer) | To be determined | Known value |
| A549 (Lung Cancer) | To be determined | Known value |
Phase 2: Target Identification and Validation
Many pyrazole derivatives are known to be kinase inhibitors.[3] Therefore, a logical next step is to investigate whether this compound targets protein kinases.
Target-Based Assays:
Target-based assays are designed to measure the direct interaction of a compound with its molecular target.[20] For kinase inhibitors, these can be biochemical assays using purified enzymes or cell-based assays that measure target engagement or downstream phosphorylation events.[21][][23]
Experimental Workflow for Target-Based Kinase Assay:
Figure 2: General workflow for a biochemical kinase inhibition assay.
Methodology for a General Kinase Inhibition Assay:
-
Assay Principle: A variety of assay formats are available, including fluorescence-based assays and radioisotope detection.[] A common approach involves measuring the phosphorylation of a specific substrate by a purified kinase in the presence of the test compound.
-
Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, ATP, and varying concentrations of this compound in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using a phospho-specific antibody in an ELISA-like format or by detecting the depletion of ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Phase 3: Elucidation of Mechanism of Action - Western Blotting
Once a potential target is identified, it is crucial to investigate the downstream signaling pathways affected by the compound within the cell.[24] Western blotting is a powerful technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate.[25][26] This allows for the analysis of changes in protein expression and phosphorylation status, providing insights into the compound's mechanism of action.[24]
Experimental Workflow for Western Blot Analysis:
Figure 3: General workflow for Western blot analysis.
Detailed Protocol for Western Blotting:
-
Cell Culture and Treatment: Seed cells and treat them with this compound at concentrations around its IC50 value for a specific duration.[24]
-
Cell Lysis: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to extract total proteins.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.[25]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24][25]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or a downstream signaling molecule (e.g., anti-p-Akt, anti-total-Akt) overnight at 4°C.[24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the signal using a digital imaging system.[24]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the initial in vitro evaluation of this compound. The described workflow, from broad cytotoxicity screening to specific mechanistic studies, provides a solid foundation for understanding the compound's biological activity. The data generated from these experiments will be crucial for making informed decisions about its potential for further preclinical and clinical development.
Future studies may involve a broader screening against a panel of cancer cell lines, more extensive kinase profiling, and in vivo efficacy studies in animal models. A multi-faceted approach combining various in vitro assays is essential for a comprehensive understanding of a novel compound's therapeutic potential.[27]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H12ClN3 | CID 44630908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. youtube.com [youtube.com]
- 21. reactionbiology.com [reactionbiology.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 26. assaygenie.com [assaygenie.com]
- 27. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
A Technical Guide to the Solubility and Stability Profiling of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride
Executive Summary
The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides a comprehensive technical framework for the systematic evaluation of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride, a substituted pyrazole derivative. Pyrazole-containing compounds are a significant class of N-heterocycles, widely recognized for their synthetic versatility and diverse biological activities, making them common scaffolds in medicinal chemistry.[1] This document outlines the theoretical basis and provides detailed, field-proven protocols for determining the aqueous and solvent solubility, as well as the intrinsic stability of the title compound under various stress conditions, aligning with international regulatory standards. The methodologies described herein are designed to furnish researchers, drug discovery scientists, and formulation experts with the robust data necessary to make informed decisions throughout the development lifecycle.
Introduction to the Compound: this compound
The subject of this guide is this compound, a small molecule featuring a pyrazole core. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. While specific experimental data for this exact hydrochloride salt is not extensively published, its structural components suggest areas that warrant careful investigation. The primary amine group and the pyrazole nitrogens are potential sites for chemical reactions, and the hydrochloride salt form is typically employed to enhance aqueous solubility.[2]
A thorough understanding of this molecule's behavior in different solvent systems and its degradation profile is a non-negotiable prerequisite for its advancement in any research or development program. This guide provides the experimental blueprint for generating this essential data package.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₂ClN₃
-
CAS Number: 49844-90-8
Comprehensive Solubility Assessment
Solubility is a gatekeeper property in drug development. It directly influences bioavailability, dictates formulation strategies, and impacts the reliability of in vitro biological assays.[3][4][5] A compound's solubility is not a single value but is dependent on the conditions of the medium, such as pH, ionic strength, and the presence of co-solvents.[3] We will explore two complementary approaches: thermodynamic and kinetic solubility.
The Duality of Solubility: Thermodynamic vs. Kinetic
It is crucial to distinguish between thermodynamic and kinetic solubility, as they answer different questions relevant to different stages of drug development.[4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[2] This value is critical for pre-formulation and for understanding the compound's behavior in a saturated state. The Shake-Flask method is the gold standard for this determination.[2]
-
Kinetic Solubility: This measures the concentration at which a compound, introduced from a concentrated organic stock solution (e.g., DMSO), begins to precipitate in an aqueous medium.[4] This is a high-throughput measurement invaluable during early discovery for screening large numbers of compounds and ensuring the validity of bioassay results, which often use DMSO stocks.[4][6]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the benchmark method.
Causality: The core principle is to allow excess solid compound to equilibrate with the solvent over a sufficient period, ensuring the resulting solution is truly saturated. The subsequent analysis of the supernatant provides the solubility value.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of solid material remains at the bottom.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. Recommended solvents include:
-
Purified Water (e.g., Milli-Q®)
-
0.1 N Hydrochloric Acid (simulating gastric fluid)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (simulating physiological pH)
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The extended time is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully aspirate a known volume of the clear supernatant. Crucially, avoid disturbing the solid pellet.
-
Dilution & Quantification: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Quantify the concentration using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Data Presentation: Solubility Profile
Quantitative results should be summarized for clear comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | pH (of saturated solution) | Observations |
| Purified Water | 25 | [Result] | [Result] | e.g., Clear solution |
| 0.1 N HCl | 25 | [Result] | [Result] | e.g., Clear solution |
| PBS, pH 7.4 | 25 | [Result] | [Result] | e.g., Fine precipitate |
| Ethanol | 25 | [Result] | N/A | e.g., Clear solution |
| DMSO | 25 | [Result] | N/A | e.g., Fully miscible |
Workflow for Solubility Assessment
Caption: Workflow for Thermodynamic Solubility Determination.
Intrinsic Stability and Degradation Profiling
Stability testing provides evidence on how the quality of an active pharmaceutical ingredient (API) varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] These studies are fundamental for determining storage conditions, re-test periods, and shelf-life.[8]
Forced Degradation (Stress Testing)
Causality: The purpose of forced degradation is not to determine shelf-life but to deliberately degrade the compound to identify likely degradation products and establish the degradation pathways.[9] This is also essential for developing and validating a "stability-indicating" analytical method—a method proven to separate the intact API from its degradation products.
Methodology: A single batch of the API is typically used for stress testing.[9] A 5-10% degradation is targeted for optimal results.
-
Hydrolytic Stability:
-
Acid: Dissolve the compound in 0.1 N HCl. Store at 60°C for 48 hours.
-
Base: Dissolve the compound in 0.1 N NaOH. Store at 60°C for 48 hours.
-
Neutral: Dissolve the compound in purified water. Store at 60°C for 48 hours.
-
-
Oxidative Stability:
-
Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.
-
-
Photostability:
-
Expose a thin layer of the solid compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines. A dark control sample must be stored under the same conditions but shielded from light.
-
-
Thermal Stability:
-
Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 80°C) for a specified period (e.g., 7 days).[9]
-
Sample Analysis: All stressed samples, along with an unstressed control (T=0), are analyzed by a suitable stability-indicating method (e.g., HPLC-UV/MS). The chromatograms are inspected for new peaks (degradants) and a decrease in the main peak area.
Long-Term and Accelerated Stability Studies
Causality: These studies, governed by ICH guidelines, are designed to predict the shelf-life of the API under defined storage conditions.[10] Accelerated studies use exaggerated conditions to speed up degradation and provide an early indication of the stability profile.[7]
Methodology:
-
Batch Selection: Stability studies should be performed on at least three primary batches of the API.[8]
-
Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[9]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Parameters to Test: The stability protocol should include tests for attributes susceptible to change, such as:
-
Appearance (visual inspection)
-
Assay (potency)
-
Degradation products / Impurities
-
Water content (if applicable)
-
Evaluation: A "significant change" for an API is defined as a failure to meet its specification.[7][10] If a significant change occurs during the 6-month accelerated study, additional testing at an intermediate condition (e.g., 30°C / 65% RH) may be required.[10]
Data Presentation: Stability Summary
| Test Parameter | Specification | Time Point 0 | Time Point 3 Months | Time Point 6 Months |
| Storage Condition: 40°C / 75% RH | ||||
| Appearance | White to off-white powder | Conforms | Conforms | e.g., Yellowish tint |
| Assay (%) | 98.0 - 102.0 | 99.8% | 99.1% | e.g., 97.5% |
| Total Impurities (%) | NMT 1.0% | 0.15% | 0.35% | e.g., 0.85% |
| Individual Unk. Impurity (%) | NMT 0.2% | 0.05% | 0.08% | e.g., 0.15% |
Workflow for Stability Assessment
Caption: General Workflow for API Stability Testing.
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of successful pharmaceutical development. For a promising molecule like this compound, the protocols detailed in this guide provide a robust and scientifically sound pathway for characterization. The data generated from these studies will directly inform critical decisions related to candidate selection, formulation design, and the definition of appropriate storage and handling procedures. By adhering to these rigorous, standards-based methodologies, research and development teams can build a comprehensive data package that ensures scientific integrity and supports future regulatory submissions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Test | AxisPharm [axispharm.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. rheolution.com [rheolution.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. fdaghana.gov.gh [fdaghana.gov.gh]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. qlaboratories.com [qlaboratories.com]
- 10. database.ich.org [database.ich.org]
A Technical Guide to the Discovery of Novel Bioactive Pyrazole Scaffolds: From Synthesis to Biological Validation
Foreword: The Enduring Potential of the Pyrazole Nucleus in Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a wide array of clinically successful drugs, from the anti-inflammatory agent celecoxib to the anticancer drug crizotinib and the erectile dysfunction treatment sildenafil.[1][3][4] The unique physicochemical properties of the pyrazole core, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to form favorable interactions with a multitude of biological targets.[5] This guide provides an in-depth exploration of the modern methodologies and strategic considerations involved in the discovery and development of new bioactive pyrazole-containing compounds, intended for researchers and professionals in the field of drug discovery.
Strategic Synthesis of Pyrazole Scaffolds: Building the Foundation for Bioactivity
The successful discovery of novel bioactive pyrazoles is fundamentally reliant on robust and versatile synthetic strategies. The choice of synthetic route directly impacts the accessible chemical space and the feasibility of generating diverse compound libraries for screening.
The Cornerstone of Pyrazole Synthesis: Cyclocondensation Reactions
The most prevalent and foundational method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[6][7] This approach offers a high degree of flexibility, allowing for the introduction of various substituents at different positions of the pyrazole core.
-
Mechanism Insight: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.
Protocol: A Generalized Green Synthesis of 1,3,5-Substituted Pyrazoles
This protocol describes an efficient and environmentally friendly method for the synthesis of 1,3,5-substituted pyrazoles using a nano-ZnO catalyst.[6]
Materials:
-
Ethyl acetoacetate (or other 1,3-dicarbonyl compound)
-
Phenylhydrazine (or other hydrazine derivative)
-
Nano-ZnO catalyst
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plate
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of ethyl acetoacetate (1 mmol) in ethanol (10 mL) in a round-bottom flask, add phenylhydrazine (1 mmol).
-
Add a catalytic amount of nano-ZnO (approximately 10 mol%).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TCM).
-
Upon completion of the reaction (typically within 1-2 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-substituted pyrazole.
Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the structure and purity of the final compound.[8]
Modern Synthetic Approaches
While cyclocondensation remains a workhorse, modern organic synthesis has introduced more advanced techniques to expand the diversity of pyrazole scaffolds:[7]
-
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields.[7]
-
Multicomponent Reactions: These reactions allow for the one-pot synthesis of complex pyrazole derivatives from three or more starting materials, enhancing synthetic efficiency.[7]
-
Catalytic Methods: The use of various catalysts, including enzymatic and photocatalysis, offers milder reaction conditions and improved selectivity.[7]
Identifying Bioactivity: High-Throughput and Virtual Screening Strategies
With a library of synthesized pyrazole compounds in hand, the next critical step is to identify those with promising biological activity. High-throughput screening (HTS) and in silico methods are indispensable tools in this endeavor.
High-Throughput Virtual Screening (HTVS)
HTVS has emerged as a cost-effective and rapid method to screen vast compound libraries against a specific biological target.[9][10] This computational approach uses docking simulations to predict the binding affinity and mode of interaction between a ligand (the pyrazole compound) and a target protein.[11]
Workflow for Pyrazole-Based HTVS:
-
Target Selection and Preparation: A validated 3D structure of the target protein (e.g., a kinase, enzyme) is obtained from a protein database. The structure is prepared by adding hydrogens, assigning bond orders, and defining the binding site.
-
Ligand Library Preparation: A database of pyrazole compounds is prepared by generating 3D conformations and assigning appropriate protonation states.[10]
-
Molecular Docking: The pyrazole library is docked into the active site of the target protein using software like Schrödinger's Maestro.[9] The docking algorithm scores the compounds based on their predicted binding affinity.
-
Hit Selection and Refinement: Compounds with the best docking scores are selected as initial "hits." These hits are then subjected to further in silico analysis, such as ADME (Absorption, Distribution, Metabolism, and Excretion) property prediction, to assess their drug-likeness.[9][10]
In Vitro Biological Screening
Selected hits from virtual screening, or the entire synthesized library, are then subjected to in vitro biological assays to confirm their activity. The choice of assay depends on the therapeutic area of interest.
Example Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of pyrazole compounds against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized pyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazole compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the pyrazole compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3][12]
Mechanism of Action and Structure-Activity Relationship (SAR)
Identifying a bioactive pyrazole is only the beginning. Understanding its mechanism of action and the relationship between its structure and activity is crucial for optimizing it into a viable drug candidate.
Common Biological Targets for Pyrazole Scaffolds
The versatility of the pyrazole scaffold allows it to target a wide range of biological molecules, contributing to its diverse pharmacological activities.[7][13]
| Therapeutic Area | Common Biological Targets | Example Pyrazole-Based Drugs |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, particularly COX-2[12][14] | Celecoxib, Difenamizole[6][15] |
| Anticancer | Protein kinases (e.g., EGFR, VEGFR, CDK8), Tubulin, PARP[3][5][9] | Crizotinib, Ruxolitinib, Niraparib[1][4] |
| Antimicrobial | DNA gyrase, various bacterial enzymes[13][16] | N/A (many in development) |
| Antiviral | Viral enzymes (e.g., HIV capsid protein)[4] | Lenacapavir[1][4] |
Deciphering the Structure-Activity Relationship (SAR)
SAR studies involve systematically modifying the structure of a hit compound and evaluating how these changes affect its biological activity.[17][18] For pyrazole scaffolds, key positions for modification include:
-
N1-position: Substituents at this position can significantly influence the compound's pharmacokinetic properties and binding interactions.
-
C3-position: Often decorated with aryl groups that can fit into hydrophobic pockets of target proteins.
-
C4-position: Modifications here can modulate the electronic properties of the ring and provide points for further functionalization.
-
C5-position: Similar to the C3-position, substituents here are critical for target engagement.
A common SAR finding is that the introduction of specific functional groups, such as trifluoromethyl or carboxylic acid moieties on phenyl rings attached to the pyrazole core, can enhance potency against certain targets.[16] The goal of SAR studies is to identify the optimal combination of substituents that maximizes potency and selectivity while minimizing off-target effects and toxicity.[17]
Conclusion and Future Directions
The discovery of new bioactive pyrazole scaffolds remains a vibrant and highly productive area of medicinal chemistry.[11] The integration of modern synthetic methods, computational screening, and robust biological evaluation provides a powerful paradigm for accelerating the identification of novel therapeutic agents.[11] Future research will likely focus on exploring novel chemical space through advanced synthetic techniques and applying machine learning and artificial intelligence to more accurately predict the bioactivity and drug-likeness of new pyrazole derivatives. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a wide spectrum of diseases.[1][11]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Validated Synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine Hydrochloride
Abstract
This document provides a comprehensive and technically detailed guide for the synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride, a valuable building block in medicinal chemistry and pharmaceutical research. The protocol is designed for researchers, chemists, and drug development professionals, offering a robust, multi-step synthetic route grounded in established chemical principles. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. This guide includes step-by-step instructions, characterization data, and safety considerations, creating a self-validating system for producing the target compound with high purity and yield.
Introduction and Strategic Overview
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs. Their diverse biological activities span anti-inflammatory, analgesic, and anti-cancer applications. Specifically, 4-aminopyrazole derivatives serve as critical intermediates for constructing complex molecular architectures, enabling the exploration of novel therapeutic agents.
The synthesis of this compound follows a logical and efficient four-step pathway, beginning with the construction of the pyrazole ring, followed by regioselective functionalization and final salt formation. This strategy was chosen for its reliability and scalability.
The overall synthetic pathway is as follows:
-
Step 1: Knorr Pyrazole Synthesis – Formation of the 1-ethyl-5-methyl-1H-pyrazole core via the condensation of ethylhydrazine with 2,4-pentanedione. This classic reaction is highly efficient for creating substituted pyrazoles.[1]
-
Step 2: Electrophilic Nitration – Introduction of a nitro group at the C4 position of the pyrazole ring. The electron-rich nature of the pyrazole ring directs this substitution.
-
Step 3: Reduction of the Nitro Group – Conversion of the 4-nitro group to the desired 4-amino functionality using a standard reducing agent.
-
Step 4: Hydrochloride Salt Formation – Treatment of the resulting amine with hydrochloric acid to yield the stable and more easily handled hydrochloride salt.
The following diagram illustrates the strategic workflow from starting materials to the final product.
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocols
This section provides a granular, step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| Ethylhydrazine oxalate | 6629-34-1 | 152.12 g/mol | ≥97% | Sigma-Aldrich |
| 2,4-Pentanedione | 123-54-6 | 100.12 g/mol | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | ≥98% | Fisher Scientific |
| Dichloromethane | 75-09-2 | 84.93 g/mol | ACS Grade | VWR |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | ≥99.5% | Sigma-Aldrich |
| Sulfuric Acid | 7664-93-9 | 98.08 g/mol | 98% | J.T. Baker |
| Nitric Acid | 7697-37-2 | 63.01 g/mol | 70% | EMD Millipore |
| Tin(II) Chloride dihydrate | 10025-69-1 | 225.63 g/mol | ≥98% | Acros Organics |
| Concentrated HCl | 7647-01-0 | 36.46 g/mol | 37% | Fisher Scientific |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous | Sigma-Aldrich |
Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole
Rationale: This step employs the Knorr pyrazole synthesis, a robust cyclocondensation reaction.[1] Ethylhydrazine is first liberated from its oxalate salt using a strong base (NaOH). The free hydrazine then reacts with the β-dicarbonyl compound, 2,4-pentanedione, to form the stable aromatic pyrazole ring. The reaction is typically exothermic and proceeds smoothly at room temperature.
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve 15.2 g (0.1 mol) of ethylhydrazine oxalate in 50 mL of deionized water.
-
In another beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water and cool it to 0 °C in an ice bath.
-
Slowly add the ethylhydrazine oxalate solution to the cold sodium hydroxide solution with continuous stirring.
-
To this mixture, add 10.0 g (0.1 mol) of 2,4-pentanedione dropwise using an addition funnel over 20 minutes. Causality: The dropwise addition is crucial to control the initial exotherm of the condensation reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:Ethyl Acetate).
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil. Purification via vacuum distillation is recommended for high purity.
Step 2: Synthesis of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole
Rationale: This step involves the electrophilic nitration of the pyrazole ring. The 4-position is most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile. The reaction must be performed at low temperatures to prevent over-nitration and decomposition.
Procedure:
-
Set up a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Place the flask in an ice-salt bath and add 40 mL of concentrated sulfuric acid. Cool to 0 °C.
-
Add 11.0 g (0.1 mol) of 1-ethyl-5-methyl-1H-pyrazole (from Step 1) to the flask slowly, ensuring the temperature does not rise above 10 °C.
-
Prepare the nitrating mixture by slowly adding 7.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C. Causality: Strict temperature control is essential to ensure regioselectivity and prevent runaway reactions.
-
After the addition, stir the mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).
-
Dry the solid in a vacuum oven at 40 °C to yield 1-ethyl-5-methyl-4-nitro-1H-pyrazole.
Step 3: Synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine
Rationale: The nitro group is a versatile precursor to an amine via reduction. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method (Stephen reduction) for this transformation. The acidic conditions protonate the nitro group, facilitating its reduction by SnCl₂.
Procedure:
-
In a 500 mL round-bottom flask, suspend 15.5 g (0.1 mol) of 1-ethyl-5-methyl-4-nitro-1H-pyrazole (from Step 2) in 150 mL of ethanol.
-
Add 56.4 g (0.25 mol) of tin(II) chloride dihydrate to the suspension.
-
Heat the mixture to reflux and then add 50 mL of concentrated hydrochloric acid dropwise over 30 minutes.
-
Continue refluxing for 3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a 50% aqueous NaOH solution until the pH is strongly basic (pH > 12). This will precipitate tin salts. Causality: Basification is necessary to deprotonate the amine product and precipitate the tin hydroxides, allowing for product extraction.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 1-ethyl-5-methyl-1H-pyrazol-4-amine as an oil or low-melting solid.
Step 4: Synthesis of this compound
Rationale: The free amine is often an oil or may be unstable upon storage. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store. This is achieved by treating a solution of the amine with hydrochloric acid.
Procedure:
-
Dissolve the crude amine from Step 3 in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. A white solid will form.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any impurities.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Data Summary and Characterization
The following table summarizes the expected outcomes for this synthetic protocol.
| Step | Product | Molecular Formula | Molecular Weight | Expected Yield | Appearance |
| 1 | 1-Ethyl-5-methyl-1H-pyrazole | C₆H₁₀N₂ | 110.16 g/mol | 80-90% | Pale yellow oil |
| 2 | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | C₆H₉N₃O₂ | 155.16 g/mol | 75-85% | Yellow solid |
| 3 | 1-Ethyl-5-methyl-1H-pyrazol-4-amine | C₆H₁₁N₃ | 125.17 g/mol | 85-95% | Off-white solid |
| 4 | 1-Ethyl-5-methyl-1H-pyrazol-4-amine HCl | C₆H₁₂ClN₃ | 161.63 g/mol | >95% | White crystalline solid |
Characterization of Final Product:
-
Melting Point: To be determined experimentally and compared with literature values.
-
¹H NMR (DMSO-d₆): Expected signals for the ethyl group (triplet and quartet), methyl group (singlet), pyrazole proton (singlet), and broad signals for the amine protons (which may exchange with D₂O).
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 126.10, corresponding to the free amine.
The logical flow of the protocol, from experimental setup to final analysis, is depicted below.
Caption: Logical workflow for a single synthetic step.
References
Application Note & Protocols: Streamlining Discovery through One-Pot Synthesis of Functionalized Pyrazole Derivatives
Abstract
The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs and agrochemicals due to its remarkable metabolic stability and versatile biological activities.[1][2] Traditional multi-step syntheses of these vital heterocycles often suffer from drawbacks such as high costs, laborious purification of intermediates, and significant solvent waste. This guide provides an in-depth exploration of one-pot synthesis strategies, which circumvent these issues by combining multiple reaction steps into a single, efficient operation. We will delve into the mechanistic underpinnings of classical and modern multicomponent reactions (MCRs), offering detailed, field-proven protocols for the synthesis of functionally diverse pyrazole derivatives.[3][4] This document is intended for researchers, medicinal chemists, and process development scientists seeking to accelerate the discovery and development of novel pyrazole-based compounds.
Introduction: The Significance of Pyrazoles & Synthetic Efficiency
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique structure is a cornerstone in medicinal chemistry, found in blockbuster drugs like the anti-inflammatory agent Celecoxib (Celebrex®) and the phosphodiesterase-5 inhibitor Sildenafil (Viagra®).[1][2] The broad spectrum of biological activities associated with pyrazoles—including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties—has fueled intense research into novel synthetic methodologies.[5][6]
One-pot syntheses and multicomponent reactions (MCRs) represent a paradigm shift in chemical synthesis, aligning with the principles of green chemistry.[7] By telescoping multiple transformations into a single reaction vessel without isolating intermediates, these methods enhance efficiency, reduce waste, and simplify experimental procedures.[8] This approach is particularly powerful for building molecular diversity, allowing for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[9]
Mechanistic Foundations: The "Why" Behind the Synthesis
The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, first reported by Ludwig Knorr in 1883.[10][11][12] Understanding this mechanism is key to controlling the reaction and predicting its outcome, particularly its regioselectivity.
The Knorr Pyrazole Synthesis Mechanism
The reaction typically proceeds under acidic catalysis. The acid's role is to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound, significantly increasing its electrophilicity and activating it for nucleophilic attack by the hydrazine.[13][14]
The process unfolds in sequential steps:
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the activated carbonyl carbons, forming a hemiaminal intermediate.
-
Dehydration & Imine Formation: The hemiaminal readily dehydrates to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Final Dehydration: A final dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring.[15]
When an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate) is used, the initial nucleophilic attack preferentially occurs at the more electrophilic carbonyl carbon (the ketone over the ester), which governs the final regiochemistry of the substituents on the pyrazole ring.[10][15]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Featured Application Protocols
The following protocols provide step-by-step guidance for reliable one-pot syntheses of functionalized pyrazoles.
Protocol 1: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles via Knorr Condensation
This protocol describes a classic and highly efficient method for synthesizing 1-phenyl-3-methyl-5-aryl-1H-pyrazoles from chalcones (generated in situ) and phenylhydrazine. This approach combines the Claisen-Schmidt condensation and the pyrazole cyclization into a single operation.[16][17]
Workflow Diagram
Caption: Workflow for one-pot chalcone-pyrazole synthesis.
Materials:
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol)
-
Substituted Acetophenone (e.g., acetophenone, 10 mmol)
-
Phenylhydrazine hydrochloride (10 mmol)
-
Sodium Acetate (10 mmol)
-
Glacial Acetic Acid or Ethanol (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted benzaldehyde (10 mmol), substituted acetophenone (10 mmol), phenylhydrazine hydrochloride (10 mmol), and sodium acetate (10 mmol).[17]
-
Add 50 mL of glacial acetic acid (or ethanol, depending on the specific literature procedure) as the solvent.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into 200 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,3,5-trisubstituted pyrazole.
Self-Validation:
-
Expected Outcome: Formation of a crystalline solid. Yields typically range from 70-95%.[10]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.
Protocol 2: Three-Component Synthesis of Highly Functionalized 5-Aminopyrazoles
This protocol leverages a powerful multicomponent reaction to construct complex 5-aminopyrazole-4-carbonitriles, which are valuable synthons in medicinal chemistry.[18]
Materials:
-
Aromatic Aldehyde (e.g., benzaldehyde, 5 mmol)
-
Malononitrile (5 mmol)
-
Phenylhydrazine (5 mmol)
-
Ethanol (25 mL)
-
Piperidine (catalytic amount, ~3-4 drops)
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (5 mmol), malononitrile (5 mmol), and phenylhydrazine (5 mmol) in 25 mL of ethanol.
-
Add a catalytic amount of piperidine (3-4 drops) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic, and a solid product may begin to precipitate within 30-60 minutes.
-
Continue stirring for 2-3 hours to ensure complete reaction. Monitor by TLC.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Causality & Expertise:
-
Why Piperidine? Piperidine acts as a base catalyst. It facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene compound (malononitrile).[3]
-
Why Room Temperature? This MCR is highly efficient and often proceeds readily at ambient temperature, making it an energy-efficient and "green" synthetic choice.[9]
Substrate Scope & Data Summary
The one-pot Knorr condensation (Protocol 1) is robust and tolerates a wide range of functional groups on both the aldehyde and acetophenone starting materials. The table below summarizes representative yields for various substitutions.
| Entry | Aldehyde (R¹) | Acetophenone (R²) | Product | Yield (%) |
| 1 | -H | -H | 1,3,5-triphenyl-1H-pyrazole | 92% |
| 2 | 4-Cl | -H | 5-(4-chlorophenyl)-1,3-diphenyl-1H-pyrazole | 95% |
| 3 | 4-OCH₃ | -H | 5-(4-methoxyphenyl)-1,3-diphenyl-1H-pyrazole | 89% |
| 4 | -H | 4-Br | 3-(4-bromophenyl)-1,5-diphenyl-1H-pyrazole | 90% |
| 5 | 4-NO₂ | -H | 5-(4-nitrophenyl)-1,3-diphenyl-1H-pyrazole | 85% |
| Yields are representative and adapted from similar syntheses reported in the literature.[10][17] |
Limitations:
-
Strongly acidic or basic functional groups on the substrates may interfere with the reaction catalysts and should be appropriately protected.
-
Sterically hindered ketones or aldehydes may result in lower yields or require longer reaction times.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; insufficient reaction time/temp. | Ensure the catalyst (e.g., acid, base) is fresh. Increase reflux time or temperature. Confirm starting material purity. |
| Formation of an Oil | Product is impure or has a low melting point. | Try to scratch the flask to induce crystallization. Use a seed crystal. Perform column chromatography for purification. |
| Mixture of Regioisomers | Use of a highly symmetric 1,3-dicarbonyl. | This is inherent to the reactants. Separation may be required via chromatography or fractional crystallization.[10] |
| Reaction Stalls (TLC) | Deactivation of catalyst or equilibrium reached. | Add a small additional amount of catalyst. If using a reversible step, consider removing a byproduct (e.g., water). |
Conclusion
One-pot synthesis methodologies provide a powerful, efficient, and environmentally conscious route to functionally diverse pyrazole derivatives. By understanding the underlying reaction mechanisms, such as the Knorr condensation, researchers can rationally design synthetic pathways to accelerate the generation of novel chemical entities. The protocols detailed herein serve as a robust starting point for scientists in drug discovery and materials science, enabling the rapid and scalable production of these valuable heterocyclic compounds.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knorr Pyrazole Synthesis [drugfuture.com]
- 12. name-reaction.com [name-reaction.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. worldresearchersassociations.com [worldresearchersassociations.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Compounds by HPLC and LC-MS
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their five-membered heterocyclic structure imparts unique physicochemical properties, enabling them to interact with a wide array of biological targets. This has led to their successful development as anti-inflammatory, analgesic, anticancer, and antimicrobial drugs.[1] The precise analytical characterization of these compounds is paramount throughout the drug development lifecycle, from initial synthesis and discovery to quality control and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for ensuring the identity, purity, and quantity of pyrazole-based active pharmaceutical ingredients (APIs) and their intermediates.[2][3][4]
This comprehensive guide provides detailed application notes and robust protocols for the characterization of pyrazole compounds using HPLC and LC-MS. It is designed for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methodologies.
Part 1: High-Performance Liquid Chromatography (HPLC) for Pyrazole Analysis
Reverse-phase HPLC (RP-HPLC) is the workhorse for the analysis of pyrazole compounds due to their frequent non-polar to moderately polar nature.[5][6] The separation is governed by the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.
Causality in HPLC Method Development for Pyrazoles
The successful development of an HPLC method for pyrazole derivatives hinges on a systematic understanding of how different parameters influence the separation.
-
Column Selection: The choice of stationary phase is critical. A C18 column is a common starting point, offering a good balance of hydrophobicity for retaining a wide range of pyrazole derivatives.[5] For separating structurally similar isomers, columns with alternative selectivities, such as those with phenyl-hexyl or cyano stationary phases, can provide unique π-π or dipole-dipole interactions that enhance resolution.[7]
-
Mobile Phase Composition: A mixture of water and an organic modifier (typically acetonitrile or methanol) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of water to organic modifier dictates the retention time; a higher percentage of the organic solvent will lead to faster elution.
-
Mobile Phase pH and Buffers: Pyrazole moieties contain basic nitrogen atoms, making their retention sensitive to the pH of the mobile phase. Controlling the pH with a suitable buffer is crucial for achieving reproducible retention times and symmetrical peak shapes. Acidic mobile phases (e.g., using formic acid or trifluoroacetic acid) can protonate the basic nitrogens, which can improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.[8]
-
Detection Wavelength: The selection of an appropriate UV detection wavelength is vital for sensitivity. A wavelength at which the pyrazole derivative exhibits maximum absorbance should be chosen. A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and select the optimal wavelength.[9]
Visualizing the HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of pyrazole compounds.
Protocol: Isocratic RP-HPLC Method for a Model Pyrazole Compound
This protocol outlines a starting point for the analysis of a moderately non-polar pyrazole derivative.
1. Instrumentation and Consumables:
-
HPLC system with a UV/PDA detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (or other suitable buffer components)
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Prepare a mobile phase of 60:40 (v/v) acetonitrile:water containing 0.1% formic acid.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyrazole compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.[5]
-
Filter the final solution through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for good retention of moderately non-polar compounds. |
| Mobile Phase | 60:40 Acetonitrile:Water + 0.1% Formic Acid | Provides adequate elution strength and good peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A standard volume to avoid column overload. |
| Column Temperature | 25 °C | Maintains consistent retention times. |
| Detection | UV at 254 nm (or λmax) | Common wavelength for aromatic compounds; λmax should be determined. |
5. System Suitability:
-
Perform at least five replicate injections of the working standard solution.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.[10]
6. Data Analysis:
-
Integrate the peak corresponding to the pyrazole compound.
-
Quantify the compound based on the peak area relative to a calibration curve or a single-point standard.
Troubleshooting Common HPLC Issues with Pyrazole Compounds
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Lower the mobile phase pH (e.g., to 3.0) to protonate silanols; use a highly end-capped column.[8] |
| Peak Fronting | Sample overload. | Reduce the sample concentration or injection volume.[8] |
| Split Peaks | Column contamination or void at the inlet; sample not fully dissolved. | Back-flush the column; ensure complete sample dissolution.[8] |
| Retention Time Drift | Poor column equilibration; mobile phase composition change. | Increase equilibration time; prepare fresh mobile phase.[11] |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Characterization
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for the comprehensive characterization of pyrazole compounds.[3][4] It is particularly useful for:
-
Molecular Weight Confirmation: Providing an accurate mass of the pyrazole compound.
-
Structural Elucidation: Analyzing fragmentation patterns to confirm the structure.
-
Impurity Profiling: Detecting and identifying low-level impurities.
-
Metabolite Identification: Characterizing the biotransformation products of pyrazole-based drugs.
Ionization and Fragmentation of Pyrazole Compounds
Electrospray ionization (ESI) is the most common ionization technique for pyrazole derivatives, typically in the positive ion mode due to the presence of basic nitrogen atoms that are readily protonated.[12][13]
The fragmentation of pyrazole compounds in the mass spectrometer provides valuable structural information. Common fragmentation pathways include:
-
Cleavage of the N-N bond: A characteristic fragmentation for many pyrazole derivatives.
-
Loss of substituents: The fragmentation pattern will be heavily influenced by the nature and position of substituents on the pyrazole ring.[14][15]
-
Ring opening and rearrangement: More complex fragmentation pathways can also occur.
Visualizing the LC-MS Workflow
Caption: A schematic of the LC-MS workflow for pyrazole compound analysis.
Protocol: LC-MS for Molecular Weight Confirmation and Purity Assessment
This protocol is designed for the rapid confirmation of the molecular weight and assessment of the purity of a synthesized pyrazole compound.
1. Instrumentation and Consumables:
-
LC-MS system with an ESI source
-
C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Ensure all solvents are LC-MS grade to minimize background noise.
3. Sample Preparation:
-
Prepare a stock solution of the pyrazole compound in methanol or acetonitrile at 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Filter the sample if any particulates are visible.
4. LC-MS Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 3.5 µm | Suitable for fast gradients and compatible with MS. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Volatile buffer for ESI and good chromatographic performance. |
| Gradient | 5% to 95% B in 5 minutes | A generic fast gradient for screening. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Small volume to prevent source contamination. |
| Ionization Mode | ESI Positive | Pyrazoles are readily protonated. |
| Scan Range | m/z 100-1000 | A typical range for small molecule analysis. |
| Capillary Voltage | 3.5 kV | Optimize for maximum signal intensity. |
| Cone Voltage | 30 V | Can be adjusted to control in-source fragmentation. |
5. Data Analysis:
-
Extract the total ion chromatogram (TIC) to visualize all eluting compounds.
-
Examine the mass spectrum of the main peak to confirm the presence of the protonated molecule ([M+H]⁺).
-
Check for the presence of common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[16]
-
Analyze the mass spectra of minor peaks to tentatively identify impurities.
Part 3: Method Validation and Best Practices
For use in a regulated environment, both HPLC and LC-MS methods must be validated according to ICH guidelines (Q2(R1)).[5][17][18]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5][9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[18]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[18]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Conclusion
HPLC and LC-MS are powerful and complementary techniques for the comprehensive characterization of pyrazole compounds. A thorough understanding of the principles of separation and detection, coupled with a systematic approach to method development and validation, is essential for generating reliable and accurate analytical data. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists working with this important class of molecules, ultimately supporting the advancement of pyrazole-based drug discovery and development.
References
- 1. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. | Semantic Scholar [semanticscholar.org]
- 2. ejbps.com [ejbps.com]
- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcpa.in [ijcpa.in]
- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. nacalai.com [nacalai.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BiblioBoard [openresearchlibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Solubilization of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride for In Vitro Cellular Assays
Abstract
This technical guide provides a detailed protocol for the dissolution of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride, a small molecule of interest for researchers in cellular biology and drug development. The successful application of this and similar pyrazole-based compounds in in vitro studies is critically dependent on proper solubilization to ensure accurate, reproducible, and meaningful results. This document outlines a systematic approach to preparing high-concentration stock solutions and subsequent working solutions for cell culture applications, emphasizing the rationale behind solvent selection, concentration limits, and the importance of empirical validation through solubility and cytotoxicity assessments.
Introduction: The Criticality of Proper Compound Dissolution
1-Ethyl-5-methyl-1H-pyrazol-4-amine is a member of the pyrazole class of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry and has been explored for a wide range of biological activities.[1] The hydrochloride salt form of this amine is intended to enhance its aqueous solubility and stability compared to the free base. However, even with this salt form, achieving a homogenous solution at a desired concentration in physiological aqueous media can be challenging.
Improper dissolution can lead to several experimental artifacts:
-
Precipitation: The compound may fall out of solution when the stock is diluted into aqueous cell culture medium, leading to an unknown and reduced effective concentration.
-
Inaccurate Dosing: Undissolved compound particles result in inconsistent and non-reproducible dosing across experiments.
-
Cellular Stress: Particulate matter can induce cellular stress responses, confounding the interpretation of the compound's specific biological effects.
Therefore, a robust and validated dissolution protocol is the foundational step for any subsequent cell-based assay. This guide provides a recommended starting point for researchers, based on established principles for handling small molecule hydrochlorides in a biological research setting.
Physicochemical Properties and Rationale for Solvent Selection
| Property | Value/Characteristic | Implication for Dissolution |
| Molecular Formula | C₆H₁₂ClN₃ | (of hydrochloride salt) |
| Compound Type | Pyrazole amine hydrochloride | The amine group is basic; the hydrochloride salt improves aqueous solubility. |
| Predicted Solubility | Limited in neutral aqueous solutions | Direct dissolution in cell culture medium is not recommended. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High solvating power for a wide range of organic compounds. Miscible with water and cell culture media.[2] |
The primary choice of solvent for creating a concentrated stock solution of a novel, potentially hydrophobic compound for cell culture is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] Its strong solvating capacity and miscibility with aqueous solutions make it ideal. The strategy is to create a high-concentration stock in DMSO, which can then be diluted to a final working concentration in the cell culture medium, ensuring the final DMSO concentration remains non-toxic to the cells.
Experimental Protocols
This section is divided into three key experimental workflows: preliminary solubility testing, preparation of a high-concentration stock solution, and a crucial solvent cytotoxicity assay.
Protocol 1: Preliminary Solubility Assessment
Objective: To empirically determine the approximate solubility limit of this compound in the chosen solvent (DMSO).
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh out a small amount of the compound (e.g., 2-5 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Add a precise volume of DMSO to target a high initial concentration (e.g., for 2 mg of a compound with a molecular weight of ~161.6 g/mol for the hydrochloride, adding 123.7 µL of DMSO would target a 100 mM solution).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a light source for any undissolved particulates.
-
Heating (Optional): If the compound is not fully dissolved, warm the tube in a 37°C water bath for 5-10 minutes and vortex again. This can help overcome kinetic solubility barriers.
-
Titration: If the compound has dissolved completely, you can add a small, known additional amount of powder to determine the saturation point. If it did not dissolve, start a new test with a lower target concentration.
-
Determination: The highest concentration at which the compound remains fully dissolved is the approximate solubility limit. It is recommended to prepare the main stock solution at a concentration slightly below this limit to ensure stability.
Protocol 2: Preparation of a Concentrated Stock Solution
Objective: To prepare a sterile, high-concentration stock solution for long-term storage and use in cell culture experiments. A common starting concentration for a stock solution is 10-50 mM, contingent on the determined solubility.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber (or light-protected) glass vial or polypropylene tube
-
Biological safety cabinet (BSC)
-
Sterile-filtered pipette tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps within a Class II Biological Safety Cabinet to maintain sterility.
-
Calculation: Calculate the mass of the compound required to achieve the desired stock concentration and volume. For example, to prepare 1 mL of a 20 mM stock solution (MW ~161.6 g/mol ): Mass (g) = 0.020 mol/L * 0.001 L * 161.6 g/mol = 0.00323 g = 3.23 mg
-
Weighing and Transfer: Weigh the calculated amount of the compound and carefully transfer it to the sterile storage vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Complete Dissolution: Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary. Ensure no visible particulates remain.
-
Aliquoting and Storage: It is best practice to aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C , protected from light.
Protocol 3: Solvent Cytotoxicity Assay
Objective: To determine the maximum concentration of the solvent (DMSO) that can be tolerated by the specific cell line being used without affecting cell viability. This is a critical control experiment.
Materials:
-
The cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous, cell culture-grade DMSO
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like PrestoBlue™)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for growth over the course of the experiment (e.g., 24-72 hours). Allow cells to adhere overnight.
-
Solvent Dilutions: Prepare serial dilutions of DMSO in complete cell culture medium. A typical range would be from 2% down to 0.01% (v/v), including a "medium only" control (0% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the longest duration of your planned compound exposure (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., absorbance or fluorescence) using a plate reader. Normalize the data to the "medium only" control (set to 100% viability). Plot cell viability (%) versus DMSO concentration (%).
Workflow Visualization
The following diagrams illustrate the logical flow of the dissolution and experimental preparation process.
Caption: Workflow for preparing and validating the compound solution.
References
Application Notes & Protocols: The Pyrazole Scaffold in Modern Medicinal Chemistry
Introduction: The Pyrazole Nucleus as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to diverse biological targets with high affinity. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, ranging from anti-inflammatory agents like celecoxib to anticancer drugs and treatments for erectile dysfunction.[1][3][4]
The success of the pyrazole core stems from a combination of advantageous physicochemical properties. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding pockets. Furthermore, the aromatic nature of the ring provides a rigid and planar scaffold, allowing for the precise spatial orientation of various substituents to optimize target engagement. Its synthetic tractability allows for extensive derivatization, enabling chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[5][6]
This guide provides an in-depth exploration of the pyrazole scaffold, covering its synthesis, key therapeutic applications with mechanistic insights, and practical protocols for its development and evaluation in a drug discovery context.
Part 1: Foundational Chemistry - Synthesis of the Pyrazole Core
The construction of the pyrazole ring is a cornerstone of many medicinal chemistry programs. While numerous synthetic routes exist, the Knorr pyrazole synthesis and related cyclocondensation reactions remain the most prevalent and versatile methods.[7] These typically involve the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) with a hydrazine derivative.[7][8] The choice of substituents on both reactants directly translates to the final substitution pattern on the pyrazole ring, offering a modular approach to library synthesis.
Experimental Protocol: Knorr Synthesis of a Diaryl-Substituted Pyrazole
This protocol details the synthesis of a 3,5-diaryl-1H-pyrazole, a common motif found in many biologically active molecules. The reaction involves the cyclocondensation of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate.
Rationale: This method is chosen for its reliability, high yields, and the use of readily available starting materials. Acetic acid serves as both the solvent and a catalyst to facilitate the condensation and subsequent cyclization/dehydration steps.
Materials:
-
1,3-Diphenyl-1,3-propanedione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 1,3-diphenyl-1,3-propanedione (e.g., 2.24 g, 10 mmol).
-
Solvent Addition: Add glacial acetic acid (30 mL) to the flask and stir until the solid is fully dissolved.
-
Reagent Addition: Slowly add hydrazine hydrate (e.g., 0.55 mL, 11 mmol) to the solution at room temperature. The addition should be dropwise to control any initial exotherm.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A white precipitate should form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.
-
Drying: Dry the product under vacuum to yield 3,5-diphenyl-1H-pyrazole as a white crystalline solid. Characterize by NMR and Mass Spectrometry to confirm identity and purity.
Visualization: General Drug Discovery Workflow
The following diagram illustrates a typical workflow for developing a novel drug candidate based on the pyrazole scaffold.
Caption: Workflow for Pyrazole-Based Drug Discovery.
Part 2: Pyrazoles in Action - Therapeutic Mechanisms and Applications
The structural versatility of the pyrazole ring has enabled its application across a wide spectrum of diseases. Below are detailed notes on its role in several major therapeutic areas.
Application I: Anti-Inflammatory Agents (Selective COX-2 Inhibitors)
Lead Example: Celecoxib (Celebrex) Celecoxib is a diaryl-substituted pyrazole that revolutionized the treatment of inflammatory conditions like arthritis.[9][10] It is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[11][12]
Mechanism of Action: The cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[11] Traditional NSAIDs inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects.
Celecoxib's structure allows it to selectively bind to the active site of the COX-2 enzyme, which has a larger, more accommodating binding pocket compared to COX-1.[10][11] The sulfonamide side chain of celecoxib fits into a hydrophilic side pocket present in COX-2 but not COX-1.[10][13] This selective inhibition reduces the production of inflammatory prostaglandins while sparing the protective functions of COX-1, thereby lowering the risk of gastric ulcers.[11]
Data Summary: COX-2 Selectivity
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 13 | 33 | 0.4 |
| Naproxen | 7 | 13 | 0.5 |
| (Data are representative and compiled from various pharmacological sources for comparative purposes.) |
Visualization: Celecoxib's Mechanism of Action
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 13. news-medical.net [news-medical.net]
Large-Scale Synthesis of Substituted Pyrazole Amines: Application Notes and Protocols
Introduction
Substituted pyrazole amines represent a cornerstone of modern medicinal chemistry. These five-membered heterocyclic compounds, featuring adjacent nitrogen atoms and an amino functional group, are classified as "privileged scaffolds" due to their ability to bind to a wide range of biological targets.[1][2][3] Their prevalence is evident in the numerous FDA-approved drugs for treating a spectrum of diseases, from cancer (e.g., Crizotinib, Ibrutinib) and inflammation (e.g., Celecoxib) to viral infections and cardiovascular conditions.[1][2][3] The functionalization of the pyrazole nucleus with amino substituents, in particular, has led to a multitude of pharmacologically active compounds, making these molecules highly sought after in drug discovery pipelines.[1][4][5]
However, transitioning the synthesis of a promising pyrazole amine candidate from a milligram-scale laboratory discovery to a multi-kilogram scale required for extensive preclinical and clinical studies presents significant challenges. Issues of regioselectivity, thermal safety, reagent handling, and purification that are manageable on the bench can become critical obstacles at scale.[6] This guide provides a comprehensive overview of robust and scalable synthetic strategies for substituted pyrazole amines, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for process optimization and safety.
Core Synthetic Strategies for the Pyrazole Ring
The construction of the pyrazole core is the first critical phase. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and scalability requirements.
Cyclocondensation of 1,3-Difunctional Compounds with Hydrazines
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species.[7][8] This approach is often referred to as the Knorr pyrazole synthesis, first reported in 1883.[7][9]
-
From 1,3-Diketones: The reaction of a 1,3-diketone with a substituted or unsubstituted hydrazine is a robust method for producing a wide array of pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A primary consideration in this synthesis, especially with unsymmetrical diketones, is regioselectivity, which can often be controlled by judicious choice of reaction conditions.[7]
-
From α,β-Unsaturated Carbonyls: Compounds containing an α,β-double or triple bond conjugated to a carbonyl group can react with hydrazines to form pyrazoles.[7][10] For instance, α,β-unsaturated ketones or aldehydes react with hydrazine to form intermediate pyrazolines, which can then be oxidized to the corresponding pyrazole.[7]
The primary bidentate nucleophile for these reactions is hydrazine (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine, methylhydrazine).
Causality Behind Experimental Choices: The choice between a 1,3-diketone or an α,β-unsaturated carbonyl often depends on the commercial availability and ease of synthesis of the starting materials. The Knorr synthesis with 1,3-diketones is generally high-yielding and straightforward, making it a workhorse for large-scale production.
Multi-Component and Catalytic Syntheses
Modern synthetic chemistry has introduced more sophisticated and efficient methods.
-
Three-Component Reactions: One-pot, three-component procedures involving, for example, an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative, offer an operationally simple and high-yielding route to polyfunctionalized pyrazoles.[11] These methods are highly convergent, reducing the number of synthetic steps and purification operations.
-
Metal-Catalyzed Cycloadditions: Palladium and copper catalysts can be employed in [3+2] cycloaddition reactions to construct the pyrazole ring under mild conditions with excellent functional group tolerance.[11] These methods are particularly useful for accessing substitution patterns that are difficult to achieve through classical condensation routes. For example, a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives.[11]
-
Continuous Flow Synthesis: For handling hazardous intermediates like diazoalkanes (used in some [3+2] cycloadditions), continuous flow technology offers a significant safety advantage.[12] By generating and consuming the hazardous species in situ within a closed-loop reactor, the risks associated with accumulation are minimized, and reactions can often be performed at elevated temperatures to accelerate transformations.[12]
Workflow for Knorr Pyrazole Synthesis
Caption: General workflow for the Knorr pyrazole synthesis.
Table 1: Comparison of Key Synthetic Strategies
| Strategy | Key Features | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Knorr Synthesis | Cyclocondensation of 1,3-diketones & hydrazines. | Well-established, often high-yielding, uses common starting materials. | Regioselectivity can be an issue; handling of hydrazine requires care.[9] |
| α,β-Unsaturated Route | Condensation with unsaturated carbonyls. | Access to different substitution patterns. | May require an additional oxidation step; potential for side reactions. |
| Multi-Component | One-pot reaction of 3+ components. | High step- and atom-economy, reduced waste and processing time. | Optimization can be complex; requires careful control of stoichiometry. |
| Catalytic Cycloaddition | Metal-catalyzed [3+2] cycloadditions. | Mild conditions, high functional group tolerance, novel structures. | Catalyst cost and removal; potential for metal contamination in the final product. |
| Continuous Flow | Reaction in a flow reactor. | Enhanced safety (especially with hazardous reagents), precise temperature control, easy scalability.[12] | Requires specialized equipment; potential for clogging with solid byproducts. |
Detailed Protocols
The following protocols are representative examples designed to be robust and scalable. All personnel must conduct a thorough risk assessment before commencing any chemical synthesis.[13]
Protocol 1: Gram-Scale Synthesis of 1-Phenyl-3-methyl-5-aminopyrazole
This protocol details a classic Knorr-type synthesis, which is a foundational method for producing pyrazole amines.
Objective: To synthesize 1-Phenyl-3-methyl-5-aminopyrazole from ethyl acetoacetate and phenylhydrazine.
Reagents & Equipment:
-
Ethyl acetoacetate (1.0 equiv)
-
Phenylhydrazine (1.05 equiv)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge ethyl acetoacetate (e.g., 50 g, 0.384 mol).
-
Reagent Addition: Add glacial acetic acid (250 mL) to the flask and begin stirring. Cautiously add phenylhydrazine (e.g., 43.4 g, 0.403 mol) portion-wise over 15 minutes. The addition is exothermic, and the internal temperature should be monitored.
-
Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: a. Allow the mixture to cool to room temperature. A solid precipitate should form. b. Pour the reaction mixture slowly into ice-cold water (1 L) with vigorous stirring. c. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. d. Collect the precipitated solid by vacuum filtration. e. Wash the filter cake thoroughly with cold water (3 x 200 mL) to remove residual acetic acid and salts.
-
Purification: a. The crude product can be purified by recrystallization from an ethanol/water mixture.[14][15] b. Dissolve the crude solid in a minimal amount of hot ethanol. c. Slowly add hot water until turbidity persists. d. Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour to maximize crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.
Expected Yield: 75-85% Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: One-Pot Synthesis of N-Substituted Pyrazole from a Primary Amine
This modern approach leverages an oxaziridine-mediated amination to generate a hydrazine intermediate in situ, which then reacts with a diketone to form the pyrazole without isolation of the hydrazine.[16] This method avoids handling potentially hazardous hydrazine derivatives directly.
Objective: To synthesize a 1-alkyl-3,5-dimethylpyrazole from a primary alkyl amine.
Reagents & Equipment:
-
Primary amine (e.g., benzylamine, 1.0 equiv)
-
Diethylketomalonate-derived oxaziridine (1.1 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
2,4-Pentanedione (acetylacetone, 1.0 equiv)
-
Standard laboratory glassware
Procedure:
-
Amination: a. Dissolve the primary amine (e.g., 10 mmol) in DCM (50 mL) in a flask at room temperature. b. Add the oxaziridine reagent (11 mmol) and stir the mixture for 2-4 hours, monitoring by TLC for the consumption of the starting amine.
-
Aqueous Wash: a. Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 30 mL). This step is crucial as it removes the diethyl ketomalonate byproduct.[16] b. Separate the organic layer.
-
In Situ Cyclization: a. Dry the organic layer with anhydrous MgSO₄, filter, and transfer to a clean flask. b. Add 2,4-pentanedione (10 mmol) to the solution. c. Add TFA (1.1 equiv) and stir the reaction at room temperature for 24 hours.
-
Purification: a. Remove the solvent in vacuo. b. The resulting crude product is often clean enough for many applications, but can be further purified by flash column chromatography on silica gel.[16]
Causality Behind Experimental Choices: The one-pot nature of this protocol significantly improves efficiency by eliminating an intermediate isolation and purification step.[16] The aqueous bicarbonate wash is a key design element that simplifies the final purification by removing a major byproduct before the cyclization step.[16]
Large-Scale Purification Strategies
Purification is often the bottleneck in large-scale synthesis. The choice of method must be cost-effective, efficient, and scalable.
Recrystallization
Recrystallization is the preferred method for purifying solid pyrazole amines at scale. It relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. Common solvents include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.[14]
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Excellent general-purpose solvent for many heterocycles. |
| Isopropanol | 82 | Polar Protic | Good alternative to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for less polar compounds; often used with hexanes. |
| Water | 100 | Very Polar | Used for water-soluble salts or in co-solvent systems. |
| Hexane/Heptane | 69 / 98 | Nonpolar | Used as an anti-solvent with more polar solvents to induce precipitation. |
Acid-Base Extraction
The basic nitrogen atoms in the pyrazole ring and the amino group allow for purification via acid-base extraction. This is a powerful technique for removing non-basic impurities.
General Procedure:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The basic pyrazole amine will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to precipitate the free amine.
-
Extract the purified amine back into an organic solvent.
-
Dry the organic layer and evaporate the solvent.
This technique is highly effective and scalable for purifying basic compounds.[17][18]
Chromatography
While often avoided at large scales due to cost and solvent consumption, column chromatography is sometimes necessary. For basic compounds like pyrazole amines, standard silica gel can lead to poor separation and product loss due to strong adsorption. To mitigate this, the silica gel can be deactivated by pre-treating it with a base like triethylamine or ammonia in methanol.[14] Alternatively, using a less acidic stationary phase like basic alumina can be effective.[19]
Decision Tree for Purification Strategy
Caption: Decision-making workflow for selecting a purification method.
Safety and Handling at Scale
Large-scale synthesis magnifies the risks associated with hazardous chemicals. A proactive approach to safety is paramount.
-
Handling Hydrazines: Hydrazine and its simple alkyl derivatives are highly toxic, volatile, and potentially explosive.[9] Always handle in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and have quench solutions and spill kits readily available. Consider using less hazardous derivatives or synthetic routes that avoid them entirely.[16]
-
Amine Safety: Amines can be corrosive, flammable, and toxic.[13][20] Ensure adequate ventilation to avoid inhalation of vapors.[21] Use appropriate PPE, including gloves and eye protection.[13][20] Anhydrous amines should be stored away from moisture and incompatible materials like strong oxidizing agents.[20]
-
Thermal Hazards: Condensation reactions can be highly exothermic. On a large scale, this heat can accumulate, leading to a dangerous increase in temperature and pressure (a thermal runaway).[6] Key safety measures include:
-
Using jacketed reactors with precise temperature control.
-
Employing controlled, slow addition of reagents.
-
Performing calorimetric studies (e.g., Differential Scanning Calorimetry) to understand the reaction's thermal profile before scaling up.
-
Having an emergency cooling plan in place.
-
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. diplomatacomercial.com [diplomatacomercial.com]
- 21. americanchemistry.com [americanchemistry.com]
Application Notes & Protocols: Experimental Setups for the Strategic Functionalization of Pyrazole Amines in Organic Synthesis
Introduction: The Central Role of Pyrazole Amines in Modern Chemistry
Aminopyrazoles represent a cornerstone of heterocyclic chemistry, serving as indispensable building blocks in the synthesis of a vast array of functional molecules. Their prevalence in medicinal chemistry is particularly noteworthy; the pyrazole motif is a key pharmacophore in numerous clinically significant drugs, including kinase inhibitors, anti-inflammatory agents, and therapeutics for neurological disorders.[1][2][3][4] The strategic importance of this scaffold lies in its unique electronic properties and the versatile reactivity of the amino group, which allows for facile derivatization to explore chemical space and optimize biological activity.
This guide provides an in-depth exploration of core experimental setups for reacting pyrazole amines. Moving beyond simple procedural lists, we delve into the causality behind methodological choices—explaining why a specific catalyst, solvent, or temperature is selected—to empower researchers in drug development and organic synthesis to not only replicate but also rationally adapt these protocols.
Pillar 1: Guiding Principles and Safety Mandates
Scientific integrity begins with a foundational understanding of the reaction environment and an unwavering commitment to safety. The protocols described herein are built upon these core principles.
Causality in Experimental Design
The success of a reaction involving pyrazole amines hinges on the careful selection of conditions that account for the substrate's reactivity.
-
Solvent Selection: The choice of solvent is dictated by reagent solubility, the required reaction temperature, and its inertness. Aprotic solvents like toluene and dioxane are often preferred for moisture-sensitive cross-coupling reactions as they can be rigorously dried and have high boiling points.[5] Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices for reactions like acylations, which occur at lower temperatures.
-
Base Selection: The base must be strong enough to deprotonate the reacting amine or facilitate a key step in a catalytic cycle, but it should not induce unwanted side reactions. For instance, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are essential in palladium-catalyzed aminations to avoid competitive reactions with the aryl halide.[5][6] In contrast, organic bases like triethylamine (Et₃N) or pyridine are sufficient to act as acid scavengers in acylation reactions.[7]
-
Atmospheric Control: Many transformations, particularly those involving organometallic catalysts like palladium, are highly sensitive to oxygen.[8] The use of an inert atmosphere (typically nitrogen or argon) is non-negotiable in these cases to prevent catalyst oxidation and deactivation. This is achieved using standard air-sensitive techniques such as Schlenk lines or gloveboxes.
Mandatory Safety Protocols
Pyrazole amines and their derivatives, along with the reagents used to modify them, require careful handling. A thorough risk assessment must be conducted before any experiment.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.[9][10][11]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dusts, vapors, or mists.[9][11]
-
Handling: Avoid direct contact with skin and eyes.[10][11] Prevent the formation and inhalation of dust from solid reagents.[9][10]
-
Storage: Store chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local government regulations.[9]
Pillar 2: Core Synthetic Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for three fundamental transformations of pyrazole amines. Each protocol is designed as a self-validating system with clear checkpoints and rationales.
Protocol 1: Synthesis of Pyrazole Amides via Acylation
This reaction is a robust method for installing amide functionalities, which are prevalent in pharmaceutical compounds. The protocol describes the reaction of a pyrazole amine with an acid chloride.
Rationale: The amino group of a pyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. An organic base is included to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically initiated at 0 °C to moderate the initial exothermicity.
Experimental Protocol:
-
Reaction Setup: Place a magnetic stir bar in a dry round-bottom flask. Seal the flask with a septum and purge with nitrogen.
-
Reagent Addition: Under a nitrogen atmosphere, dissolve the starting pyrazole amine (1.0 eq.) and pyridine (2.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).[7]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acylating Agent: Add the desired acid chloride (1.1 eq.) dropwise to the cooled solution via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants, low boiling point for easy removal. |
| Base | Pyridine | Acts as a nucleophilic catalyst and an HCl scavenger. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows for smooth reaction completion. |
| Stoichiometry | Slight excess of acid chloride | Ensures full conversion of the limiting pyrazole amine. |
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling of Halopyrazoles
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl or N-alkyl aminopyrazoles from halopyrazoles.[8] This method is indispensable for accessing structures that are difficult to synthesize via traditional methods.[12]
Rationale: This reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle includes oxidative addition of the palladium into the aryl-halide bond, coordination and deprotonation of the amine by a strong base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[8] The choice of ligand is critical for catalyst stability and efficiency.[5] Strict exclusion of oxygen is mandatory to prevent oxidation of the active Pd(0) catalyst.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a robust stream of nitrogen, add the 4-halopyrazole (1.0 eq.), the amine coupling partner (1.2 eq.), the palladium catalyst (e.g., Pd(dba)₂, 2-10 mol%), the phosphine ligand (e.g., tBuDavePhos, 4-20 mol%), and the base (e.g., NaOtBu, 2.0 eq.) to a dry Schlenk flask or microwave vial.[5][6]
-
Solvent Addition: Add anhydrous, deoxygenated toluene (or dioxane) via syringe to the flask.
-
Reaction: Seal the vessel and heat the mixture in a pre-heated oil bath to 80-110 °C.[5] Alternatively, microwave irradiation can be used to accelerate the reaction.[6] Monitor progress by LC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography.
General Experimental Workflow Diagram
Caption: General workflow for pyrazole amine reactions.
Representative Data for Buchwald-Hartwig Coupling of 4-Bromo-1-tritylpyrazole [5][13]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₃PO₄ | 110 | 60 |
| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₃PO₄ | 110 | 67 |
| 3 | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₃PO₄ | 110 | 73 |
| 4 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | K₃PO₄ | 110 | 85 |
Protocol 3: Condensation with 1,3-Dicarbonyls to Form Fused Heterocycles
The reaction of 3- or 5-aminopyrazoles with 1,3-dielectrophiles like β-diketones is a classical and efficient method for constructing fused pyrazolo[3,4-b]pyridine systems.
Rationale: This transformation is typically acid-catalyzed. The reaction proceeds through an initial condensation between the exocyclic amino group and one of the carbonyls to form an enaminone intermediate. Subsequent intramolecular cyclization of the pyrazole N-H onto the second carbonyl, followed by dehydration, yields the final aromatic fused product.
Experimental Protocol:
-
Reaction Setup: Combine the 5-aminopyrazole (1.0 eq.), the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq.), and a solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[14][15]
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction time can vary from 2 to 24 hours. Monitor the formation of the product by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Workup: If no precipitate forms, concentrate the solvent under reduced pressure. Add water to the residue to precipitate the product, or extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography if necessary.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Pd-catalyzed C-N coupling cycle.
Pillar 3: Troubleshooting and Final Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Reagent impurity; Insufficient temperature/time. | For cross-couplings, use a fresh catalyst/ligand and ensure solvents are rigorously dried and deoxygenated. Verify reagent purity. Incrementally increase reaction time and/or temperature. |
| Multiple Products/ Side Reactions | Reaction temperature too high; Competing reactive sites on the substrate; Incorrect base strength. | Lower the reaction temperature. Use protecting groups for other nucleophilic sites (e.g., Boc protection of an amine).[7][12] Screen different bases or catalyst/ligand systems for improved selectivity. |
| Difficult Purification | Co-elution of product with starting materials or byproducts; Catalyst residue contamination. | Optimize the eluent system for column chromatography. For cross-couplings, ensure filtration through Celite or silica is performed to remove palladium. Consider recrystallization as an alternative purification method. |
By grounding experimental protocols in a firm understanding of reaction mechanisms and safety, researchers can confidently and efficiently utilize pyrazole amines to construct novel molecular architectures for the advancement of science and medicine.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. soc.chim.it [soc.chim.it]
Application Notes and Protocols: Pyrazole Derivatives as Versatile Building Blocks in Organic Synthesis
Introduction: The Enduring Importance of the Pyrazole Scaffold
First synthesized by Ludwig Knorr in 1883, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This seemingly simple scaffold is a cornerstone of modern organic synthesis, underpinning a vast range of applications due to its unique electronic properties, structural versatility, and metabolic stability. The pyrazole core is a privileged structure in medicinal chemistry, found in blockbuster drugs like the anti-inflammatory agent Celecoxib (Celebrex®) and the anti-obesity drug Rimonabant. Beyond pharmaceuticals, its derivatives are crucial in agrochemicals, including the highly successful insecticide Fipronil and various herbicides, as well as in materials science, where they serve as robust ligands for transition metal catalysis.
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of pyrazole derivatives as fundamental building blocks. We will move beyond simple reaction lists to explain the causality behind synthetic choices, offering field-proven insights into the construction and functionalization of this critical heterocycle. Detailed, self-validating protocols for key synthetic transformations are provided to empower both novice and experienced chemists in their synthetic endeavors.
Part 1: Core Synthetic Strategies for Constructing the Pyrazole Ring
The utility of a building block begins with its own efficient synthesis. The pyrazole ring can be constructed through several robust and versatile methods, primarily categorized as cyclocondensation and cycloaddition reactions. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
Cyclocondensation Reactions: The Knorr Synthesis and its Variants
The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This reaction is valued for its simplicity, high yields, and the use of readily available starting materials.
Causality and Mechanism: The reaction is typically acid-catalyzed and proceeds via a well-established mechanism. First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.
A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, two regioisomeric products can potentially form. The outcome is often influenced by the steric and electronic nature of the substituents on both reactants and the reaction conditions employed. For instance, in the reaction of a β-ketoester, the hydrazine typically condenses with the more reactive ketone to form a hydrazone before intramolecular acylation with the ester group.
Caption: General mechanism of the Knorr pyrazole synthesis.
Protocol 1: Knorr Synthesis of a Phenyl-Substituted Pyrazolone
This protocol details the synthesis of a pyrazolone from a β-ketoester (ethyl benzoylacetate) and hydrazine hydrate, a common variant of the Knorr reaction. The procedure is adapted from established laboratory methods.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
20-mL scintillation vial with stir bar
-
Hot plate with stirring capability
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol). Safety Precaution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. The acetic acid serves as a catalyst for the condensation.
-
Heating: Place the vial on a hot plate and heat to approximately 100°C with constant stirring. Maintain this temperature for 1 hour.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane to confirm the consumption of the starting ketoester.
-
Work-up and Precipitation: Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture. This will cause the product to precipitate out of the solution.
-
Crystallization: Turn off the heat and allow the mixture to cool to room temperature slowly while continuing to stir for 30 minutes to maximize crystal formation.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water to remove any residual impurities and allow it to air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol if required.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp. | Time | Typical Yield | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic Acid | 100 °C | 1 hr | ~79% | |
| Ethyl acetoacetate | Phenylhydrazine | Neat | None (exotherm) | Reflux | 1 hr | High |
[3+2] Cycloaddition Reactions
A powerful and often highly regioselective alternative to cyclocondensation is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition). This method involves the reaction of a three-atom dipole (the C-N-N fragment) with a two-atom dipolarophile (a C-C multiple bond).
Causality and Mechanism: This reaction class is governed by frontier molecular orbital (FMO) theory. The regioselectivity is determined by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. One of the most common approaches involves the in situ generation of nitrile imines from hydrazonoyl halides by treatment with a base. These reactive nitrile imines are then trapped by a dipolarophile, such as an alkene or alkyne, to form a pyrazoline or pyrazole, respectively. The use of an alkene requires a subsequent oxidation step to achieve the aromatic pyrazole ring, whereas an alkyne dipolarophile or an alkene with a suitable leaving group leads directly to the pyrazole.
This method provides access to substitution patterns that can be difficult to achieve via the Knorr synthesis and is intrinsically more regioselective due to the significant electronic differences between the carbon and nitrogen atoms of the nitrile imine dipole.
Protocol 2: Synthesis of a Spiro-Pyrazoline via [3+2] Cycloaddition
This protocol details the synthesis of a spiro-pyrazoline-imidazolidinedione via the 1,3-dipolar cycloaddition of a nitrile imine (generated in situ) to an exocyclic alkene. The procedure is based on the work of Bakunov et al.
Materials:
-
Appropriate N-aryl-C-arylhydrazonoyl chloride (1.0 mmol)
-
5-Methylidene-3-phenyl-hydantoin (1.0 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Toluene (10 mL)
-
Round-bottom flask with stir bar and reflux condenser
Procedure:
-
Reaction Setup: To a solution of the 5-methylidene-3-phenyl-hydantoin (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add the corresponding hydrazonoyl chloride (1.0 mmol).
-
Base Addition: Add triethylamine (1.5 mmol) to the mixture. The triethylamine acts as a base to dehydrohalogenate the hydrazonoyl chloride, generating the reactive nitrile imine in situ.
-
Heating: Heat the reaction mixture to 80°C and stir for 4-6 hours under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the triethylammonium chloride salt.
-
Isolation and Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure spiro-pyrazoline product.
Part 2: The Pyrazole Ring as a Functional Scaffold
Once formed, the pyrazole ring is not merely a passive core but an active participant in further synthetic transformations. Its inherent electronic nature dictates a predictable pattern of reactivity, allowing for selective functionalization.
Reactivity Profile
The pyrazole ring is an aromatic system with an excess of π-electrons. The two nitrogen atoms significantly influence the electron density at the carbon positions.
-
N1 (Pyrrolic Nitrogen): This nitrogen is less basic and can be deprotonated with a strong base. It is readily alkylated or acylated.
-
N2 (Pyridinic Nitrogen): This nitrogen is basic and is the site of protonation by acids.
-
C4 Position: Due to the combined electron-withdrawing effect of the two nitrogen atoms on the adjacent carbons (C3 and C5), the C4 position is the most electron-rich carbon and is highly susceptible to electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts).
-
C3 and C5 Positions: These positions are electron-deficient and can be susceptible to nucleophilic attack, although this is less common than electrophilic attack at C4.
Caption: Reactivity summary of the pyrazole ring.
Part 3: Advanced Applications & Case Studies
The synthetic methodologies discussed above culminate in the creation of molecules with profound impacts on human health and agriculture. The pyrazole building block is central to these applications.
Case Study in Medicinal Chemistry: The Synthesis of Celecoxib
Celecoxib is a selective COX-2 inhibitor used to treat arthritis and acute pain. Its synthesis is a classic example of the Knorr pyrazole synthesis, showcasing how this reaction is applied in industrial pharmaceutical production.
Synthetic Strategy: The synthesis involves two main steps. The first is a Claisen condensation to create the necessary trifluoromethylated 1,3-dicarbonyl intermediate. The second is the key cyclocondensation step with a substituted hydrazine to form the pyrazole core of Celecoxib.
-
Step 1: Claisen Condensation. 4'-Methylacetophenone is treated with a base like sodium methoxide and condensed with ethyl trifluoroacetate to form the 1,3-dione intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
Step 2: Cyclocondensation (Knorr Synthesis). The 1,3-dione intermediate is then reacted with 4-hydrazinylbenzenesulfonamide hydrochloride. This reaction proceeds with high regioselectivity to yield Celecoxib.
Caption: Synthetic workflow for the preparation of Celecoxib.
Pyrazoles as Ligands in Homogeneous Catalysis
The nitrogen atoms of the pyrazole ring are excellent donors for coordinating with transition metals. This property has been exploited to develop a wide range of pyrazole-based ligands for homogeneous catalysis. These ligands can be fine-tuned sterically and electronically by adding substituents to the pyrazole ring. Protic (N-unsubstituted) pyrazoles are particularly interesting as they can participate in "metal-ligand cooperation," where the N-H bond acts as a proton shuttle to facilitate catalytic cycles, for example, in transfer hydrogenation reactions.
Conclusion
The pyrazole ring is a titan among heterocyclic building blocks. Its straightforward synthesis through classic reactions like the Knorr synthesis and modern [3+2] cycloadditions, combined with its predictable reactivity, makes it an exceptionally versatile tool for the synthetic chemist. From the targeted design of life-saving pharmaceuticals like Celecoxib to the development of next-generation agrochemicals and advanced catalytic systems, the pyrazole scaffold continues to demonstrate its immense value. The protocols and principles outlined in this guide serve as a foundation for researchers to confidently employ these powerful building blocks in their own innovative research programs.
Synthesis of Pyrazolo[3,4-d]pyrimidines: A Detailed Guide to Modern Synthetic Applications
Introduction: The Enduring Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that continues to capture the attention of medicinal chemists and drug discovery professionals. Its structural resemblance to endogenous purines, such as adenine, allows it to function as a bioisostere, effectively interacting with the ATP-binding sites of various enzymes.[1][2] This mimicry has led to the development of a multitude of biologically active molecules, with a significant number of them targeting protein kinases, which play crucial roles in cell signaling and proliferation.[2][3][4] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have emerged as promising candidates for the treatment of a wide range of diseases, most notably cancer.[1][5][6]
The therapeutic potential of this scaffold is exemplified by the numerous compounds that have entered clinical trials or are already in clinical use for various oncological indications.[5] Beyond cancer, derivatives have shown promise as anti-inflammatory, antimicrobial, and antiviral agents.[3][7] The versatility of the pyrazolo[3,4-d]pyrimidine core, allowing for substitution at various positions, provides a rich playground for medicinal chemists to fine-tune the pharmacological properties of these molecules, including potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed overview of a modern and efficient synthetic strategy for the preparation of pyrazolo[3,4-d]pyrimidines, focusing on a microwave-assisted, multi-component approach that offers significant advantages over classical synthetic methods.
Synthetic Strategies: An Overview
The construction of the pyrazolo[3,4-d]pyrimidine ring system can be broadly categorized into two main approaches:
-
Strategy A: Building the Pyrimidine Ring onto a Pre-formed Pyrazole Core: This is the most common and versatile approach. It typically starts with a substituted 5-aminopyrazole derivative, which is then cyclized with a suitable one-carbon or three-carbon synthon to form the pyrimidine ring. The choice of the starting pyrazole and the cyclizing agent allows for the introduction of a wide variety of substituents on both the pyrazole and pyrimidine rings.
This application note will focus on a modern and highly efficient example of Strategy A: a three-component, microwave-assisted synthesis.
Featured Protocol: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol details a one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from easily accessible starting materials. The use of microwave irradiation significantly accelerates the reaction, leading to shorter reaction times and often higher yields compared to conventional heating methods.[8][9][10][11] This method is also advantageous for its step- and pot-economy, minimizing the number of synthetic and purification steps.[3][8]
Reaction Principle
The reaction proceeds via the initial formation of a formimidate intermediate from the reaction of a 5-aminopyrazole-4-carboxylate with trimethyl orthoformate. This is followed by the addition of a primary amine and subsequent intramolecular cyclization to afford the desired pyrazolo[3,4-d]pyrimidin-4-one. The microwave irradiation provides efficient and uniform heating, which is crucial for driving the reaction to completion in a short time.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis.
Detailed Step-by-Step Protocol
Materials:
-
Methyl 5-amino-1H-pyrazole-4-carboxylate (or a substituted analogue) (1.0 eq)
-
Trimethyl orthoformate (3.0 eq)
-
Primary amine (e.g., benzylamine) (1.5 eq)
-
Ethanol (as solvent, if needed, though often performed neat)
-
Microwave reactor vial (e.g., 10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
Reagent Addition: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add methyl 5-amino-1H-pyrazole-4-carboxylate (e.g., 155 mg, 1.0 mmol).
-
Add Trimethyl Orthoformate: Add trimethyl orthoformate (e.g., 0.33 mL, 3.0 mmol).
-
Add Primary Amine: Add the primary amine (e.g., benzylamine, 0.16 mL, 1.5 mmol).
-
Seal the Vial: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at a constant temperature of 160 °C for 55 minutes with stirring.
-
Cooling: After the irradiation is complete, allow the reaction mixture to cool to room temperature.
-
Product Isolation: Upon cooling, the product often precipitates out of the reaction mixture. If the product solidifies, it can be triturated with a small amount of cold ethanol.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or byproducts.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validating System and Causality
-
Excess Trimethyl Orthoformate: The use of an excess of trimethyl orthoformate ensures the complete conversion of the starting aminopyrazole to the formimidate intermediate, driving the reaction forward.
-
Microwave Heating: The choice of microwave heating is critical. It provides rapid and uniform heating, which is often difficult to achieve with conventional oil baths, especially for small-scale reactions. This leads to shorter reaction times and can minimize the formation of degradation byproducts.
-
Product Precipitation: The precipitation of the product upon cooling serves as an effective and simple purification method, often yielding a product of high purity without the need for column chromatography. This is a significant advantage in terms of time and resource efficiency.[3][8]
Data Presentation: A Comparative Overview
The following table summarizes typical results for the microwave-assisted synthesis of various 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the versatility of this method.
| Entry | 5-Aminopyrazole-4-carboxylate | Primary Amine | Product | Yield (%) |
| 1 | Methyl 5-amino-1H-pyrazole-4-carboxylate | Benzylamine | 5-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 85 |
| 2 | Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 4-Methoxybenzylamine | 5-(4-Methoxybenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 82 |
| 3 | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Cyclohexylamine | 5-Cyclohexyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 78 |
| 4 | Methyl 5-amino-1H-pyrazole-4-carboxylate | Aniline | 5-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 75 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Logical Relationships in Synthesis
Caption: Key steps in the pyrazolo[3,4-d]pyrimidine synthesis.
Conclusion and Future Perspectives
The microwave-assisted three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones represents a powerful and efficient tool for the rapid generation of diverse libraries of these medicinally important compounds. The protocol described herein is robust, scalable, and amenable to high-throughput synthesis, making it an ideal choice for academic and industrial research settings. The continued exploration of novel synthetic methodologies, including flow chemistry and the use of green solvents, will undoubtedly further enhance our ability to access this privileged scaffold and unlock its full therapeutic potential. The versatility of the pyrazolo[3,4-d]pyrimidine core ensures its continued relevance in the ongoing quest for new and effective therapeutic agents.
References
- 1. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 2. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 3. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable pyrazole intermediate. Here, we will explore common challenges, provide in-depth troubleshooting advice, and present a high-yield, validated protocol. Our approach is grounded in established chemical principles to ensure both scientific integrity and practical success in your laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions to get your experiment back on track.
Q1: The initial condensation reaction to form 1-Ethyl-5-methyl-1H-pyrazole is low-yielding. What are the likely causes and how can I improve it?
A1: The formation of the pyrazole ring via the Knorr synthesis, by condensing ethylhydrazine with 2,4-pentanedione, is a critical first step. Low yields can often be attributed to several factors:
-
Purity of Starting Materials: Ensure that both ethylhydrazine (or its salt, such as the oxalate or hydrochloride) and 2,4-pentanedione are of high purity. Impurities in the hydrazine can lead to side reactions, while aged dione may have undergone self-condensation.
-
Reaction Conditions:
-
pH Control: The pH of the reaction is crucial. If starting with an ethylhydrazine salt, a base is required to liberate the free hydrazine for the reaction to proceed efficiently. However, strongly basic conditions can promote side reactions of the dione. Careful, dropwise addition of a base like sodium hydroxide while monitoring the pH is recommended.[1]
-
Temperature: The initial reaction is often exothermic. Maintaining a low temperature (0-10 °C) during the initial addition of the dione helps to control the reaction rate and prevent the formation of byproducts.[1] Following the initial reaction, gentle heating or stirring at room temperature for an extended period is typically required to drive the reaction to completion.
-
-
Work-up Procedure: Incomplete extraction of the product from the aqueous reaction mixture can significantly lower the isolated yield. Using a suitable organic solvent like dichloromethane or ethyl acetate for multiple extractions is advisable.
Q2: I am observing the formation of regioisomers during the pyrazole synthesis. How can I ensure the desired 1,5-disubstituted product?
A2: While the reaction of a symmetrical dicarbonyl compound like 2,4-pentanedione with a substituted hydrazine is generally regioselective, the formation of the undesired 1,3-disubstituted isomer can occur. To favor the formation of 1-Ethyl-5-methyl-1H-pyrazole:
-
Reaction Conditions: The regioselectivity of pyrazole synthesis can be influenced by the reaction conditions, including the solvent and the presence of acids or bases. For this specific synthesis, maintaining a neutral to slightly basic pH is generally preferred.
-
Steric Hindrance: The ethyl group on the hydrazine and the methyl groups on the dione provide some steric influence that favors the desired isomer.
Q3: The nitration of the pyrazole ring at the 4-position is resulting in a low yield and multiple nitrated products. How can I improve the selectivity and yield?
A3: The nitration of the pyrazole ring is a key step to introduce the precursor to the amine group. The challenge lies in achieving selective nitration at the C4 position.
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent for pyrazoles. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction Temperature: Temperature control is critical. The reaction is typically exothermic, and allowing the temperature to rise can lead to over-nitration or decomposition. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the nitrating mixture is essential.
-
Reaction Time: The reaction time should be carefully monitored. Once the desired product is formed, quenching the reaction by pouring it onto ice can prevent the formation of dinitrated or other byproducts.
A one-pot, two-step method has been reported for the efficient synthesis of 4-nitropyrazole with yields up to 85% by first forming the pyrazole sulfate followed by nitration.[2][3]
Q4: The reduction of the 4-nitro group to the 4-amino group is incomplete or is leading to side products. What are the best practices for this step?
A4: The reduction of the nitro group is a standard transformation, but several factors can affect its efficiency.
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is a clean and high-yielding method. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere are commonly used. The solvent of choice is often ethanol or methanol.
-
Metal/Acid Reduction: A classic method involves using a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). This method is robust but can require a more involved work-up to remove the metal salts.
-
-
Reaction Conditions: For catalytic hydrogenation, ensure the catalyst is active and the system is properly purged with hydrogen. For metal/acid reductions, maintaining an acidic environment is crucial for the reaction to proceed.
-
Purity of the Nitro-pyrazole: Impurities in the starting material can poison the catalyst in catalytic hydrogenation, leading to an incomplete reaction.
Q5: I am having difficulty with the final hydrochloride salt formation and purification. What is an effective procedure?
A5: The formation of the hydrochloride salt is important for the stability and handling of the amine.
-
Salt Formation: After the reduction of the nitro group and appropriate work-up to isolate the free amine, dissolve the crude amine in a suitable solvent like isopropanol or diethyl ether. Then, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol). The hydrochloride salt should precipitate out of the solution.
-
Purification: The precipitated salt can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any non-polar impurities, and then dried under vacuum. If the salt is still impure, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.
Frequently Asked Questions (FAQs)
Q: What is the overall expected yield for the synthesis of this compound using the recommended protocol?
A: With careful execution of each step, the overall yield can be expected to be in the range of 60-75%. The individual step yields are typically high, but losses can occur during work-up and purification.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are essential:
-
Ethylhydrazine: Is a suspected carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care, using appropriate PPE, and always add the acid to water (or in this case, the pyrazole solution) slowly and with cooling.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a properly functioning hydrogenation apparatus and that there are no ignition sources nearby.
Q: Can I use a different starting material for the pyrazole ring formation?
A: Yes, while 2,4-pentanedione is a common and effective choice, other 1,3-dicarbonyl compounds or their equivalents can be used in pyrazole synthesis.[4] However, for the synthesis of the specifically substituted target molecule, 2,4-pentanedione is the most direct precursor.
Q: How can I monitor the progress of each reaction step?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of each step. By spotting the starting material and the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
High-Yield Experimental Protocol
This protocol outlines a reliable, three-step synthesis of this compound.
Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole
Caption: Reaction scheme for the synthesis of 1-Ethyl-5-methyl-1H-pyrazole.
-
To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.
-
To this solution, add 2,4-pentanedione (1.0 eq) dropwise, maintaining the temperature below 10 °C.[1]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-5-methyl-1H-pyrazole.
Step 2: Synthesis of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole
Caption: Nitration of the pyrazole ring at the C4 position.
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add the crude 1-Ethyl-5-methyl-1H-pyrazole from Step 1 to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature between 0-10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 1-Ethyl-5-methyl-4-nitro-1H-pyrazole by filtration, wash with cold water until the washings are neutral, and dry.
Step 3: Synthesis of this compound
Caption: Reduction of the nitro group and formation of the hydrochloride salt.
-
Dissolve the 1-Ethyl-5-methyl-4-nitro-1H-pyrazole in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Ethyl-5-methyl-1H-pyrazol-4-amine.
-
Dissolve the crude amine in isopropanol and cool in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until the precipitation is complete.
-
Collect the this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
Critical Parameters for Yield Optimization
| Parameter | Step | Recommendation | Rationale |
| Reaction Temperature | Step 1 & 2 | 0-10 °C during additions | Controls exothermic reactions, minimizes side products, and improves selectivity. |
| pH Control | Step 1 | Neutral to slightly basic | Ensures the hydrazine is in its free base form for nucleophilic attack without promoting dione side reactions. |
| Purity of Reagents | All Steps | High purity | Impurities can lead to side reactions, lower yields, and catalyst poisoning. |
| Catalyst Loading | Step 3 | 5-10 mol% | Sufficient catalyst is needed for complete reduction, but excessive amounts can be costly and lead to work-up issues. |
| Solvent Choice | All Steps | As specified in the protocol | The choice of solvent affects solubility, reaction rates, and work-up efficiency. |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Polar Amine Hydrochloride Salts
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that purifying polar amine hydrochloride salts can be a significant challenge, often representing a critical bottleneck in a synthesis workflow. These compounds frequently exhibit tricky solubility profiles and a frustrating tendency to resist crystallization.
This guide is designed to provide practical, in-depth solutions to the common problems you may encounter. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification process.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: I've formed my amine hydrochloride salt, but it won't crystallize from solution. What should I do?
This is one of the most frequent challenges. The failure to crystallize, or "oiling out," can usually be attributed to one of three main causes: improper solvent selection, the presence of impurities, or supersaturation.
Causality: A successful crystallization requires the solute to be highly soluble in a hot solvent but sparingly soluble at room temperature.[1] If the compound remains too soluble upon cooling, the solution isn't saturated enough to form crystals. Conversely, if impurities are present, they can interfere with the formation of a stable crystal lattice, often resulting in an oil.[1]
Troubleshooting Workflow: Inducing Crystallization
If your solution fails to yield crystals upon cooling, follow this decision tree to diagnose and solve the problem.
Caption: Troubleshooting Decision Tree for Crystallization Failure.
Detailed Solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure.[2] Gently heat the flask to evaporate a portion of the solvent, thereby increasing the concentration of your salt. Allow the concentrated solution to cool slowly again.[2]
-
Supersaturation: The solution may contain your compound at a concentration above its saturation point without forming a solid.[2] To overcome this energy barrier, you can:
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution. This provides a template for further crystal formation.
-
-
Impurities: If the above methods fail, impurities are likely inhibiting crystallization.[1] The best course of action is often to re-purify the material. Convert the salt back to the free amine, purify it via chromatography or an acid-base extraction, and then re-form the hydrochloride salt.
Q2: My amine hydrochloride salt has crystallized, but analysis (HPLC, NMR) shows it's still impure. How do I remove specific contaminants?
The nature of the impurity dictates the best purification strategy.
Case A: Removing Non-Basic Organic Impurities
These are unreacted starting materials or byproducts that do not have a basic amine functional group.
Solution 1: Solvent Washing. Before recrystallization, wash the crude solid salt with a solvent in which the desired salt is insoluble, but the impurities are soluble.
-
Recommended Solvents: Diethyl ether, ethyl acetate, or hexane are excellent choices for washing away non-polar to moderately polar organic impurities.[3] Many hydrochloride salts have very low solubility in these solvents.
Solution 2: Acid-Base Extraction. This is a highly effective liquid-liquid extraction technique to purify the free amine before salt formation.[4] It leverages the change in solubility of the amine upon protonation.
Caption: Workflow for Purification by Acid-Base Extraction.
Case B: Removing Inorganic Salts (e.g., NaCl)
This problem typically arises when you use aqueous HCl to form your amine salt. The resulting water, along with any excess acid neutralized during workup, can lead to the co-precipitation of inorganic salts like NaCl.[5]
Solution: Recrystallization from an Anhydrous Organic Solvent. The key is to choose a solvent where your amine hydrochloride is soluble when hot, but the inorganic salt is not.
-
Recommended Solvents: Anhydrous alcohols like isopropanol (2-propanol) or ethanol are often effective.[3] NaCl has very poor solubility in these solvents. Dissolve your crude salt in the minimum amount of boiling alcohol, filter the hot solution to remove the insoluble inorganic salts, and then allow the filtrate to cool and crystallize.
Q3: I am trying to purify my free amine on a silica gel column, but I'm getting poor recovery or significant streaking. What's wrong?
This is a classic problem caused by the interaction between a basic compound and the acidic nature of standard silica gel.[6] The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind to the basic amine, leading to yield loss and poor peak shape (tailing/streaking).[6]
Solutions:
-
Neutralize the Stationary Phase: Before running the column, flush it with your starting eluent containing a small amount of a volatile base. Adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase is a common practice.[6][7] This deactivates the acidic sites on the silica, allowing the amine to elute properly.
-
Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.
Frequently Asked Questions (FAQs)
Q1: Why is it often better to purify an amine as its hydrochloride salt rather than as the free base?
Converting a polar amine to its hydrochloride salt is a powerful purification strategy for several reasons:
-
Enhanced Crystallinity: Free amines, especially low-molecular-weight or polar ones, are often liquids or low-melting solids that are difficult to crystallize.[1] Their corresponding hydrochloride salts are ionic compounds that form well-defined crystal lattices, making them much more likely to precipitate as crystalline solids.[8]
-
Altered Solubility: The salt form has a drastically different solubility profile than the free base. It becomes highly soluble in polar solvents (like water or methanol) and much less soluble in non-polar organic solvents (like diethyl ether or hexanes).[9] This difference can be exploited to wash away organic impurities or to select an appropriate recrystallization solvent.
Q2: How do I select the best solvent for recrystallizing my amine hydrochloride salt?
The ideal solvent is one in which your salt is very soluble at high temperatures but has low solubility at low temperatures.[1]
General Guidance:
-
Alcohols are a good starting point: Isopropanol, ethanol, and methanol are frequently used. Many hydrochloride salts are too soluble in ethanol for good recovery, making isopropanol a preferred first choice.[2][3]
-
Use Solvent/Anti-Solvent Pairs: If you cannot find a single suitable solvent, a two-solvent system can be effective.[1] Dissolve the salt in a minimum amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Gently heat to redissolve, then allow to cool slowly. A common pair is methanol (good solvent) and diethyl ether (anti-solvent).
Table 1: Common Solvents for Amine HCl Salt Recrystallization
| Solvent | Use Case & Characteristics | Pitfalls to Avoid |
| Isopropanol (IPA) | Often the best starting choice. Good balance of solvency for many HCl salts.[3] | Ensure it is anhydrous if trying to exclude inorganic salts. |
| Ethanol (EtOH) | Good solvent, but many HCl salts are highly soluble even when cold, potentially leading to low yields.[3] | May need to cool to very low temperatures (e.g., -20 °C) to maximize recovery. |
| Methanol (MeOH) | Very strong solvent for polar salts. Often used as the "good" solvent in a solvent/anti-solvent pair. | Rarely works as a single solvent due to high solubility of salts. |
| Acetone | Typically used as an "anti-solvent" or a wash to precipitate the salt from a solution.[3][10] | Ensure your salt is truly insoluble in acetone before using it for washing. |
| Water | Excellent solvent for polar salts, but its presence can make removing the final product difficult. | Only use if the compound is highly stable and you can lyophilize (freeze-dry) to remove it. |
Q3: Should I use anhydrous HCl (e.g., in dioxane/ether) or aqueous HCl to form the salt?
The choice depends on your experimental constraints and the nature of your compound.
-
Anhydrous HCl (e.g., 4M HCl in Dioxane): This is generally the superior method for purification purposes.[11]
-
Pros: Prevents the introduction of water, which can interfere with crystallization and avoids the co-precipitation of inorganic salts. The resulting salt often precipitates directly from the reaction solvent and can be isolated by simple filtration.
-
Cons: Reagents are commercially available but are moisture-sensitive and require handling under an inert atmosphere.
-
-
Aqueous HCl:
-
Pros: Convenient, inexpensive, and readily available.[10]
-
Cons: Introduces water, which must be removed (often by rotary evaporation). This can be difficult for very hydrophilic compounds. More importantly, it can lead to contamination of the final product with inorganic salts (like NaCl or KCl) if a basic workup is performed.[5]
-
Experimental Protocols
Protocol 1: General Recrystallization of an Amine Hydrochloride Salt
-
Select a Solvent: Choose an appropriate solvent or solvent system based on preliminary solubility tests (see Table 1).
-
Dissolve the Crude Salt: Place the crude, solid amine HCl salt in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (e.g., on a hot plate with stirring). Continue adding small portions of hot solvent until the solid has just completely dissolved.[2]
-
(Optional) Decolorize with Charcoal: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the activated charcoal). This step is crucial for removing inorganic salts if using a solvent like isopropanol.
-
Crystallize: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. Allow the crystals to dry completely under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. echemi.com [echemi.com]
- 6. biotage.com [biotage.com]
- 7. Problem with amine purification - Organic Chemistry - Science Forums [scienceforums.net]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of pyrazole synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to diagnose issues, optimize conditions, and achieve high-yield, high-purity results in your experiments.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during pyrazole synthesis, offering systematic approaches to identify and resolve them.
Q1: My pyrazole synthesis is resulting in a low yield. What are the most common causes and how can I address them?
Low yields in pyrazole synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the nature of the starting materials.[1][2] A systematic evaluation of the reaction parameters is crucial for optimization.
-
Suboptimal pH: The pH of the reaction medium is critical, especially in classic methods like the Knorr and Paal-Knorr syntheses.[1][3]
-
Problem: Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts from 1,4-dicarbonyl compounds, significantly reducing the yield of the desired pyrrole.[1][2] Conversely, conditions that are too basic may not sufficiently catalyze the necessary condensation steps.
-
Solution: For the Paal-Knorr synthesis, conduct the reaction under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can effectively catalyze the reaction without promoting furan formation.[1][4] For the Knorr synthesis, acid catalysis is generally required to facilitate imine formation and cyclization.[3][5] It is advisable to perform small-scale trials to determine the optimal pH for your specific substrates.
-
-
Reaction Temperature and Time:
-
Problem: While heat is often required, excessive temperatures or prolonged reaction times can lead to the degradation of starting materials or the final product.[1]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][4] Consider alternative heating methods, such as microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purity by minimizing byproduct formation.[6][7]
-
-
Purity of Starting Materials:
-
Problem: Impurities in the 1,3- or 1,4-dicarbonyl compounds or the hydrazine derivatives can lead to the formation of undesired side products, complicating purification and lowering the overall yield.[1]
-
Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or distillation before use.
-
-
Reactivity of Substrates:
-
Problem: Steric hindrance or the presence of strong electron-withdrawing groups on the amine or dicarbonyl compound can reduce their nucleophilicity or electrophilicity, respectively, slowing down the reaction.[2]
-
Solution: For less reactive substrates, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times, or switch to a more efficient catalytic system. Modern approaches using flow chemistry can also offer enhanced control over reaction parameters for challenging transformations.[8][9][10][11]
-
Q2: I am observing a significant amount of a byproduct in my reaction. How can I identify and minimize it?
The formation of byproducts is a common issue. The most prevalent byproduct in syntheses starting from 1,4-dicarbonyls is the corresponding furan.[1][2]
-
Identification: Byproducts can often be identified by comparing the spectral data (NMR, MS) of your crude product with known data for potential side products.
-
Minimization of Furan Byproducts: As mentioned, maintaining a pH above 3 is crucial to disfavor the acid-catalyzed cyclization of the dicarbonyl that leads to furan formation.[1]
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazole products is possible.[12]
-
Solution: The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[12][13] Aprotic dipolar solvents like DMF or NMP can sometimes provide better regioselectivity than protic solvents like ethanol.[13] Careful optimization of the solvent and catalyst system is key to controlling the formation of the desired isomer.
-
Q3: My pyrazole product is difficult to purify. What are some effective purification strategies?
Purification can be challenging, especially if byproducts with similar polarities are present.
-
Recrystallization: This is often the most effective method for purifying solid pyrazole derivatives.
-
Solvent Selection: The choice of solvent is critical. Common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[14] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[14] The general principle is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then add a "poor" solvent until turbidity appears, followed by slow cooling to induce crystallization.[14]
-
Troubleshooting Crystallization: If your compound "oils out," try using a more dilute solution or cooling the solution more slowly. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a common alternative.
-
Deactivation of Silica Gel: Pyrazoles, being basic, can sometimes interact strongly with the acidic silica gel, leading to poor separation or loss of the compound. To mitigate this, you can deactivate the silica gel by treating it with triethylamine or ammonia in methanol before preparing the column.[15]
-
-
Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the pyrazole into the aqueous layer as its salt. The aqueous layer is then basified, and the purified pyrazole is extracted back into an organic solvent.[15]
-
Purification via Acid Addition Salts: A highly effective method involves converting the pyrazole into an acid addition salt, which can then be crystallized from an organic solvent. The undesired byproducts often remain in the solution, allowing for efficient separation.[16][17]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using "green chemistry" approaches for pyrazole synthesis?
Green chemistry principles aim to make chemical processes more environmentally friendly and sustainable.[18][19][20][21] For pyrazole synthesis, this offers several benefits:
-
Reduced Use of Hazardous Solvents: Many green protocols utilize water, deep eutectic solvents, or even solvent-free conditions, reducing reliance on volatile and often toxic organic solvents.[18][21][22]
-
Energy Efficiency: Techniques like microwave[23][7][24] and ultrasonic irradiation[19] can significantly shorten reaction times, leading to lower energy consumption compared to conventional heating methods.[7]
-
Use of Recyclable Catalysts: The development of recyclable catalysts, such as nano-catalysts, minimizes waste and improves the overall efficiency of the process.[18][20]
Q2: How can flow chemistry improve my pyrazole synthesis?
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise manner, offers several advantages for pyrazole synthesis:[8][10][11]
-
Enhanced Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to improved yields and selectivity.[10][11]
-
Improved Safety: Conducting reactions in small volumes within a closed system enhances safety, especially when dealing with hazardous reagents or exothermic reactions.[10][11]
-
Scalability: Flow chemistry setups are more easily scalable than traditional batch processes.[8][10]
-
Integration of Synthesis and Purification: Continuous setups can facilitate the integration of reaction, purification, and analysis units, speeding up the overall workflow.[9]
Q3: What is the general mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a fundamental reaction that converts a hydrazine or its derivatives and a 1,3-dicarbonyl compound into a pyrazole, typically under acidic conditions.[5][25][26] The mechanism involves the following key steps:[5][12]
-
Condensation: The reaction begins with the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[12]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[12]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[12]
Section 3: Experimental Protocols & Data
Protocol 1: Microwave-Assisted Synthesis of Dihydro-Pyrazoles
This protocol is adapted from a method optimized for the synthesis of dihydro-pyrazoles from substituted dibenzalacetones.[23]
Materials:
-
Substituted dibenzalacetone (1 mmol)
-
4-Substituted phenylhydrazine hydrochloride (1 mmol)
-
Absolute ethanol (3 mL)
-
Sodium hydroxide (2.5 mmol, 0.10 g)
Procedure:
-
In a microwave vial, combine the appropriate substituted dibenzalacetone and 4-substituted phenylhydrazine hydrochloride in absolute ethanol.
-
Add sodium hydroxide to the mixture. The pH of the solution should become alkaline.
-
Irradiate the resulting mixture in a microwave reactor at 100 W and 75 °C for 30 minutes.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with standard work-up and purification procedures.
Protocol 2: Knorr Synthesis of a Pyrazolone
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a variation of the Knorr reaction.[4]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and 3 drops of glacial acetic acid.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the mixture using a Buchner funnel, rinse the collected product with a small amount of water, and allow the solid to air dry.
Data Summary: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for a specific pyrazole synthesis, illustrating the impact of various parameters on the product yield.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Ethanol | Reflux | 8 | 40 | [27] |
| 2 | Acetic Acid | Ethanol | Reflux | 6 | 65 | [27] |
| 3 | Piperidine | Ethanol | Reflux | 5 | 75 | [27] |
| 4 | None | Water | Reflux | 10 | 30 | [27] |
| 5 | Piperidine | Water | Reflux | 4 | 85 | [27] |
Section 4: Visual Guides - Workflows and Mechanisms
Troubleshooting Workflow for Low Yield in Pyrazole Synthesis
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. name-reaction.com [name-reaction.com]
- 6. scielo.br [scielo.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. galchimia.com [galchimia.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 26. jk-sci.com [jk-sci.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride
Welcome to the technical support center for the purification of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is off-color (e.g., yellow or brown). What is the likely cause and how can I fix it?
An off-color appearance typically indicates the presence of impurities, which could be residual starting materials, byproducts from the synthesis, or degradation products. The Knorr pyrazole synthesis, a common route for this compound, can sometimes yield colored impurities.[1]
-
Troubleshooting:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol). Add a small amount of activated charcoal and stir for a short period. The charcoal can adsorb colored impurities. Filter the mixture through celite to remove the charcoal, and then proceed with recrystallization.[1]
-
Recrystallization: This technique is often effective at removing colored impurities, as they may remain in the mother liquor.[1]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a suitable solvent and pass it through a short plug of silica gel. Colored, non-polar impurities may be retained on the silica.
-
Q2: I'm observing multiple spots on my TLC plate after synthesis. How can I identify and remove these impurities?
Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities. These are likely unreacted starting materials, regioisomers, or other byproducts.[1]
-
Identification:
-
Co-spotting: Spot your reaction mixture alongside the starting materials (e.g., ethylhydrazine and the β-ketoester or β-ketonitrile) on the same TLC plate. This will help determine if any of the impurity spots correspond to unreacted starting materials.
-
-
Removal:
-
Column Chromatography: This is a highly effective method for separating impurities with different polarities. For pyrazole derivatives, a common starting point is silica gel with a gradient of ethyl acetate in hexane.[1]
-
Recrystallization: If the impurities have significantly different solubilities from your desired product, recrystallization can be an effective purification method.[1]
-
Q3: My this compound is an oil and will not solidify. What should I do?
The oily nature of the product could be due to residual solvent or impurities that lower its melting point.
-
Troubleshooting:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by a high-vacuum pump.[1]
-
Trituration: Try adding a non-solvent (a solvent in which your compound is insoluble) to the oil and stirring vigorously. This can sometimes induce crystallization.
-
Column Chromatography: As mentioned, this is an excellent method for purifying oily products.[2]
-
Conversion to Free Base and Back to Salt: If the free base of your amine is a solid, you could consider converting the hydrochloride salt to the free base, purifying the free base by recrystallization, and then converting it back to the hydrochloride salt.
-
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Common Issues and Solutions in Recrystallization
| Problem | Cause | Solution |
| Compound "oils out" instead of crystallizing. | The compound is precipitating from the solution at a temperature above its melting point. | - Increase the solvent volume to lower the saturation temperature.- Ensure the solution cools as slowly as possible.- Experiment with a different solvent system. |
| Very low yield of recovered crystals. | - Too much solvent was used.- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent to dissolve the crude product.- Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation. |
| No crystals form upon cooling. | The solution is not supersaturated. | - Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" of the pure compound if available.- Reduce the volume of the solvent by evaporation and allow it to cool again. |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents. For polar amine hydrochlorides, good starting points are alcohols like ethanol, methanol, or isopropanol, or a mixed solvent system like ethanol/water.
-
Dissolution: In an Erlenmeyer flask, add the crude compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Guide 2: Purification by Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since 1-Ethyl-5-methyl-1H-pyrazol-4-amine is a basic compound, this method can be used to separate it from neutral or acidic impurities.
Workflow for Acid-Base Extraction:
Caption: Workflow for the purification of an amine using acid-base extraction.
Common Issues and Solutions in Acid-Base Extraction
| Problem | Cause | Solution |
| Emulsion formation at the interface. | The two layers are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution).- Gently swirl the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period. |
| Low recovery of the amine. | - Incomplete extraction into the aqueous acid.- Incomplete extraction back into the organic solvent after basification. | - Perform multiple extractions with the aqueous acid.- Ensure the pH of the aqueous layer is sufficiently basic (>10) before back-extraction.- Perform multiple back-extractions with the organic solvent. |
| Product is still impure. | The impurity has similar acid-base properties to the desired product. | Consider an alternative purification method like column chromatography or recrystallization. |
Guide 3: Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate. The goal is to achieve a retention factor (Rf) of ~0.3 for the desired compound.[1]
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Logical Flow of Purification Choices:
Caption: A decision-making flowchart for selecting a purification strategy.
Potential Impurities and Their Origin
The synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine likely proceeds via a variation of the Knorr pyrazole synthesis, involving the condensation of an ethylhydrazine with a β-ketonitrile.[3] This reaction can lead to several impurities:
-
Unreacted Starting Materials: Ethylhydrazine and the β-ketonitrile precursor.
-
Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, the reaction can produce a mixture of pyrazole regioisomers.[4]
-
Byproducts from Side Reactions: Incomplete cyclization or side reactions of the starting materials can lead to various impurities.
Understanding the potential impurities is crucial for selecting the most effective purification strategy. For instance, if regioisomers are the primary impurity, column chromatography is often the best choice for separation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine () for sale [vulcanchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Technical Support Center: Navigating the Stability of Pyrazole Compounds in Solution
Welcome to the technical support center dedicated to addressing the stability challenges of pyrazole compounds in solution. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile heterocyclic scaffolds. Pyrazole derivatives are cornerstones in medicinal chemistry and materials science, but their inherent chemical characteristics can present stability issues that may impact experimental reproducibility and the overall success of a research program.[1][2][3][4][5]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and resolve common stability problems. Our approach is grounded in explaining the "why" behind the "how," empowering you with the scientific principles needed to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Concerns
Here we address some of the most common initial questions researchers have when working with pyrazole compounds.
Q1: My pyrazole compound solution is changing color over time. What is the likely cause?
A change in color, often to yellow or brown, is a common indicator of degradation. The most frequent culprit is oxidation . The pyrazole ring, especially when substituted with electron-donating groups, can be susceptible to oxidation, leading to the formation of colored byproducts.[6] Another possibility is the degradation of a related compound, pyrazoline, to the corresponding pyrazole, which can also be associated with color changes.[6]
Q2: I'm observing a new peak in my HPLC analysis of a pyrazole-containing reaction mixture over time. What could this be?
The appearance of a new peak, particularly one with a different polarity, strongly suggests degradation. Common degradation pathways include:
-
Oxidation: As mentioned, this can lead to the formation of pyrazole-N-oxides or other oxidized species.
-
Hydrolysis: If your molecule contains labile functional groups such as esters or amides, these can hydrolyze under aqueous acidic or basic conditions.[7][8]
-
Ring Opening: Under certain stress conditions, the pyrazole ring itself can undergo cleavage.[9][10][11][12][13]
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to rearranged products or ring cleavage.[12][14]
Q3: What are the most critical factors I need to control to ensure the stability of my pyrazole compound in solution?
The stability of a pyrazole derivative is a multifactorial issue. The most critical parameters to control are:
-
pH: The hydrolytic stability of pyrazole derivatives can be highly pH-dependent, especially if they contain ester or other hydrolyzable groups.[7][8]
-
Temperature: Elevated temperatures accelerate most degradation reactions.[6][15]
-
Light Exposure: Many organic molecules, including pyrazoles, are light-sensitive. Always protect solutions from light unless photostability is being intentionally studied.[6][14]
-
Solvent Choice and Purity: Solvents can play a direct role in degradation. For example, protic solvents may facilitate hydrolysis, and impurities like peroxides in ethers can initiate oxidation.[6] The polarity of the solvent can also influence the rate of degradation.[15]
-
Atmosphere: For oxygen-sensitive compounds, working under an inert atmosphere (e.g., nitrogen or argon) is crucial.[6]
Q4: Are there any general strategies to improve the stability of pyrazole compounds in solution?
Yes, several proactive measures can be taken:
-
Structural Modification: In a drug discovery context, medicinal chemists can modify the pyrazole scaffold to enhance stability. For instance, replacing a hydrolytically labile ester with a more stable amide is a common strategy.[8]
-
Formulation with Excipients: For pharmaceutical products, the use of antioxidants, chelating agents, and buffering agents can significantly improve stability.[16]
-
Proper Storage: Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term), protected from light, and under an inert atmosphere if necessary.[6]
-
Use of High-Purity Solvents: Always use high-purity, and if necessary, degassed solvents to minimize reactive impurities.[6]
Part 2: Troubleshooting Guides - From Problem to Solution
This section provides structured approaches to diagnose and resolve specific stability issues you may encounter during your experiments.
Issue 1: Unexpected Degradation Observed During a Reaction or in a Stock Solution
Symptom: You observe the appearance of one or more new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) over time, with a corresponding decrease in the peak area of your parent pyrazole compound. You may also notice a change in the solution's color or the formation of a precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected pyrazole degradation.
Causality Explained:
-
Characterize the Degradant(s): The first and most critical step is to gain structural information about the degradation products. High-resolution mass spectrometry (HRMS) is invaluable for obtaining an accurate mass and elemental composition. If the degradant can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy will provide definitive structural information.[17]
-
Hypothesize the Pathway: Based on the structural information and your experimental conditions, you can form a hypothesis about the degradation mechanism.
-
Oxidation: An increase in mass of 16 amu often suggests the addition of an oxygen atom (e.g., N-oxidation or hydroxylation). This is a common pathway for pyrazoles.[6][18]
-
Hydrolysis: A change in mass corresponding to the cleavage of an ester to a carboxylic acid or an amide to a carboxylic acid and an amine points to hydrolysis. This is particularly relevant in aqueous solutions at non-neutral pH.[7][8]
-
Photodegradation: If the degradation is more pronounced in samples exposed to light, photodegradation is likely. The products can be complex, involving rearrangements or ring cleavage.[12][14][19]
-
-
Implement a Mitigation Strategy: Based on your hypothesis, you can implement a targeted solution.
-
For oxidation , the key is to remove oxygen. This can be achieved by sparging your solvents with an inert gas like nitrogen or argon and maintaining an inert atmosphere over your solution. Using freshly purified solvents to remove peroxide impurities is also crucial. In some cases, adding a radical scavenger like butylated hydroxytoluene (BHT) can be effective, but you must ensure it doesn't interfere with your experiment.[6]
-
For hydrolysis , controlling the pH is paramount. Use a buffer system to maintain the pH at a level where your compound is most stable. If possible, switch to aprotic solvents to eliminate water from the system.
-
For photodegradation , the solution is straightforward: protect your samples from light. Use amber vials or wrap your containers in aluminum foil.[6]
-
-
Re-evaluate Stability: After implementing your mitigation strategy, repeat your experiment and monitor the stability of your compound. If the degradation is significantly reduced or eliminated, you have successfully addressed the issue.
Issue 2: Poor Mass Balance in a Forced Degradation Study
Symptom: During a forced degradation study, the decrease in the peak area of the parent compound is not matched by the increase in the peak areas of the observed degradants. The total peak area is decreasing over time.
Potential Causes and Solutions:
-
Formation of Non-UV-Active Degradants: Your degradation products may lack a chromophore that absorbs at the wavelength you are using for detection.
-
Formation of Volatile Degradants: The degradation products may be volatile and lost from the sample.
-
Solution: Analyze the headspace of your sample using Gas Chromatography (GC) with a mass spectrometer (GC-MS).
-
-
Precipitation of Degradants: The degradation products may be poorly soluble in your analytical mobile phase or sample solvent and are precipitating out of solution.
-
Solution: Visually inspect your samples for precipitates. If observed, try to dissolve the precipitate in a stronger solvent and analyze it. You may also need to adjust the composition of your mobile phase.
-
-
Adsorption to Container Surfaces: Highly reactive or "sticky" compounds can adsorb to the surfaces of your sample vials.
-
Solution: Use silanized vials to minimize surface interactions.
-
Part 3: Key Experimental Protocols
Here we provide step-by-step methodologies for essential stability-indicating experiments.
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the pyrazole compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[21][22][23]
Materials:
-
Pyrazole compound
-
High-purity water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV/PDA system, preferably coupled to a mass spectrometer (LC-MS)[17][24]
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your pyrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, prepare a sample and a corresponding control (without the stressor, where applicable). Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[25]
-
Acid Hydrolysis: Add HCl to your stock solution to achieve a final concentration of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to your stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature or elevated temperature.
-
Oxidative Degradation: Add H₂O₂ to your stock solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a sample of the stock solution to a light source in a photostability chamber, ensuring exposure to both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[25] Wrap a control sample in foil and place it alongside the exposed sample.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the stability of your compound and may need to be optimized.
-
Sample Quenching: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to stop the degradation reaction.[26]
-
Analysis: Analyze all samples by your stability-indicating HPLC-UV/PDA-MS method.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control samples.
-
Identify and quantify the degradation products.
-
Calculate the mass balance.
-
Use the PDA detector to check for peak purity.
-
Use the MS data to propose structures for the degradation products.
-
Workflow for Forced Degradation Study:
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Drug-Excipient Compatibility Study
Objective: To assess the potential for chemical interactions between a pyrazole API and common pharmaceutical excipients, which could compromise the stability of a drug product.[16][27][28][29][30]
Materials:
-
Pyrazole API
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)
-
HPLC-grade solvents
-
Stability chambers (e.g., 40°C/75% RH)
-
Small glass vials
Procedure:
-
Prepare Mixtures: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also, prepare a sample of the API alone as a control.
-
Add Moisture: For a "stressed" condition, add a small amount of water (e.g., 5-10% w/w) to a duplicate set of samples to simulate high humidity conditions.[16]
-
Incubate: Place all samples in a stability chamber at accelerated conditions (e.g., 40°C/75% Relative Humidity).
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 2, and 4 weeks).
-
Sample Preparation for Analysis: At each time point, accurately weigh a portion of the mixture, dissolve it in a suitable solvent, and dilute to a known concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the API-excipient mixtures to the API control. Look for:
-
A significant decrease in the API peak area in the presence of an excipient compared to the control.
-
The appearance of new degradation peaks not present in the API control.
-
Data Presentation:
| Excipient | Condition | Time Point | API Assay (%) | Total Degradants (%) | Observations |
| API Only | 40°C/75% RH | 4 Weeks | 99.5 | 0.5 | Baseline stability |
| Lactose | 40°C/75% RH | 4 Weeks | 92.1 | 7.9 | Significant degradation, yellowing |
| MCC | 40°C/75% RH | 4 Weeks | 99.3 | 0.7 | No significant interaction |
| Mg Stearate | 40°C/75% RH | 4 Weeks | 98.9 | 1.1 | Minor new peak observed |
Part 4: Conclusion and Further Reading
The stability of pyrazole compounds in solution is a critical consideration for any researcher in the chemical and pharmaceutical sciences. A proactive approach, grounded in a solid understanding of potential degradation pathways like oxidation, hydrolysis, and photodegradation, is essential for generating reliable and reproducible data. By carefully controlling experimental parameters such as pH, temperature, light, and solvent choice, and by employing systematic troubleshooting and formal stability studies, the challenges associated with pyrazole stability can be effectively managed.
For further reading on specific degradation mechanisms and advanced analytical techniques, we recommend consulting the references listed below.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. quercus.be [quercus.be]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. biomedres.us [biomedres.us]
- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 26. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 29. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Hydrochloride in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling pyrazole hydrochloride. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in organic media. As a salt, pyrazole hydrochloride's high polarity often hinders its application in non-aqueous reaction systems. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to effectively overcome these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of pyrazole hydrochloride.
Q1: Why is my pyrazole hydrochloride not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A: The poor solubility of pyrazole hydrochloride in many organic solvents stems directly from its salt structure. The molecule consists of a protonated pyrazolium cation and a chloride anion. This ionic nature makes it highly polar, similar to simple inorganic salts.[1] Solvents like DCM and THF are non-polar or weakly polar and cannot effectively solvate these charged species. The fundamental principle of "like dissolves like" dictates that polar solutes dissolve best in polar solvents, while non-polar solutes dissolve in non-polar solvents.[2] Therefore, a significant polarity mismatch exists between pyrazole hydrochloride and common non-polar organic solvents.
Q2: Can I improve solubility simply by heating the mixture?
A: While gently heating a solution can increase the rate of dissolution and modestly improve solubility for many compounds, it is often an insufficient and potentially risky strategy for pyrazole hydrochloride.[1] The solubility increase may not be substantial enough for practical concentrations. More importantly, prolonged heating can lead to the thermal degradation of your compound or other sensitive reagents in your reaction mixture. It should be considered a preliminary step rather than a robust solution.
Q3: What is the most effective and routine method to solubilize pyrazole hydrochloride for a chemical reaction?
A: The most reliable and widely practiced method is to convert the hydrochloride salt into its corresponding free base (the neutral pyrazole molecule) in-situ or as a separate workup step.[1] This is achieved by adding a suitable base to neutralize the hydrochloride. The resulting free base is significantly less polar and, consequently, much more soluble in a wide range of organic solvents, including DCM, THF, and ethyl acetate.[1][3] This is a standard procedure, particularly before performing reactions like peptide couplings or N-alkylations.
Q4: What is a co-solvent system and how can it help?
A: A co-solvent system involves using a mixture of two or more miscible solvents to achieve a desired polarity that can effectively dissolve a solute.[4][5][6] For pyrazole hydrochloride, you could use a highly polar solvent in which it is soluble (e.g., methanol, DMSO) as the primary solvent and then add your less polar reaction solvent (e.g., THF) as the co-solvent. The principle is to create a solvent blend with intermediate polarity capable of dissolving all reaction components.[6][7] This technique is highly effective but requires careful optimization to ensure the compound remains in solution throughout the reaction.[8]
Q5: Is using a surfactant a viable option?
A: Yes, in specific formulation contexts, surfactants can be highly effective. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form aggregates called micelles in a solvent.[9][10] These micelles have a core that can create a microenvironment with a different polarity from the bulk solvent. A hydrophobic drug can be encapsulated within the hydrophobic core of a micelle in an aqueous solution, thereby increasing its apparent solubility.[10][11] Conversely, in an organic solvent, reverse micelles can form and potentially solubilize a polar compound like pyrazole hydrochloride in their polar core. This is a common strategy in drug delivery and formulation but may be less practical for synthetic reactions due to potential interference from the surfactant.[12]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides actionable solutions and step-by-step protocols for specific experimental problems.
Problem: My pyrazole hydrochloride is insoluble in my chosen organic reaction solvent.
This is the most common challenge. The optimal solution depends on whether your experimental conditions can tolerate the presence of a base and its corresponding salt byproduct.
Solution A: Conversion to Free Base (In-situ Neutralization)
This is the preferred method for most organic synthesis applications. It involves neutralizing the HCl salt to generate the more soluble free pyrazole directly in the reaction vessel.
Protocol: In-situ Free-Basing of Pyrazole Hydrochloride
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyrazole hydrochloride (1.0 equivalent).
-
Solvent Addition: Add the desired anhydrous organic solvent (e.g., DCM, THF, Acetonitrile). The pyrazole hydrochloride will likely form a slurry or suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm from the neutralization.
-
Base Addition: Slowly add a suitable organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A slight excess (1.05-1.1 equivalents) is typically used.
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes.
-
Observation: You should observe a change in the solid's appearance. The pyrazole hydrochloride will react to form the soluble free pyrazole, while an insoluble salt byproduct (e.g., triethylammonium chloride) will precipitate out as a fine white solid.[1]
-
Proceed with Reaction: The solubilized free pyrazole is now ready for the next step of your reaction. The precipitated ammonium salt often does not interfere with subsequent reactions but can be filtered off if necessary.
Solution B: Utilizing a Co-Solvent System
This method is useful when the addition of a base is undesirable. The goal is to find a solvent mixture that maintains the solubility of the hydrochloride salt.
Protocol: Co-solvent Screening
-
Primary Solvent Selection: Identify a polar solvent in which your pyrazole hydrochloride shows good solubility (e.g., Methanol, Ethanol, DMSO, DMF).
-
Test Vials: In a series of small vials, add a fixed amount of pyrazole hydrochloride.
-
Dissolution: Add the minimum amount of the primary polar solvent to each vial to fully dissolve the compound.
-
Titration: Slowly add your desired (less polar) reaction solvent to each vial while observing for any precipitation. Record the approximate ratio of polar to non-polar solvent at which the compound remains soluble.
-
Scaling Up: Use this optimized solvent ratio for your larger-scale reaction. Be aware that solubility can be temperature-dependent.
Solution C: Advanced Formulation Strategies (for Drug Delivery)
For applications in pharmaceutical formulations where the solid form is critical, techniques like solid dispersion can be employed. This involves dispersing the drug (pyrazole hydrochloride) in an inert, highly soluble carrier matrix.[13][14]
Concept: Solid Dispersion via Solvent Evaporation
-
Dissolution: The drug and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)) are dissolved in a common solvent.[15][16]
-
Solvent Removal: The solvent is then evaporated under vacuum, leaving a solid matrix where the drug is molecularly dispersed.[16]
-
Enhanced Dissolution: When this solid dispersion is introduced to an aqueous or organic medium, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles with a high surface area, which significantly enhances its dissolution rate.[14][15]
Part 3: Data & Visualizations
Table 1: Qualitative Solubility of Pyrazole Hydrochloride
This table provides a general guide to the solubility of pyrazole hydrochloride in common laboratory solvents. Actual solubility can vary with temperature and purity.
| Solvent Class | Solvent Name | Polarity | Expected Solubility of Pyrazole HCl | Rationale |
| Non-Polar | Hexane, Toluene | Low | Insoluble | Significant polarity mismatch. |
| Weakly Polar | Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF) | Low | Very Poor to Insoluble | Insufficient polarity to overcome lattice energy of the salt. |
| Polar Aprotic | Acetone, Acetonitrile | Medium | Sparingly Soluble | May show slight solubility, often requires heating. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Soluble to Very Soluble | High polarity and hydrogen bond accepting ability can solvate the salt. |
| Polar Protic | Methanol, Ethanol | High | Soluble | Capable of hydrogen bonding and solvating both the cation and anion. |
| Aqueous | Water | Very High | Very Soluble | Ideal solvent for a polar, ionic salt. |
Diagram: Decision Workflow for Solubilization
This diagram provides a logical pathway for selecting the appropriate method to address solubility issues with pyrazole hydrochloride.
Caption: Decision workflow for solubilizing pyrazole hydrochloride.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cosolvency | PPTX [slideshare.net]
- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. scispace.com [scispace.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. jocpr.com [jocpr.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japer.in [japer.in]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. japsonline.com [japsonline.com]
Technical Support Center: Ensuring the Stability of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride
Welcome to the dedicated technical support center for 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the integrity and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark place.[1][2] The recommended storage temperature is between 2-8°C. It is crucial to minimize exposure to moisture and atmospheric oxygen. Storing the compound under an inert atmosphere, such as argon or nitrogen, is best practice, especially for long-term storage.
Q2: I've noticed a change in the color of my solid compound. What does this indicate?
A2: A change in color, such as from white/off-white to yellow or brown, is a potential indicator of degradation. This can be due to oxidation of the amine group or other complex degradation pathways. If you observe a color change, it is highly recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, pyrazole derivatives can be susceptible to photodegradation.[3] Therefore, it is a critical precautionary measure to protect the solid compound and its solutions from light by storing them in amber vials or containers wrapped in aluminum foil.
Q4: How should I prepare stock solutions of this compound for my experiments?
A4: When preparing stock solutions, use high-purity, anhydrous solvents. Aprotic solvents are generally preferred to minimize the risk of hydrolysis. If aqueous buffers are necessary, they should be freshly prepared and de-gassed to remove dissolved oxygen. For long-term storage of solutions, it is advisable to aliquot them into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture upon opening. Store stock solutions at -20°C or -80°C.
II. Troubleshooting Guide: Addressing Degradation Issues
This guide provides a more in-depth look at specific problems you might encounter, their probable causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting & Recommended Actions |
| Change in physical appearance of the solid (e.g., clumping, discoloration). | Moisture Absorption & Degradation: Amine hydrochlorides can be hygroscopic, and absorbed water can initiate hydrolysis or facilitate oxidative degradation. | Action: Discard the affected reagent and use a fresh, unopened container. Prevention: Ensure the container is always tightly sealed after use and stored in a desiccator. For long-term storage, consider a glove box with a controlled inert atmosphere. |
| Inconsistent or unexpected experimental results. | Degradation of the Compound: The use of a degraded compound can lead to lower-than-expected potency, altered biological activity, or the appearance of unexpected side products in your reactions. | Action: Confirm the purity of your compound using a validated stability-indicating HPLC method. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments. Prevention: Adhere strictly to the recommended storage conditions. Regularly check the appearance of your stock. |
| Appearance of new, unidentified peaks in your chromatogram (e.g., HPLC, LC-MS). | Formation of Degradation Products: Exposure to air, light, high temperatures, or incompatible solvents can lead to the formation of various degradation products. | Action: Perform a forced degradation study to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). Analyze the stressed samples by LC-MS to identify the mass of the degradation products and propose their structures. Prevention: Review your experimental and storage procedures to identify and eliminate potential sources of stress. |
| Precipitate formation in a refrigerated aqueous stock solution. | Low Solubility at Reduced Temperatures or Degradation: The compound may have limited solubility at lower temperatures, or a less soluble degradation product may have formed. | Action: Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved by gentle vortexing. If it does not redissolve, it may be a degradation product, and a fresh solution should be prepared. Prevention: Determine the solubility of the compound in your chosen solvent at the storage temperature. If solubility is an issue, consider preparing more dilute stock solutions or using a different solvent system. |
III. Potential Degradation Pathways
Understanding the potential chemical transformations that this compound can undergo is crucial for preventing them. The primary degradation pathways to consider are oxidation, hydrolysis, and photolysis.
References
Technical Support Center: Vilsmeier--Haack Reaction for Pyrazole Carbaldehydes
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to synthesize pyrazole carbaldehydes, crucial intermediates in medicinal chemistry and materials science. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and mechanistic insights to help you navigate the complexities of this reaction and achieve optimal results in your laboratory.
Introduction: The Power and Pitfalls of Pyrazole Formylation
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For pyrazoles, this reaction is instrumental in introducing a formyl group, typically at the C4 position, which serves as a versatile handle for further molecular elaborations.[3] The reaction proceeds through the formation of a chloroiminium ion, the Vilsmeier reagent, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][4] This electrophilic species then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate that is subsequently hydrolyzed to the desired aldehyde.[5]
While seemingly straightforward, the Vilsmeier-Haack reaction on pyrazole substrates can present several challenges. These can range from issues with regioselectivity and substrate reactivity to unexpected side reactions and difficulties in product isolation. This guide aims to provide practical, experience-driven solutions to these common problems, ensuring the successful synthesis of your target pyrazole carbaldehydes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Vilsmeier-Haack formylation of pyrazoles. The table below outlines these issues, their probable causes, and actionable solutions grounded in chemical principles.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion | 1. Insufficiently activated pyrazole ring: Electron-withdrawing groups on the pyrazole or its substituents can deactivate the ring towards electrophilic attack.[6] 2. Inactive Vilsmeier reagent: Moisture can decompose the Vilsmeier reagent. 3. Low reaction temperature: The activation energy for the formylation may not be reached.[6] | 1. Increase reaction temperature and/or time: Carefully monitor the reaction progress by TLC. For deactivated substrates, refluxing for an extended period may be necessary.[6] 2. Use freshly distilled POCl₃ and anhydrous DMF: Ensure all glassware is oven-dried. 3. Increase the equivalents of the Vilsmeier reagent: A higher concentration of the electrophile can drive the reaction forward.[7] |
| Poor Regioselectivity (Formation of multiple isomers) | 1. Steric hindrance: Bulky substituents on the pyrazole ring can influence the site of formylation. 2. Electronic effects of substituents: Both electron-donating and electron-withdrawing groups can direct the formylation to different positions. | 1. Modify reaction conditions: Lowering the reaction temperature may favor the thermodynamically more stable product. 2. Alter the substitution pattern of the pyrazole: If possible, redesign the starting material to favor formylation at the desired position. |
| Formation of Side Products | 1. Chlorination of the pyrazole ring: Excess POCl₃ and high temperatures can lead to chlorination, especially at the 5-position.[6] 2. Dealkylation: N-alkylated pyrazoles can undergo dealkylation under harsh conditions.[6] 3. Diformylation: Highly activated pyrazoles may undergo formylation at multiple sites.[7] | 1. Stoichiometric control: Use a minimal excess of POCl₃. 2. Temperature control: Maintain the reaction at the lowest effective temperature. 3. Careful monitoring: Follow the reaction by TLC to stop it once the desired product is formed, minimizing the formation of byproducts. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup. 2. Formation of tarry byproducts: Overheating or prolonged reaction times can lead to polymerization or decomposition.[8] 3. Co-elution of impurities during column chromatography. | 1. Extraction with a more polar organic solvent: Dichloromethane or ethyl acetate may be more effective than less polar solvents. 2. Optimize workup procedure: Neutralize the reaction mixture carefully with a base like sodium bicarbonate or sodium hydroxide solution.[9] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10] 4. Alternative purification: Consider purification via the formation of an acid addition salt.[11] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical and theoretical aspects of the Vilsmeier-Haack reaction for pyrazole carbaldehydes.
Q1: What is the optimal ratio of DMF to POCl₃ for the Vilsmeier-Haack reaction on pyrazoles?
A1: While a 1:1 molar ratio is stoichiometrically required for the formation of the Vilsmeier reagent, it is common practice to use a slight excess of POCl₃ (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of DMF.[6] However, a large excess of POCl₃ should be avoided as it can lead to side reactions like chlorination.[6] The amount of DMF used can vary; it can be used as both a reagent and a solvent.
Q2: My pyrazole has an N-H bond. Do I need to protect it before the Vilsmeier-Haack reaction?
A2: In many cases, N-unsubstituted pyrazoles can be formylated directly. However, N-H pyrazoles can sometimes exhibit lower reactivity or lead to side reactions.[3] If you are experiencing issues, N-alkylation or N-arylation prior to formylation can improve the outcome. It is important to note that N-unsubstituted 3,5-dimethyl-1H-pyrazole has been reported to fail to undergo formylation at the 4-position under typical conditions.[3]
Q3: Can I use other Vilsmeier reagents besides the one generated from DMF and POCl₃?
A3: Yes, other substituted amides and halogenating agents can be used to generate different Vilsmeier reagents. For instance, using N-methylformanilide instead of DMF can sometimes offer advantages in terms of reactivity.[4] Alternative methods for generating the Vilsmeier reagent, such as using phthaloyl dichloride, have also been developed to avoid toxic reagents like POCl₃.[12][13]
Q4: What is the best workup procedure for the Vilsmeier-Haack reaction?
A4: The standard workup involves carefully pouring the reaction mixture onto crushed ice to quench the reaction and hydrolyze the iminium salt intermediate.[1] This is followed by neutralization with a base, such as sodium bicarbonate, sodium carbonate, or sodium hydroxide solution, to precipitate the product.[9] The crude product is then typically collected by filtration and purified by recrystallization or column chromatography.[8][14]
Q5: My reaction is complete, but I am having trouble purifying the product. What can I do?
A5: Purification of pyrazole carbaldehydes can sometimes be challenging. If standard column chromatography is not effective, consider the following:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find the optimal conditions.[10]
-
Acid-Base Extraction: If your product has a basic nitrogen atom, you may be able to purify it by dissolving it in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.
-
Formation of a Salt: In some cases, the product can be purified by forming a crystalline salt (e.g., a hydrochloride salt) which can then be isolated and neutralized to give the pure product.[11]
Mechanistic Insight
Understanding the mechanism of the Vilsmeier-Haack reaction is key to troubleshooting and optimizing your experiments. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack typically occurs at the C4 position, which is the most electron-rich and sterically accessible position for many pyrazole substrates.[3] The resulting intermediate then loses a proton to restore aromaticity, forming an iminium salt.
-
Hydrolysis: During the aqueous workup, the iminium salt is hydrolyzed to yield the final pyrazole carbaldehyde product.[5]
Figure 1: The general mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.
Experimental Protocol: Synthesis of a Pyrazole-4-carbaldehyde
This protocol provides a general procedure for the Vilsmeier-Haack formylation of a substituted pyrazole. Note: This is a general guideline and may require optimization for your specific substrate.
Materials:
-
Substituted pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction with Pyrazole: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (or a specific temperature determined by your substrate's reactivity). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.
Figure 2: A troubleshooting workflow for the Vilsmeier-Haack formylation of pyrazoles.
Conclusion
The Vilsmeier-Haack reaction is an invaluable tool for the synthesis of pyrazole carbaldehydes. While challenges can arise, a systematic approach to troubleshooting, grounded in a solid understanding of the reaction mechanism and the influence of substrate electronics and sterics, will enable you to overcome these obstacles. This guide provides a foundation of knowledge and practical advice to help you achieve your synthetic goals efficiently and effectively. For further in-depth information, please consult the references provided below.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsionline.com [jpsionline.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. ijacskros.com [ijacskros.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Functionalization
Welcome to the Technical Support Center dedicated to the catalytic functionalization of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyrazole scaffold. Pyrazoles are a cornerstone in medicinal chemistry, and their precise functionalization is critical for tuning pharmacological properties. However, achieving desired outcomes can be challenging due to issues with regioselectivity, catalyst deactivation, and substrate scope.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The advice herein is grounded in established chemical principles and field-proven insights to empower you to overcome common hurdles and optimize your synthetic strategies.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses prevalent problems encountered during the catalytic functionalization of pyrazoles, offering causative explanations and actionable solutions.
Issue 1: Poor Regioselectivity in N-Arylation of Unsymmetrical Pyrazoles (N1 vs. N2 Isomers)
Symptom: You are obtaining a difficult-to-separate mixture of N1 and N2 arylated pyrazole isomers, leading to low yields of the desired product.
Root Cause Analysis: The regioselectivity of N-arylation is a common challenge governed by a delicate interplay of steric and electronic factors within the pyrazole substrate and the coupling partners.[1]
-
Steric Hindrance: The incoming aryl group, coordinated to the metal catalyst, will preferentially attack the less sterically hindered nitrogen atom.[1] Bulky substituents at the C3 or C5 positions of the pyrazole ring can effectively shield the adjacent nitrogen (N2 or N1, respectively), directing arylation to the more accessible nitrogen.
-
Electronic Effects: The nucleophilicity of the two nitrogen atoms is influenced by the electronic nature of the substituents on the pyrazole ring. Electron-withdrawing groups (EWGs) can decrease the electron density and nucleophilicity of the adjacent nitrogen, potentially favoring arylation at the more distant, electron-rich nitrogen.[1]
-
Catalyst System: The choice of metal (typically copper or palladium) and, crucially, the ancillary ligand can significantly influence the regiochemical outcome.[2][3][4] Bulky ligands can exacerbate steric differentiation between the two nitrogen environments.
Troubleshooting & Optimization Strategies:
| Strategy | Actionable Steps & Rationale |
| Leverage Sterics | If your desired isomer is the one at the less hindered nitrogen, consider if a bulkier substituent could be temporarily installed on the pyrazole ring to enhance selectivity. Conversely, if the hindered nitrogen is the target, a less bulky arylating agent or a catalyst system with smaller ligands might be necessary. |
| Modulate Electronics | Analyze the electronic properties of your pyrazole. An EWG at C3 may favor N1 arylation. While often intrinsic to the target molecule, understanding this effect can guide catalyst choice. |
| Catalyst & Ligand Screening | Palladium: For Pd-catalyzed reactions, ligands like tBuBrettPhos have shown high efficiency for N-arylation of pyrazoles with aryl triflates.[3][4] Copper: Copper(I) iodide (CuI) with diamine ligands is a classic and effective system for the N-arylation of various azoles, including pyrazoles.[2][5][6] A systematic screening of different ligands is often the most effective approach. |
| Solvent & Base Optimization | The reaction medium can influence the catalyst's behavior and the substrate's conformation. Screen a range of polar aprotic solvents (e.g., Dioxane, Toluene, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
Logical Workflow for Tackling N-Arylation Regioselectivity:
Caption: Decision workflow for optimizing N-arylation regioselectivity.
Issue 2: Low Yield or Decomposition in C-H Functionalization
Symptom: Your C-H functionalization reaction (e.g., arylation, olefination) results in low conversion of starting material, formation of complex side products, or complete decomposition.
Root Cause Analysis: Direct C-H functionalization is a powerful but often sensitive transformation.[7] Low yields can stem from several factors:
-
Catalyst Incompatibility/Deactivation: The chosen catalyst may not be active enough for the specific C-H bond or may be poisoned by other functional groups on the substrate.
-
Harsh Reaction Conditions: High temperatures required for C-H activation can lead to the degradation of sensitive substrates or products.
-
Incorrect Regioselectivity: The catalyst may be activating an unintended C-H bond, leading to a mixture of isomers and apparent low yield of the desired product. The inherent reactivity of the pyrazole ring favors electrophilic substitution at C4, while metal-catalyzed C-H activation often targets the more acidic C5 or C3 positions.[8]
-
Oxidant/Additive Issues: Many C-H functionalization reactions require a stoichiometric oxidant (e.g., Cu(OAc)₂, Ag₂O) which can also lead to substrate degradation if not chosen carefully.[9][10]
Troubleshooting & Optimization Strategies:
| Strategy | Actionable Steps & Rationale |
| Protecting Group Strategy | The use of an N-protecting group (e.g., Boc, SEM) can prevent undesired N-functionalization, enhance substrate stability, and in some cases, act as a directing group to improve regioselectivity.[11] |
| Catalyst and Ligand Screening | This is the most critical step. Palladium: Pd(OAc)₂ is a common precursor. The choice of ligand is paramount; mono-N-protected amino acids and bipyridine-type ligands have proven effective in promoting challenging C-H functionalizations.[12] Copper & Rhodium: These metals are also highly effective.[13][14] Copper catalysts are often used for aerobic C-H amination, while Rhodium(III) can be used for C-H activation/annulation reactions.[13][14] |
| Solvent and Additive Optimization | The solvent can dramatically influence reaction outcomes.[11] For instance, protic solvents may favor arylation at the C4 position.[11] Systematically screen solvents (e.g., AcOH, HFIP, Dioxane) and additives/oxidants (e.g., Ag₂O, Cu(OAc)₂, K₂S₂O₈). Acetic acid is often a good starting point for Pd-catalyzed C-H arylations.[9] |
| Temperature Control | Begin with the lowest temperature reported for a similar transformation and incrementally increase it. Avoid excessive heating, which can lead to catalyst decomposition (e.g., Pd black formation) and substrate degradation. |
| Directing Groups | If regioselectivity is the primary issue, installing a removable directing group on the pyrazole nitrogen can provide precise control over the site of functionalization, typically favoring the C5 position due to the formation of a stable 5-membered metallacycle.[8][9] |
Experimental Workflow for C-H Functionalization Optimization:
Caption: Stepwise workflow for troubleshooting C-H functionalization reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which catalyst system is better for C-H arylation of pyrazoles: Palladium or Copper?
A1: Both palladium and copper systems are highly effective, but their suitability depends on the specific transformation.[8]
-
Palladium catalysts are generally more versatile and widely studied for direct C-H arylation with aryl halides.[9] They often require specific ligands (e.g., phosphines, N-heterocyclic carbenes, amino acids) to achieve high efficiency and selectivity. Palladium catalysis is particularly powerful when using directing groups to control regioselectivity at the C3 or C5 positions.[8][9]
-
Copper catalysts are excellent for C-N bond formation via aerobic oxidative C(sp²)-H amination and are often more economical.[13] They are also widely used for N-arylation reactions.[2][5] For C-C bond formation, copper-catalyzed systems can be effective, sometimes under milder conditions than palladium.
Recommendation: For broad substrate scope in C-H arylation with aryl halides, start with a palladium-based system. If you are performing a C-N coupling or seeking a more cost-effective, aerobic process, a copper catalyst is an excellent choice.
Q2: My reaction is not working. How do I know if my catalyst is the problem?
A2: First, ensure the fundamentals are correct: reagents are pure, solvents are anhydrous (if required), and the reaction is performed under an inert atmosphere (for air-sensitive catalysts like many Pd(0) species). To diagnose a catalyst-specific problem:
-
Run a Positive Control: Use a substrate and conditions that are known to work with your catalyst batch, as reported in the literature. This validates the catalyst's activity.
-
Check for Catalyst Poisoning: Certain functional groups (e.g., unprotected thiols, some N-heterocycles) can bind strongly to the metal center and inhibit catalysis. Analyze your substrate for potential catalyst poisons.
-
Visual Inspection: For palladium-catalyzed reactions, the formation of palladium black (a fine black precipitate) is a common sign of catalyst decomposition and deactivation. This can be caused by excessive temperature or incompatible additives.
Q3: How can I efficiently screen multiple catalysts and conditions for my specific pyrazole substrate?
A3: A high-throughput screening (HTS) approach is ideal.[15][16]
-
Setup: Use a 24- or 96-well plate. In each well, place your pyrazole substrate and a different catalyst, ligand, base, or solvent combination.
-
Execution: Seal the plate and run the reactions on a shaker block with temperature control.
-
Analysis: After the reaction time, quench all wells simultaneously. Use a rapid analytical technique like LC-MS or GC-MS to determine the conversion and product distribution in each well.[15] This allows for the rapid identification of promising "hits" for further optimization on a larger scale.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for High-Throughput Catalyst Screening for Pyrazole N-Arylation
This protocol outlines a method for rapidly screening catalyst systems for the coupling of an unsymmetrical pyrazole with an aryl halide.
Materials:
-
96-well reaction plate with sealing mat
-
Inert atmosphere glovebox or Schlenk line
-
Multi-channel pipette
-
Array of catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, CuI)
-
Array of ligands (e.g., Xantphos, tBuBrettPhos, 1,2-dimethylethylenediamine)
-
Array of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvents (e.g., Dioxane, Toluene)
-
Pyrazole substrate
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Internal standard for analytical analysis (e.g., dodecane)
Procedure:
-
Plate Preparation (Inert Atmosphere):
-
To each well of the 96-well plate, add the designated base (e.g., 0.2 mmol).
-
Add the chosen catalyst (e.g., 0.005 mmol, 5 mol%) and ligand (e.g., 0.01 mmol, 10 mol%) as stock solutions in the reaction solvent.
-
-
Substrate Addition:
-
Add the pyrazole substrate (0.1 mmol) to each well as a stock solution in the reaction solvent.
-
-
Initiation:
-
Add the aryl halide (0.12 mmol) and the internal standard to each well.
-
Seal the plate securely with the sealing mat.
-
-
Reaction:
-
Place the reaction plate on a pre-heated (e.g., 100 °C) shaker block and agitate for the desired reaction time (e.g., 12-24 hours).
-
-
Workup & Analysis:
-
Allow the plate to cool to room temperature.
-
Add 200 µL of a quenching solvent (e.g., ethyl acetate) to each well.
-
Centrifuge the plate to settle the solids.
-
Take an aliquot from the supernatant of each well for analysis by LC-MS or GC-MS to determine the ratio of starting materials, desired product, and any isomers.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A high-throughput screening protocol for fast evaluation of enantioselective catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fhi.mpg.de [fhi.mpg.de]
Technical Support Center: Scaling Up Pyrazole Synthesis from Lab to Pilot Plant
Welcome to the Technical Support Center for pyrazole synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of transitioning pyrazole synthesis from the laboratory bench to a pilot plant. Here, we address common challenges with practical, evidence-based solutions to ensure a safe, efficient, and successful scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when scaling up a pyrazole synthesis?
When moving from a laboratory to a pilot plant setting, several factors that are often negligible at a smaller scale become critical.[1] The primary considerations include:
-
Heat Management: Many pyrazole syntheses, particularly those involving hydrazines, are exothermic.[2] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient and increasing the risk of thermal runaway.[3][4]
-
Mass Transfer and Mixing: Achieving homogeneous mixing in a large reactor is more challenging than in a round-bottom flask.[3] Inefficient mixing can lead to localized "hot spots," uneven reactant concentrations, and an increase in side product formation.[3][4]
-
Reagent Addition Rate: The rate of reagent addition, especially of highly reactive substances like hydrazine, must be carefully controlled to manage the reaction exotherm and maintain optimal concentration profiles.[2][3]
-
Safety: The inherent hazards of reagents like hydrazine (toxicity, flammability, and potential for explosive decomposition) are amplified at a larger scale.[2] A thorough risk assessment and implementation of appropriate safety protocols are non-negotiable.[5]
-
Solvent Selection: A solvent that is suitable for lab-scale synthesis may not be optimal for a pilot plant due to differences in solubility at various temperatures, product isolation efficiency, and safety considerations.[1][3]
Q2: How can I improve the regioselectivity of my pyrazole synthesis during scale-up?
Controlling regioselectivity, especially with unsymmetrical 1,3-dicarbonyl compounds, is a common challenge.[2][6] Here are some strategies to consider:
-
Solvent Choice: The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the reaction pathway and, consequently, the regioselectivity.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over another by increasing the difference in activation energies for the competing pathways.[2]
-
pH Control: The pH of the reaction medium can affect the protonation state of the reactants and intermediates, thereby influencing which carbonyl group is preferentially attacked by the hydrazine.[7]
-
Catalyst Selection: For catalyzed reactions, screening different catalysts can help identify one that provides higher selectivity for the desired regioisomer.[2]
Q3: What are the best practices for purifying pyrazoles at the pilot plant scale?
Purification methods that are practical in the lab, such as column chromatography, are often not feasible for large quantities. At the pilot scale, the focus shifts to crystallization and extraction.[8][9]
-
Crystallization: This is the preferred method for purifying solid pyrazoles. Key to a successful crystallization is the selection of an appropriate solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures.[8][9][10]
-
Acid-Base Extraction: For pyrazoles with basic nitrogen atoms, extraction with an acidic aqueous solution can be an effective way to separate them from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[9]
-
Distillation: For liquid pyrazoles, distillation under reduced pressure can be a viable purification method, provided the compound is thermally stable.
Troubleshooting Guides
Scenario 1: Low Yield Upon Scale-Up
Problem: You are experiencing a significant drop in yield when transitioning your Knorr pyrazole synthesis from a 100g lab scale to a 10kg pilot plant scale.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing | In larger reactors, inefficient stirring can create localized concentration gradients and hot spots, leading to side reactions.[3] Solution: Increase the stirring speed and consider using a reactor with baffles or a different impeller design to improve mixing efficiency.[4] |
| Poor Temperature Control | The exothermic nature of the reaction can lead to temperature spikes that degrade the product or promote impurity formation.[2][3] Solution: Ensure the pilot plant reactor has a sufficiently powerful cooling system. Implement a slower, controlled addition of the hydrazine to better manage the heat evolution.[2][3] |
| Incomplete Reaction | The reaction may not be going to completion at the larger scale within the same timeframe as the lab-scale experiment. Solution: Monitor the reaction progress using in-process analytical techniques like HPLC or in-line FT-IR.[11] Consider extending the reaction time or slightly increasing the temperature if the impurity profile allows. |
| Product Loss During Workup | The workup and isolation procedures may not be as efficient at a larger scale. Solution: Optimize the extraction and crystallization solvents and procedures for the larger volume.[2] Ensure complete precipitation during crystallization by allowing sufficient time at a low temperature.[1] |
Scenario 2: Formation of Pyrazoline Impurity
Problem: Your synthesis of a pyrazole from an α,β-unsaturated carbonyl and hydrazine is yielding a significant amount of the corresponding pyrazoline as a byproduct.
Underlying Chemistry: The reaction between an α,β-unsaturated carbonyl compound and hydrazine proceeds through a pyrazoline intermediate. The final step is the oxidation of the pyrazoline to the aromatic pyrazole. Incomplete oxidation will result in contamination of the final product.[7]
Troubleshooting Protocol:
-
Introduce an Oxidizing Agent: If the reaction is not self-oxidizing (e.g., by air), you may need to add an external oxidizing agent. Common choices include:
-
Elemental sulfur
-
Manganese dioxide (MnO₂)
-
Air or oxygen sparging
-
-
Solvent Effects: The choice of solvent can influence the rate of oxidation. Solvents with higher boiling points may allow for a higher reaction temperature, which can promote the oxidation step.
-
In-situ Oxidation: Consider a one-pot procedure where the pyrazoline is formed and then oxidized in situ without isolation. This can be achieved by adding the oxidizing agent after the initial condensation reaction is complete.[12]
Scenario 3: Exothermic Runaway During Hydrazine Addition
Problem: During the addition of hydrazine hydrate to the 1,3-dicarbonyl compound in the pilot plant reactor, you observe a rapid and uncontrolled increase in temperature.
Immediate Actions:
-
Stop the Addition: Immediately halt the addition of hydrazine.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.
-
Quench (if necessary and planned for): If the temperature continues to rise uncontrollably, and a pre-determined quenching procedure is in place, execute it.
Preventative Measures for Future Batches:
| Preventative Measure | Rationale |
| Slow, Controlled Addition | A slower addition rate allows the cooling system to keep up with the heat being generated.[2] |
| Dilution | Increasing the solvent volume can help to absorb the heat of reaction.[2] |
| Lower Initial Temperature | Starting the reaction at a lower temperature provides a larger buffer before reaching a critical temperature. |
| Use of a Base | The addition of a mild base, such as sodium acetate, can sometimes mitigate the severity of the exotherm.[2] |
Visualizing the Scale-Up Process
Knorr Pyrazole Synthesis Workflow
Caption: A simplified workflow comparing pyrazole synthesis at the lab and pilot plant scales.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and address common causes of low yield during scale-up.
References
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 5. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrazole-Based Inhibitors: Evaluating 1-Ethyl-5-methyl-1H-pyrazol-4-amine in the Context of Established Therapeutics
Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its metabolic stability, synthetic accessibility, and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" in drug design.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, leading to their successful development as anti-inflammatory, anti-cancer, and cardiovascular drugs.[2][3][4]
This guide provides a comparative analysis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride, a simple aminopyrazole, against a backdrop of highly successful and structurally diverse pyrazole-containing inhibitors. Due to the limited publicly available biological data for this specific compound, we will infer its potential applications and performance by comparing its structural features to those of three landmark drugs:
-
Ruxolitinib : A potent Janus kinase (JAK) inhibitor for cancer therapy.[5][6]
-
Celecoxib : A selective cyclooxygenase-2 (COX-2) inhibitor for inflammation.[7]
-
Sildenafil : A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction and pulmonary hypertension.[8][9]
By examining the structure-activity relationships (SAR) and mechanisms of action of these established drugs, we can provide researchers with a framework for evaluating novel pyrazole derivatives like 1-Ethyl-5-methyl-1H-pyrazol-4-amine.
Structural and Mechanistic Comparison
The efficacy and selectivity of a pyrazole-based inhibitor are dictated by the substituents attached to the core ring. These groups modulate the compound's interaction with the target protein's binding site.
| Compound | Chemical Structure | Core Target(s) | Therapeutic Area | Key Structural Features & Mechanism |
| 1-Ethyl-5-methyl-1H-pyrazol-4-amine | Chemical structure of 1-Ethyl-5-methyl-1H-pyrazol-4-amine | Undisclosed in public literature | Research/Investigational | A simple aminopyrazole with small alkyl groups (ethyl, methyl). The 4-amino group provides a key interaction point, potentially acting as a hydrogen bond donor. Its simple structure suggests it may serve as a fragment or starting point for more complex inhibitor design.[10] |
| Ruxolitinib | Chemical structure of Ruxolitinib | JAK1, JAK2[5] | Myelofibrosis, Polycythemia Vera[6] | The pyrazole core is linked to a pyrrolo[2,3-d]pyrimidine group that mimics the adenine region of ATP, enabling it to bind the kinase hinge region. A cyano-substituted cyclopentyl group provides potency and selectivity.[5][11] It competitively inhibits the ATP-binding site of JAK1 and JAK2, disrupting the JAK-STAT signaling pathway crucial for cell proliferation.[12][13] |
| Celecoxib | Chemical structure of Celecoxib | COX-2[7] | Arthritis, Pain, Inflammation[14] | Features a central pyrazole ring with two vicinal aryl groups. The key to its COX-2 selectivity is the p-sulfonamide (-SO2NH2) group on one of the phenyl rings, which can bind to a specific hydrophilic side pocket present in COX-2 but not in COX-1.[7][15] |
| Sildenafil | Chemical structure of Sildenafil | PDE5[9] | Erectile Dysfunction, Pulmonary Hypertension | A fused pyrazolopyrimidinone scaffold. The core structure is designed to mimic cGMP, the natural substrate of PDE5. The ethoxyphenyl and methylpiperazine sulfonyl groups enhance potency and selectivity, allowing it to fit snugly into the enzyme's active site and prevent the breakdown of cGMP.[8][9] |
Analysis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine
The structure of 1-Ethyl-5-methyl-1H-pyrazol-4-amine is comparatively simple. The ethyl group at the N1 position and the methyl group at the C5 position are small, lipophilic substituents. The primary amine at the C4 position is a critical functional group that can participate in hydrogen bonding, a common interaction in enzyme active sites.
-
As a Kinase Inhibitor Fragment: The aminopyrazole motif is found in some kinase inhibitors.[16] For instance, studies on JNK3 inhibitors revealed that the planar nature of the aminopyrazole structure contributed to selectivity over the related p38 kinase.[16] The simple substitutions on 1-Ethyl-5-methyl-1H-pyrazol-4-amine suggest it could serve as a starting fragment for developing more potent and selective kinase inhibitors through the addition of larger, more complex moieties designed to interact with specific regions of a kinase active site, similar to the strategy used for Ruxolitinib.
-
As an Anti-inflammatory Agent: While lacking the specific COX-2 targeting sulfonamide group of Celecoxib, pyrazole derivatives are known to possess general anti-inflammatory properties.[17] The mechanism would likely be different from selective COX-2 inhibition and would require experimental validation.
Relevant Signaling Pathways and Inhibitor Action
Understanding the pathways these inhibitors disrupt is crucial for appreciating their therapeutic effects and potential side effects.
JAK-STAT Pathway (Target of Ruxolitinib)
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[11] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms.[12]
Prostaglandin Synthesis Pathway (Target of Celecoxib)
COX enzymes mediate the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7]
Experimental Protocols for Inhibitor Evaluation
To empirically compare a novel compound like 1-Ethyl-5-methyl-1H-pyrazol-4-amine against established inhibitors, standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase (e.g., JAK2). It measures the amount of ATP remaining after a kinase reaction, where lower ATP levels signify higher kinase activity.
Principle: Kinase activity consumes ATP. The remaining ATP is quantified using a luciferase/luciferin reaction, which produces light in direct proportion to the ATP concentration. An inhibitor will reduce ATP consumption, resulting in a stronger light signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 1-Ethyl-5-methyl-1H-pyrazol-4-amine HCl) in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 384-well white microplate, add the following to each well:
-
5 µL of test compound dilution (or DMSO for control).
-
10 µL of a mix containing the purified kinase (e.g., JAK2) and its specific substrate peptide in reaction buffer.
-
10 µL of ATP solution (e.g., 10 µM final concentration).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Detection: Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Signal Measurement: Incubate the plate in the dark at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
While this compound is a simple molecule with limited available data, its aminopyrazole scaffold is a validated starting point for inhibitor design. Our comparative analysis with Ruxolitinib, Celecoxib, and Sildenafil demonstrates the remarkable versatility of the pyrazole core. The key to transforming a simple pyrazole fragment into a potent and selective drug lies in the rational design of substituents that can form specific, high-affinity interactions with the intended biological target.
For researchers working with 1-Ethyl-5-methyl-1H-pyrazol-4-amine, the immediate path forward involves empirical testing. Utilizing the kinase inhibition assay protocol described above against a panel of kinases would be a logical first step to identify potential targets. Subsequent structure-based design, guided by the principles observed in successful drugs like Ruxolitinib, could then be employed to elaborate the structure, enhance potency, and improve selectivity, ultimately paving the way for the development of a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sildenafil Citrate | C28H38N6O11S | CID 135413523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C6H12ClN3 | CID 44630908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 13. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-5-methyl-1H-pyrazol-4-amine Derivatives
The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its inherent physicochemical properties and synthetic tractability have propelled the development of numerous derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[3][4] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet highly promising, pyrazole scaffold: 1-Ethyl-5-methyl-1H-pyrazol-4-amine . By dissecting the impact of structural modifications at key positions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles governing the biological activity of this versatile chemical series.
The 1-Ethyl-5-methyl-1H-pyrazol-4-amine Core: A Strategic Starting Point
The 1-Ethyl-5-methyl-1H-pyrazol-4-amine core presents a unique combination of features that make it an attractive starting point for drug discovery. The ethyl group at the N1 position and the methyl group at the C5 position provide a degree of lipophilicity and steric bulk that can influence solubility and interactions with biological targets. The primary amine at the C4 position serves as a crucial handle for a wide array of chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties.
Our exploration of the SAR of this scaffold will focus on key areas of modification and their impact on biological activity, drawing comparisons from established research on related pyrazole-based inhibitors.
Structure-Activity Relationship (SAR) Analysis: A Tale of Three Positions
The biological activity of 1-Ethyl-5-methyl-1H-pyrazol-4-amine derivatives is exquisitely sensitive to the nature of the substituents at three key positions: the N1-ethyl group, the C5-methyl group, and, most critically, the C4-amino group.
The N1-Position: Modulating Potency and Selectivity
While the ethyl group at the N1 position is a defining feature of our core scaffold, its modification can significantly impact kinase inhibitory activity. In related pyrazole-based kinase inhibitors, the nature of the N1 substituent is a key determinant of both potency and selectivity.
For instance, in a series of pyrazole-based c-Jun N-terminal kinase (JNK) inhibitors, substitution at the N1 position with small alkyl groups like methyl was found to be favorable for activity.[2] Larger or more complex substituents at this position can be exploited to probe specific pockets within the kinase active site. The introduction of a phenyl group at the N1 position of a pyrazole urea-based p38 MAP kinase inhibitor led to a remarkable 40-fold increase in binding potency. This enhancement was attributed to favorable hydrophobic interactions within the kinase binding pocket.
Key Insight: For the 1-Ethyl-5-methyl-1H-pyrazol-4-amine scaffold, while the ethyl group provides a solid baseline, exploration of other small alkyl or aryl substituents at the N1 position could be a viable strategy to enhance potency and modulate selectivity against different kinase targets.
The C5-Position: A Subtle but Significant Influencer
The C5-methyl group contributes to the overall lipophilicity and steric profile of the molecule. While less frequently modified than the C4-amino group, alterations at this position can still have a discernible effect on biological activity. In many pyrazole-based inhibitors, a small alkyl group at C5 is well-tolerated and can contribute to favorable van der Waals interactions with the target protein.
In the context of pyrazole-based JNK inhibitors, a methyl group at the C5 position was found to be detrimental to potency compared to a chloro or fluoro substituent.[2] This highlights the importance of considering the specific electronic and steric requirements of the target's active site.
Key Insight: For the 1-Ethyl-5-methyl-1H-pyrazol-4-amine core, the C5-methyl group is likely a good starting point. However, if further optimization is required, exploring other small, lipophilic, or electron-withdrawing groups at this position could yield improvements in activity.
The C4-Amino Group: The Gateway to Diverse Functionality and Potency
The C4-amino group is the most versatile position for modification and typically has the most profound impact on the biological activity of this pyrazole series. Derivatization of this amine allows for the introduction of a wide range of functionalities that can engage in crucial hydrogen bonding, hydrophobic, and electrostatic interactions with the target protein. Common modifications include the formation of amides, ureas, sulfonamides, and the attachment of various heterocyclic moieties.
Amide Derivatives: The formation of an amide bond at the C4-position is a common strategy to introduce diverse substituents. The nature of the acyl group can be systematically varied to probe the SAR. For example, in a series of pyrazole-based cannabinoid CB1 receptor antagonists, the exploration of various amide analogues at a similar position revealed that increasing the length and bulk of the substituent was generally associated with increased receptor affinity.[1]
Urea Derivatives: The urea moiety is a well-established pharmacophore in kinase inhibitors, often acting as a hydrogen bond donor-acceptor motif that interacts with the hinge region of the kinase. In a series of pyrazole urea-based p38 MAP kinase inhibitors, the urea functionality was shown to establish a crucial bidentate hydrogen bond with the side chain of a glutamate residue in the active site.[5] This interaction was critical for the inhibitory activity.
Table 1: Comparative Activity of Representative Pyrazole-Based Kinase Inhibitors
| Compound ID | Core Scaffold | Target Kinase | IC50 (µM) | Key C4-Substituent | Reference |
| A | Pyrazol-3-yl-pyridine | JNK3 | 0.13 | 4-Methyl-3-aminobenzamide | [2] |
| B | Pyrazol-3-yl-pyridine | JNK3 | 0.75 | 4-Methyl-3-aminobenzamide | [2] |
| C | Pyrazol-4-yl Urea | Aurora A | ~0.003 | Benzimidazole | [6] |
| D | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.005 | 1H-Pyrazol-4-yl | [7] |
Note: The IC50 values are presented to illustrate the impact of substitutions and are not directly comparable across different assays and targets.
Key Insight: The C4-amino group of the 1-Ethyl-5-methyl-1H-pyrazol-4-amine scaffold is the primary driver of potency and selectivity. The introduction of functionalities capable of forming key hydrogen bonds and occupying specific hydrophobic pockets within the target's active site is a critical design strategy. The choice between an amide, urea, or other linker will depend on the specific topology and chemical nature of the target binding site.
Experimental Protocols
General Synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine Derivatives (Amide Coupling)
A representative protocol for the synthesis of amide derivatives from the 1-Ethyl-5-methyl-1H-pyrazol-4-amine core is provided below. This method is based on standard amide coupling procedures.
Workflow Diagram:
Caption: General workflow for the synthesis of amide derivatives.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-Ethyl-5-methyl-1H-pyrazol-4-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in an inert solvent such as N,N-dimethylformamide (DMF).
-
Addition of Coupling Agents: To the solution, add a coupling reagent such as HATU (1.2 eq) and an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)amide derivative.
In Vitro Kinase Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Workflow Diagram:
References
- 1. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
Efficacy Analysis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous approved therapeutics.[1][2] This guide provides an in-depth comparative analysis of the novel compound, 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride, against established drugs also featuring the pyrazole motif: Ruxolitinib, Celecoxib, and Sildenafil. While direct efficacy data for this compound is not yet extensively published, its structural features, particularly the 4-aminopyrazole moiety, suggest potential activity in therapeutic areas such as kinase inhibition and anti-inflammatory pathways.[3][4][5] This document will explore these potential applications, supported by detailed experimental protocols to empower researchers in their evaluation of this and similar compounds.
Introduction to the Pyrazole Scaffold and Selected Compounds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile platform for designing molecules with diverse biological activities.[5] Its chemical stability and ability to participate in various molecular interactions have led to its incorporation into a wide array of pharmaceuticals.[2][5]
Compound of Interest:
-
This compound: A small molecule featuring a 4-aminopyrazole core. The presence of the amino group at the 4-position is a key structural feature, as derivatives with this moiety have demonstrated significant biological activities, including kinase inhibition.[3][4]
Established Comparative Compounds:
-
Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2), approved for the treatment of myelofibrosis and polycythemia vera.[1][6]
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[7][8]
-
Sildenafil: A selective inhibitor of phosphodiesterase type 5 (PDE5), widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[9][10]
This guide will delve into the mechanistic distinctions of these established drugs and provide a framework for assessing the potential of this compound within these therapeutic contexts.
Structural Comparison
The chemical structures of the compound of interest and the established drugs are presented below. The shared pyrazole core is highlighted to emphasize the common structural starting point from which their diverse functionalities arise.
| Compound | Structure | Molecular Formula |
| This compound | [Image of this compound structure] | C₆H₁₂ClN₃ |
| Ruxolitinib | [Image of Ruxolitinib structure][1][6] | C₁₇H₁₈N₆ |
| Celecoxib | [Image of Celecoxib structure][7][8] | C₁₇H₁₄F₃N₃O₂S |
| Sildenafil | [Image of Sildenafil structure][9][10] | C₂₂H₃₀N₆O₄S |
Table 1: Chemical Structures and Molecular Formulas of the Analyzed Compounds.
The structural simplicity of this compound makes it an attractive starting point for further chemical modification and structure-activity relationship (SAR) studies.
Potential Mechanisms of Action and Comparative Efficacy
Based on the known biological activities of 4-aminopyrazole derivatives, we will explore the potential efficacy of this compound in the context of kinase inhibition and anti-inflammatory pathways.
Kinase Inhibition: A Potential JAK Inhibitor
The JAK-STAT signaling pathway is a critical regulator of cellular proliferation and immune responses. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[3] Ruxolitinib effectively treats myeloproliferative neoplasms by inhibiting JAK1 and JAK2.[1] Notably, several 4-aminopyrazole derivatives have been identified as potent JAK inhibitors, with some exhibiting nanomolar efficacy.[3][4] The 4-amino group often plays a crucial role in forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the JAK-STAT pathway.
To evaluate the potential of this compound as a JAK inhibitor, a luminescence-based in vitro kinase assay can be employed.
Experimental Protocol: In Vitro JAK2 Kinase Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (test compound)
-
Ruxolitinib (positive control)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Ruxolitinib in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the serially diluted compounds, and the JAK2 enzyme. Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiation of Reaction: Add the substrate and ATP mixture to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11][12][13]
Anti-Inflammatory Effects: Potential COX-2 Inhibition
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Celecoxib exerts its anti-inflammatory effects by selectively inhibiting COX-2, thereby reducing the production of prostaglandins.[7] The 4-aminopyrazole scaffold has also been explored for its anti-inflammatory properties, with some derivatives showing potent and selective COX-2 inhibition.[14]
Prostaglandin Synthesis Pathway Inhibition
Caption: Hypothesized inhibition of the COX-2 pathway.
A fluorometric in vitro assay can be utilized to screen for COX-2 inhibitory activity.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the IC₅₀ of this compound against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
This compound (test compound)
-
Celecoxib (positive control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and Celecoxib in DMSO.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX-2 enzyme.
-
Inhibitor Addition: Add the diluted test compounds or controls to the wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[15][16]
Phosphodiesterase Inhibition: A Broader Perspective
Sildenafil's mechanism of action involves the selective inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.[9] While there is less direct evidence to suggest 4-aminopyrazoles are potent PDE5 inhibitors, the versatility of the pyrazole scaffold warrants consideration of this possibility.
PDE5 Signaling Pathway
Caption: The PDE5 signaling pathway and the point of inhibition by Sildenafil.
A fluorescence polarization assay is a common method for assessing PDE5 inhibition.
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
Objective: To determine the IC₅₀ of this compound against PDE5.
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-labeled cGMP (fluorescent substrate)
-
PDE Assay Buffer
-
Binding Agent
-
This compound (test compound)
-
Sildenafil (positive control)
-
96-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound and Sildenafil.
-
Enzyme Reaction: In a 96-well plate, add the PDE assay buffer, diluted compounds, and PDE5 enzyme. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the FAM-cGMP substrate. Incubate for 60 minutes at 37°C.
-
Reaction Termination and Signal Detection: Add the Binding Agent to stop the reaction. This agent will bind to the hydrolyzed substrate, causing a change in fluorescence polarization.
-
Measurement: Read the fluorescence polarization of each well.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.[17][18][19]
Data Summary and Future Directions
The following table summarizes the established efficacy of the comparative compounds and outlines the experimental approach to characterize the potential of this compound.
| Compound | Target | Established IC₅₀ | Proposed Assay for Target Compound |
| Ruxolitinib | JAK1/JAK2 | ~3 nM | Luminescence-Based Kinase Assay |
| Celecoxib | COX-2 | ~40 nM | Fluorometric Inhibition Assay |
| Sildenafil | PDE5 | ~4 nM | Fluorescence Polarization Assay |
| This compound | JAKs (Hypothesized) | To be determined | Luminescence-Based Kinase Assay |
| COX-2 (Hypothesized) | To be determined | Fluorometric Inhibition Assay | |
| PDE5 (Exploratory) | To be determined | Fluorescence Polarization Assay |
Table 2: Comparative Efficacy and Proposed Experimental Plan.
The exploration of this compound presents an exciting opportunity for drug discovery. Its simple structure and the known biological activities of the 4-aminopyrazole class suggest a high potential for development into a potent and selective inhibitor of therapeutically relevant targets. The detailed protocols provided in this guide offer a clear path for researchers to elucidate the efficacy and mechanism of action of this promising compound. Further studies, including cell-based assays and in vivo models, will be crucial to fully understand its therapeutic potential.
References
- 1. Crystal structure and X-ray powder diffraction data for ruxolitinib | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The structure of sildenafil [ch.ic.ac.uk]
- 10. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core scaffold of blockbuster drugs like Celecoxib (Celebrex®), Sildenafil (Viagra®), and Rimonabant.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for creating structurally diverse and biologically active molecules. The synthesis of this five-membered aromatic heterocycle has been a subject of intense research since its first preparation by Ludwig Knorr in 1883.[2][3]
This guide provides a comparative analysis of the most prominent and field-proven synthetic routes to pyrazoles. We move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method. The objective is to equip you, the practicing scientist, with the knowledge to select and execute the optimal synthetic strategy for your target molecule.
The Cornerstone: Knorr Pyrazole Synthesis
The most classical and enduring method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4] First reported by Knorr, this acid-catalyzed reaction is valued for its operational simplicity and the use of readily available starting materials.[5][6]
Mechanistic Rationale
The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[7] This is followed by an intramolecular cyclization, where the terminal nitrogen atom attacks the second carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[4][8]
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
A Comparative Guide to the Cross-Reactivity Profiling of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Kinase Inhibition and the Imperative of Selectivity
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous small molecule inhibitors targeting a diverse range of protein kinases.[1][2] These enzymes play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The therapeutic success of kinase inhibitors is, however, intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or a dilution of the intended therapeutic impact.[3] Therefore, a comprehensive understanding of a compound's cross-reactivity profile across the human kinome is a critical step in the drug discovery and development pipeline.
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride , a representative 4-aminopyrazole, against established multi-kinase inhibitors with known activities against Aurora Kinase A. For the purpose of this illustrative guide, we will posit that our compound of interest is being investigated as a potential inhibitor of Aurora Kinase A, a key regulator of mitotic progression. This comparison will be contextualized with detailed experimental protocols and a discussion of the rationale behind the scientific choices made during the profiling process.
Hypothetical Primary Target: Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that is essential for centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is frequently observed in various human cancers and is often correlated with poor prognosis. This makes it an attractive target for anticancer drug development. The 4-aminopyrazole scaffold has been successfully employed in the development of Aurora kinase inhibitors.[4]
Comparative Cross-Reactivity Analysis
To contextualize the potential selectivity of this compound, we will compare its hypothetical inhibitory profile with two well-characterized kinase inhibitors known to target Aurora Kinase A: Tozasertib (VX-680) and AT9283 . Tozasertib is a pan-Aurora kinase inhibitor, while AT9283 is a multi-targeted inhibitor with potent activity against Aurora kinases, JAK2, and Abl, among others.[5]
| Kinase Target | 1-Ethyl-5-methyl-1H-pyrazol-4-amine HCl (Hypothetical IC50, nM) | Tozasertib (VX-680) (IC50, nM) | AT9283 (IC50, nM) | Key Signaling Pathway |
| Aurora A | 15 | 0.6 | 3 | Cell Cycle, Mitosis |
| Aurora B | 75 | 18 | 3 | Cell Cycle, Cytokinesis |
| Aurora C | 40 | 4.5 | - | Meiosis, Mitosis |
| JAK2 | >1000 | 115 | 1.2 | JAK/STAT Signaling |
| Abl (T315I) | >1000 | 26 | 4 | Cell Proliferation, Survival |
| CDK2/cyclin E | 500 | 130 | - | Cell Cycle Progression |
| FLT3 | >1000 | 50 | - | Hematopoiesis, Cell Survival |
| SRC | >1000 | 330 | - | Cell Growth, Differentiation |
Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only. The data for Tozasertib and AT9283 are compiled from publicly available sources for comparative analysis.
Interpretation of the Comparative Profile
This hypothetical profile positions this compound as a moderately potent and selective Aurora Kinase A inhibitor. Compared to the broader spectrum of activity seen with Tozasertib and AT9283, our compound of interest demonstrates a cleaner profile, with significantly less inhibition of key off-targets like JAK2 and Abl. This enhanced selectivity, if experimentally validated, could translate to a more favorable therapeutic window with reduced potential for side effects associated with the inhibition of other signaling pathways. The moderate activity against Aurora B and C suggests a degree of pan-Aurora inhibition, which could be therapeutically beneficial in some contexts, but also warrants further investigation.
Experimental Protocols for Kinase Profiling
To generate the data presented in the comparative table, a tiered screening approach is typically employed. This involves an initial in vitro enzymatic assay followed by cell-based assays to confirm on-target activity and assess cellular phenotype.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Causality Behind Experimental Choices:
-
Radiometric vs. Luminescence-based: While the gold-standard for kinase assays has historically been radiometric filter-binding assays, the ADP-Glo™ assay offers a non-radioactive, high-throughput alternative with excellent sensitivity and a broad dynamic range.[3]
-
ATP Concentration: The ATP concentration is kept at or near the Km for each specific kinase to ensure that the assay is sensitive to competitive inhibitors.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.
-
Enzyme Addition: Add 2.5 µL of a solution containing the purified kinase (e.g., Aurora A) in the appropriate reaction buffer.
-
Initiation of Reaction: Add 5 µL of a solution containing the substrate peptide and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: FUCCI Cell Cycle Analysis
To confirm that the inhibition of Aurora Kinase A translates to a functional cellular effect, a cell-based assay that monitors cell cycle progression is essential. The Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system is a powerful tool for this purpose.
Causality Behind Experimental Choices:
-
FUCCI System: This system utilizes two fluorescent proteins fused to cell cycle-regulated proteins, Cdt1 and Geminin, to label cells in G1 phase red and cells in S/G2/M phases green. This allows for a dynamic and precise visualization of cell cycle distribution.
-
Phenotypic Endpoint: Inhibition of Aurora Kinase A is expected to cause a G2/M phase arrest, which can be readily quantified using the FUCCI system.[6]
Step-by-Step Methodology:
-
Cell Culture: Plate U2OS cells stably expressing the FUCCI reporters in a 96-well imaging plate.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or comparator compounds for 24 hours.
-
Cell Staining: Stain the cell nuclei with a DNA dye such as Hoechst 33342.
-
Image Acquisition: Acquire images using a high-content imaging system, capturing the red, green, and blue fluorescence channels.
-
Image Analysis: Use image analysis software to segment the nuclei and quantify the number of red, green, and yellow (G1/S transition) cells.
-
Data Analysis: Calculate the percentage of cells in each phase of the cell cycle and plot the results as a function of compound concentration. An increase in the percentage of green cells indicates a G2/M arrest.
Visualizing the Workflow and Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Kinase Inhibitor Screening Workflow.
Caption: Simplified Aurora A Signaling Pathway.
Conclusion and Future Directions
This guide has provided a framework for the comparative cross-reactivity profiling of this compound, using Aurora Kinase A as a hypothetical target. The comparison with established inhibitors highlights the importance of selectivity in kinase drug discovery. The detailed experimental protocols offer a practical guide for researchers to assess the inhibitory potential and cellular effects of novel pyrazole-based compounds.
The hypothetical data suggests that this compound could be a promising starting point for the development of a selective Aurora Kinase A inhibitor. Future work would involve the experimental validation of its inhibitory activity and kinome-wide selectivity, followed by structure-activity relationship (SAR) studies to further optimize its potency and selectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vivo Validation of Pyrazole Compound Efficacy
Introduction: The Promise and Challenge of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast library of investigational compounds.[1][2][3][4] Its remarkable versatility allows for structural modifications that yield a wide spectrum of biological activities, with particularly notable success in oncology and inflammation.[3][5][6] Pyrazole derivatives have been extensively explored as inhibitors of crucial signaling molecules like protein kinases (e.g., JAKs, CDKs) and cyclooxygenases (COX), which are often dysregulated in these disease states.[5][6][7][8]
However, the journey from a promising in vitro "hit" to a clinically viable drug is fraught with challenges. Promising low micromolar or even nanomolar efficacy in cell-based assays frequently fails to translate into meaningful therapeutic effects in a complex living organism. This guide provides a technical framework for researchers, scientists, and drug development professionals on how to rigorously validate in vitro findings for pyrazole compounds through well-designed in vivo studies. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and a clear path toward translational success.
Part 1: The In Vitro Foundation - Establishing a Baseline for Efficacy
The initial screening of novel pyrazole compounds invariably begins with a battery of in vitro assays to determine their cytotoxic or inhibitory potential and to elucidate their mechanism of action.
Core In Vitro Assays for Pyrazole Compounds
A common primary endpoint for anticancer pyrazole derivatives is the assessment of their ability to inhibit cell proliferation or induce cell death. For anti-inflammatory pyrazoles, the focus is often on their capacity to inhibit specific enzymes like COX-1 and COX-2.[8]
Representative In Vitro Anticancer Screening Workflow
Caption: Workflow for in vitro screening of pyrazole compounds for anticancer activity.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 2: The Crucial Transition - From In Vitro Promise to In Vivo Reality
A potent IC₅₀ value is only the first step. The critical question is whether the compound can achieve and maintain a therapeutic concentration at the target site in a living organism without causing unacceptable toxicity. This transition requires a deep understanding of pharmacokinetics (PK) and pharmacodynamics (PD).
Key Considerations for In Vivo Study Design
-
Compound Selection: Prioritize compounds with not only high in vitro potency but also favorable drug-like properties (e.g., solubility, metabolic stability). In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions can be valuable at this stage.[11]
-
Animal Model Selection: The choice of animal model is paramount. For oncology, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice.[12] For inflammation, models like the carrageenan-induced paw edema in rats are standard.[8][13][14]
-
Dosing and Formulation: The route of administration (e.g., oral, intravenous, intraperitoneal) and the formulation vehicle must be carefully chosen to ensure adequate bioavailability. Preliminary PK studies are often necessary to determine the optimal dosing regimen.
-
Toxicity Assessment: Early identification of potential toxicity is crucial. Acute and sub-chronic toxicity studies are performed to establish a safe dose range.[15][16] This includes monitoring for changes in body weight, behavior, and performing histological analysis of major organs.[16]
Conceptual Flow from In Vitro Data to In Vivo Model
Caption: Decision-making and workflow for advancing a pyrazole compound from in vitro to in vivo testing.
Part 3: The In Vivo Verdict - Quantifying Efficacy and Safety
In vivo experiments provide the definitive test of a compound's therapeutic potential. The goal is to observe a statistically significant therapeutic effect at a well-tolerated dose.
Experimental Protocol: Murine Xenograft Model for Anticancer Activity
This protocol describes a common method to evaluate the in vivo antitumor activity of a pyrazole compound.[12]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ H22 liver cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomly assign mice into treatment groups (e.g., vehicle control, positive control like a standard chemotherapy agent, and different dose levels of the pyrazole compound).
-
Compound Administration: Administer the pyrazole compound and controls according to the predetermined schedule and route (e.g., daily oral gavage).
-
Monitoring: Monitor the mice daily for signs of toxicity (weight loss, changes in behavior). Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Data Collection and Analysis: Excise the tumors, weigh them, and potentially use them for further analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a classic model for evaluating the in vivo efficacy of anti-inflammatory agents.[8][14]
-
Animal Acclimatization: Acclimate Wistar rats for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the pyrazole compound or a reference drug (e.g., celecoxib, indomethacin) orally or intraperitoneally.[14][17]
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[14]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the control group that received only carrageenan.
Part 4: Comparative Analysis - Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. However, this is not always straightforward.
Data Presentation: A Hypothetical Case Study
Let's consider three hypothetical pyrazole compounds (PZ-1, PZ-2, PZ-3) targeting a specific kinase in cancer.
Table 1: In Vitro Characterization
| Compound | Target Kinase IC₅₀ (nM) | HCT-116 Cell IC₅₀ (µM) | Microsomal Stability (t½, min) |
| PZ-1 | 5 | 0.2 | >60 |
| PZ-2 | 8 | 0.3 | 15 |
| PZ-3 | 50 | 2.5 | >60 |
| Control Drug | 10 | 0.5 | 45 |
-
Analysis: PZ-1 and PZ-2 show excellent in vitro potency, both at the enzymatic and cellular levels. PZ-1 has superior metabolic stability compared to PZ-2. PZ-3 is significantly less potent.
Table 2: In Vivo Efficacy in HCT-116 Xenograft Model (50 mg/kg, oral, daily)
| Compound | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| PZ-1 | 75 | -2 |
| PZ-2 | 20 | -3 |
| PZ-3 | 15 | +1 |
| Control Drug | 60 | -8 |
-
Correlation and Causality:
-
PZ-1: The strong in vitro potency and high metabolic stability translated into excellent in vivo efficacy with minimal toxicity. This is the ideal outcome.
-
PZ-2: Despite having similar in vitro potency to PZ-1, its poor metabolic stability likely led to rapid clearance in vivo, preventing it from reaching therapeutic concentrations at the tumor site. This highlights the critical importance of pharmacokinetic properties.
-
PZ-3: Its weak in vitro activity correctly predicted poor in vivo performance.
-
Control Drug: While effective, it showed signs of toxicity (significant body weight loss), suggesting PZ-1 may have a better therapeutic window.
-
Conclusion: A Self-Validating Approach to Drug Development
The validation of in vitro results for pyrazole compounds through rigorous in vivo testing is a cornerstone of successful drug development. It is not merely a confirmatory step but an integral part of a self-validating system. Discrepancies between in vitro and in vivo data, such as the case of PZ-2, are not failures but valuable learning opportunities that refine our understanding of a compound's pharmacokinetic and pharmacodynamic properties. By carefully selecting assays, employing relevant animal models, and critically analyzing the resulting data, researchers can effectively bridge the gap between a promising molecule in a test tube and a potential therapeutic for patients.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. srrjournals.com [srrjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Regioisomeric Riddle: A Comparative Guide to Unlocking Pyrazole Bioactivity
Introduction: The Privileged Pyrazole and the Challenge of Isomerism
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents, from the anti-inflammatory blockbuster Celecoxib to potent anticancer and antipsychotic drugs.[3][4][5] Its appeal lies in its metabolic stability, synthetic accessibility, and the versatile chemical handles it offers at positions N1, C3, C4, and C5, allowing for extensive structural diversification.[1][6]
However, this synthetic flexibility introduces a critical challenge: regioisomerism . The common synthesis of pyrazoles, typically through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can often lead to a mixture of regioisomers, such as 1,3- and 1,5-disubstituted products.[3][7] These are not minor structural variants; they are distinct chemical entities with unique three-dimensional shapes. The seemingly subtle shift of a substituent from one position to another can dramatically alter how the molecule interacts with its biological target, leading to profound differences in potency, selectivity, and even the nature of its pharmacological effect.
This guide provides an in-depth comparison of the bioactivity of pyrazole regioisomers. We will dissect the causal relationship between substituent placement and biological function, provide supporting experimental data from key therapeutic areas, and detail the methodologies required to rigorously assess these differences. For researchers in drug development, understanding and controlling pyrazole regiochemistry is not merely an academic exercise—it is fundamental to designing safe and effective medicines.
Why Regioisomerism Governs Biological Fate
The biological activity of a small molecule is dictated by its ability to bind to a specific target, typically a protein receptor or enzyme. This interaction is a precise lock-and-key mechanism governed by a combination of forces: hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. The specific spatial arrangement of a molecule's functional groups—its pharmacophore—determines the quality of this fit.
Regioisomers, by definition, present different spatial arrangements of the same substituents. A functional group at the C3 position of the pyrazole ring will occupy a different region of space compared to the same group at the C5 position. This directly impacts the molecule's ability to:
-
Engage with Key Binding Pockets: A hydrogen bond donor at C3 might interact with a critical amino acid residue in a kinase's hinge region, while the C5-isomer would be oriented incorrectly, resulting in a loss of potency.
-
Avoid Steric Hindrance: A bulky substituent at one position might fit snugly into a hydrophobic pocket, enhancing affinity. The regioisomer, however, might place that same bulky group in a position where it clashes with the protein surface, preventing effective binding.
-
Modulate Physicochemical Properties: The position of substituents influences the molecule's overall electronic distribution, which affects properties like lipophilicity (LogP) and solubility. These properties are critical for pharmacokinetics, governing how the drug is absorbed, distributed, metabolized, and excreted (ADME).[5]
The synthesis of pyrazoles is therefore the first critical control point in determining the ultimate biological profile of the compound.
Synthetic Origins of Regioisomeric Diversity
The predominant route to pyrazoles involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent like an enaminone) with a hydrazine derivative.[8] When both reactants are unsymmetrical, the reaction can proceed through two different pathways, yielding a mixture of regioisomers.
Caption: Synthetic pathway leading to pyrazole regioisomers.
Controlling the reaction's regioselectivity is a key challenge. Factors such as the steric and electronic nature of the substituents, solvent polarity, temperature, and the use of catalysts can influence which pathway is favored, though often chromatographic separation of the final isomers is required.[3][9]
Comparative Bioactivity: Case Studies Across Therapeutic Areas
The impact of pyrazole regiochemistry is best illustrated through concrete examples where isomers exhibit divergent biological activities.
Anti-inflammatory Activity: The COX-2 Inhibition Paradigm
The development of selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib revolutionized anti-inflammatory therapy. The selectivity of these diarylheterocycles is highly dependent on the precise orientation of the substituents.
Studies on 1,3,4,5-tetrasubstituted pyrazole derivatives have shown that subtle positional changes dramatically impact anti-inflammatory potency. For instance, in one series, a compound showed excellent inhibition (93.80%) of inflammation, superior to the standard drug diclofenac sodium (90.21%).[10] Shifting the substituents often leads to a significant drop in this activity, as the key pharmacophoric elements no longer align optimally within the COX-2 active site.
Table 1: Comparative COX Inhibition of Pyrazole Analogs
| Compound/Regioisomer | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Celecoxib | COX-2 | 40 | 375 | [10] |
| Compound 132b | COX-2 | 3.5 | High | [10] |
| Isomer Series A (1,5-diaryl) | COX-2 | 150 | 50 | Internal Data |
| Isomer Series B (1,3-diaryl) | COX-2 | >10,000 | N/A | Internal Data |
Data is illustrative and synthesized from trends reported in the literature.
The data consistently demonstrates that the 1,5-diaryl substitution pattern is often crucial for potent and selective COX-2 inhibition, allowing one aryl group to access a key hydrophobic side pocket in the enzyme, a feat the 1,3-diaryl regioisomer cannot achieve.
Anticancer Activity: Targeting the Kinase ATP-Binding Site
Protein kinases are critical targets in oncology, and many inhibitors are designed to compete with ATP. The pyrazole scaffold is exceptional at presenting the necessary hydrogen bond donors and acceptors to interact with the kinase "hinge" region.
For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were evaluated as CDK2 inhibitors.[11] The lead compound, with a specific substitution pattern, displayed a potent Ki of 0.005 µM and sub-micromolar antiproliferative activity across 13 different cancer cell lines.[11] Its regioisomers, however, were orders of magnitude less potent. This difference arises because the precise geometry of the lead compound allows for optimal hydrogen bonding with the kinase hinge and favorable interactions within the ATP-binding pocket, while its isomers are unable to adopt the required conformation.
CNS Activity: Strict Demands of Cannabinoid Receptor Antagonism
The development of cannabinoid CB1 receptor antagonists, such as the pyrazole-based drug Rimonabant (SR141716A), provides a stark example of stringent structure-activity relationships (SAR).[12][13] The research leading to this drug class defined a very precise pharmacophore.
The essential requirements for potent and selective CB1 antagonism were identified as:
-
A para-substituted phenyl ring at the C5-position .
-
A carboxamide group at the C3-position .
-
A 2,4-dichlorophenyl substituent at the N1-position .[12]
Moving the p-iodophenyl group from C5 to C3, for instance, completely abolishes the high-affinity binding. This highlights that for certain receptors, the required positioning of interaction motifs is extraordinarily rigid, and only one specific regioisomer will possess the desired biological activity.
Experimental Workflows for Evaluating Regioisomers
A robust comparison of pyrazole regioisomers requires a systematic and self-validating experimental approach. The workflow should begin with unambiguous structural confirmation followed by a tiered biological screening cascade.
Caption: General experimental workflow for comparing pyrazole regioisomers.
Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a reliable method for determining the IC50 values of test compounds against COX-1 and COX-2.
1. Principle: This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and then to PGH2. In the process, a probe (e.g., ADHP) is oxidized to a highly fluorescent product (resorufin), which can be quantified. An inhibitor will reduce the rate of this reaction.
2. Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Amplex® Red reagent (ADHP) or similar fluorometric probe
-
Heme cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well black microplates
-
Test compounds (regioisomers) and reference inhibitor (e.g., Celecoxib) dissolved in DMSO.
3. Procedure:
- Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme in each well of the 96-well plate.
- Add 1 µL of the test compound (at various concentrations) or DMSO (vehicle control) to the appropriate wells.
- Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- To initiate the reaction, add a solution containing arachidonic acid and the fluorometric probe to all wells.
- Immediately place the plate in a fluorescence plate reader.
- Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 15-20 minutes.
4. Data Analysis:
- Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
- Normalize the rates relative to the vehicle control (100% activity) and a background control with no enzyme (0% activity).
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each regioisomer.
5. Trustworthiness Check: The protocol is self-validating by including a known standard inhibitor (positive control). The results for the standard should fall within an expected range, confirming the assay is performing correctly. Comparing the IC50 values for each regioisomer provides a direct measure of their relative potency.
Protocol 2: Cell-Based Antiproliferative Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with test compounds.
1. Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear tissue culture plates
-
Test compounds (regioisomers) and reference drug (e.g., Doxorubicin) dissolved in DMSO.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
3. Procedure:
- Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
- Prepare serial dilutions of the test compounds in culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
- Incubate the plate for 72 hours.
- Add 20 µL of MTS reagent to each well.
- Incubate for 1-4 hours, until the color develops.
- Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (medium only) from all readings.
- Normalize the data to the vehicle-treated cells (100% viability).
- Plot the percent viability versus the logarithm of the compound concentration.
- Use non-linear regression to calculate the GI50 (concentration for 50% growth inhibition) for each regioisomer.
Summary of Structure-Activity Relationships (SAR)
From numerous studies, a generalized SAR map for pyrazoles can be constructed. The specific impact of a substituent is highly target-dependent, but certain principles emerge.
Caption: Generalized SAR map for the pyrazole scaffold.
This diagram illustrates that each position on the pyrazole ring has a potentially distinct role in shaping the molecule's interaction with biological systems. The interplay between substituents at these positions determines the final pharmacological profile, underscoring why regioisomers are fundamentally different drug candidates.
Conclusion and Future Perspectives
The evidence is unequivocal: pyrazole regioisomerism is a critical determinant of biological activity. The choice of synthetic route and the careful separation and characterization of isomers are paramount in any pyrazole-focused drug discovery program. Ignoring regioisomerism can lead to misleading SAR data, wasted resources, and the potential abandonment of a promising chemical series.
Looking forward, the integration of computational chemistry and in silico modeling will play an ever-larger role. Molecular docking and free energy perturbation calculations can help predict which regioisomer is more likely to be active against a given target before committing to synthesis. This predictive power, combined with rigorous experimental validation as outlined in this guide, will accelerate the development of next-generation pyrazole-based therapeutics, allowing scientists to solve the regioisomeric riddle with greater precision and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IJMS | Special Issue : Synthesis and Biological Evaluation of Pyrazole Derivatives [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593) - ChEMBL [ebi.ac.uk]
A Spectroscopic Journey: From Dicarbonyls to Pyrazoles - A Comparative Guide
Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of the spectroscopic transformations that occur during the synthesis of pyrazoles. This guide provides a comparative analysis of the spectroscopic signatures of common starting materials versus the final pyrazole product, grounded in the widely utilized Knorr pyrazole synthesis. Our objective is to not only present the data but to illuminate the causal relationships between structural changes and their spectroscopic manifestations, thereby offering a deeper understanding of reaction monitoring and product characterization in heterocyclic chemistry. Pyrazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1]
The Knorr Pyrazole Synthesis: A Spectroscopic Case Study
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For this guide, we will focus on the reaction between acetylacetone (a 1,3-dicarbonyl) and phenylhydrazine to yield 3,5-dimethyl-1-phenylpyrazole. This reaction provides a clear and instructive example of the profound changes observed in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) as the acyclic precursors cyclize to form the aromatic pyrazole ring.
Spectroscopic Comparison: Starting Materials vs. Product
A thorough spectroscopic analysis is crucial for confirming the successful synthesis of the target pyrazole and for ensuring its purity. The following sections provide a detailed comparison of the key spectroscopic features of our selected starting materials, acetylacetone and phenylhydrazine, with those of the product, 3,5-dimethyl-1-phenylpyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The transformation from the starting materials to the pyrazole product is accompanied by distinct and predictable changes in both ¹H and ¹³C NMR spectra.
¹H NMR: A Tale of Tautomers and Aromaticity
Acetylacetone exists in a tautomeric equilibrium between its keto and enol forms, a phenomenon clearly visible in its ¹H NMR spectrum. The spectrum shows signals for both the methylene protons of the keto form and the vinyl proton of the enol form. Phenylhydrazine exhibits characteristic signals for its aromatic protons and the N-H protons.
Upon formation of 3,5-dimethyl-1-phenylpyrazole, the most striking change is the disappearance of the signals corresponding to the acetylacetone backbone and the hydrazine N-H protons. In their place, a new singlet appears in the aromatic region, corresponding to the C4-H of the pyrazole ring. The methyl groups, which were equivalent in acetylacetone, remain as two distinct singlets in the product, now attached to the C3 and C5 positions of the pyrazole ring. The aromatic signals of the phenyl group are also present, often showing a complex multiplet pattern.
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Acetylacetone (keto form) | -CH₃ | ~2.1 | Singlet |
| -CH₂- | ~3.6 | Singlet | |
| Acetylacetone (enol form) | -CH₃ | ~2.0 | Singlet |
| =CH- | ~5.5 | Singlet | |
| -OH | ~15.5 | Broad | |
| Phenylhydrazine | Aromatic C-H | ~6.7-7.2 | Multiplet |
| -NH- | ~5.5 | Broad | |
| -NH₂ | ~3.6 | Broad | |
| 3,5-dimethyl-1-phenylpyrazole | Pyrazole C4-H | ~5.9 | Singlet |
| Pyrazole C3-CH₃ & C5-CH₃ | ~2.2 | Singlet | |
| Phenyl C-H | ~7.2-7.5 | Multiplet |
¹³C NMR: Tracking the Carbon Skeleton's Transformation
The ¹³C NMR spectrum provides a clear map of the carbon framework's rearrangement. Acetylacetone's spectrum shows signals for the carbonyl carbons, the methylene/methine carbon, and the methyl carbons. Phenylhydrazine displays characteristic signals for its aromatic carbons.
The formation of the pyrazole ring results in a dramatic shift in the carbon environment. The carbonyl signals of acetylacetone disappear, and new signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring emerge in the aromatic/olefinic region. The signals for the methyl carbons and the phenyl group carbons are also observed at their expected chemical shifts.
| Compound | Carbon Atom | ¹³C Chemical Shift (δ, ppm) |
| Acetylacetone (keto form) | C=O | ~202 |
| -CH₂- | ~58 | |
| -CH₃ | ~30 | |
| Acetylacetone (enol form) | C=O | ~191 |
| =CH- | ~100 | |
| -CH₃ | ~24 | |
| Phenylhydrazine | Aromatic C-N | ~150 |
| Aromatic C-H | ~112, 120, 129 | |
| 3,5-dimethyl-1-phenylpyrazole | Pyrazole C3 & C5 | ~148, ~139 |
| Pyrazole C4 | ~106 | |
| Pyrazole C3-CH₃ & C5-CH₃ | ~13, ~11 | |
| Phenyl C-N | ~139 | |
| Phenyl C-H | ~124, ~126, ~128 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for monitoring the disappearance of starting material functional groups and the appearance of new ones in the product.
The IR spectrum of acetylacetone is characterized by strong absorption bands for the C=O stretching of the keto form and a broad O-H stretching band for the enol form. Phenylhydrazine shows characteristic N-H stretching bands.
In the IR spectrum of 3,5-dimethyl-1-phenylpyrazole, the most significant changes are the complete disappearance of the C=O and N-H stretching bands of the starting materials. The spectrum of the product is dominated by C-H stretching and bending vibrations of the methyl and phenyl groups, as well as C=C and C=N stretching vibrations characteristic of the pyrazole ring.
| Compound | Functional Group | IR Absorption (cm⁻¹) |
| Acetylacetone | C=O (keto) | ~1725, ~1709 |
| O-H (enol) | ~3200-2400 (broad) | |
| C=C (enol) | ~1620 | |
| Phenylhydrazine | N-H stretch | ~3300-3400 |
| 3,5-dimethyl-1-phenylpyrazole | Aromatic C-H stretch | ~3050 |
| Aliphatic C-H stretch | ~2920 | |
| C=N, C=C stretch | ~1500-1600 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the product, confirming that the desired reaction has occurred.
The mass spectrum of acetylacetone shows a molecular ion peak (M⁺) at m/z 100. Phenylhydrazine exhibits a molecular ion peak at m/z 108. The mass spectrum of 3,5-dimethyl-1-phenylpyrazole will show a molecular ion peak at m/z 172, which corresponds to the condensation of one molecule of acetylacetone and one molecule of phenylhydrazine with the loss of two molecules of water (100 + 108 - 2*18 = 172). The fragmentation pattern of the product will also be characteristic of the pyrazole ring structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |
| Acetylacetone | C₅H₈O₂ | 100.12 | 100 (M⁺), 85, 43 |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 108 (M⁺), 93, 77 |
| 3,5-dimethyl-1-phenylpyrazole | C₁₁H₁₂N₂ | 172.23 | 172 (M⁺), 171, 95, 77 |
Experimental Protocols
Synthesis of 3,5-dimethyl-1-phenylpyrazole
This protocol is adapted from established literature procedures for the Knorr pyrazole synthesis.
Materials:
-
Acetylacetone (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.
-
Slowly add phenylhydrazine (1.0 eq) to the solution. An exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Spectroscopic Characterization
-
NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR: IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film on NaCl plates.
-
MS: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Mechanistic Insights and Spectroscopic Correlation
The Knorr pyrazole synthesis proceeds through a series of well-defined steps, each contributing to the observed spectroscopic changes.
DOT Graph: Knorr Pyrazole Synthesis Workflow
Caption: Workflow of the Knorr pyrazole synthesis.
-
Hydrazone Formation: The initial step is the condensation of one of the carbonyl groups of acetylacetone with the primary amine of phenylhydrazine to form a hydrazone intermediate. This is marked by the disappearance of a C=O stretch in the IR and the appearance of a C=N stretch. In the NMR, the signals for the acetylacetone methylene protons would begin to disappear.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic hemiaminal intermediate.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate, which leads to the formation of the stable, aromatic pyrazole ring. This aromatization is the key transformation and is clearly evidenced by the appearance of the characteristic pyrazole C4-H signal in the ¹H NMR spectrum and the disappearance of the O-H signal. The IR spectrum simplifies significantly with the loss of the broad O-H and C=O bands.
DOT Graph: Structure-Spectra Correlation
Caption: Correlation of structural changes and spectroscopic signals.
Conclusion
The spectroscopic comparison of starting materials and products in the Knorr pyrazole synthesis provides a powerful illustration of how fundamental chemical transformations are reflected in analytical data. By understanding the characteristic spectral signatures of both reactants and products, researchers can confidently monitor reaction progress, confirm product identity, and assess purity. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of pyrazole-based compounds, empowering them with the knowledge to interpret their spectroscopic data with a high degree of confidence and insight.
References
Benchmarking the Antioxidant Activity of Novel Pyrazoles Against Standards: A Comparative Guide for Researchers
Introduction
In the ongoing battle against cellular damage, the role of antioxidants is paramount. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has propelled the search for novel antioxidant compounds with high efficacy and low toxicity. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating a wide spectrum of pharmacological activities, including significant antioxidant potential.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antioxidant activity of novel pyrazole compounds against established standards. We will delve into the mechanistic underpinnings of antioxidant action, provide detailed, self-validating protocols for the most common and robust in vitro assays, and offer insights into interpreting the resulting data and understanding the structure-activity relationships that govern the antioxidant capacity of these promising molecules.
The Mechanistic Basis of Antioxidant Action
Antioxidants neutralize free radicals through several mechanisms, but the most common in vitro assays are designed to measure two primary modes of action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching the radical and forming a more stable antioxidant radical.
-
Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, converting it into an anion. This anion then typically reacts with a proton to become a stable molecule.
Understanding these fundamental mechanisms is crucial for selecting the appropriate assays and for interpreting the resulting data in a meaningful context. Many antioxidant compounds can act through multiple mechanisms, and the predominant pathway often depends on the specific radical, the solvent, and the pH of the system.[4]
Caption: General mechanism of free radical scavenging by an antioxidant via Hydrogen Atom Transfer (HAT).
Selecting the Appropriate Benchmarking Assays
A multi-assay approach is highly recommended to obtain a comprehensive profile of a compound's antioxidant activity. Here, we focus on three widely accepted and robust spectrophotometric assays: DPPH, ABTS, and FRAP.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and straightforward methods. It relies on the SET and HAT mechanisms.[5] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reaction with an antioxidant. The degree of discoloration, measured at ~517 nm, is proportional to the antioxidant's scavenging capacity.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is also based on SET and HAT and is applicable to both hydrophilic and lipophilic antioxidants.[7] The pre-formed ABTS radical cation (ABTS•+) has a characteristic blue-green color. In the presence of an antioxidant, the radical is quenched, and the solution is decolorized. The change in absorbance is typically measured at 734 nm.[8][9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike DPPH and ABTS, the FRAP assay does not measure radical scavenging directly. Instead, it quantifies the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) via a SET mechanism. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex at 593 nm. A higher FRAP value indicates greater reducing power.[10]
Experimental Protocols
The following protocols are designed to be self-validating by including positive controls and blanks, ensuring the reliability of the generated data.
DPPH Radical Scavenging Assay
This protocol is adapted from established methodologies.[6][11]
A. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
-
Test Compounds: Prepare a stock solution of the novel pyrazole derivatives (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Standard: Prepare a stock solution and serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox using the same concentrations as the test compounds.
B. Assay Procedure:
-
Pipette 1.0 mL of the DPPH solution into a set of test tubes.
-
Add 1.0 mL of each concentration of the test compounds and the standard to their respective tubes.
-
For the control, add 1.0 mL of the solvent (e.g., methanol) to 1.0 mL of the DPPH solution.
-
Vortex all tubes and incubate them in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
C. Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100[6]
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test compound or standard.
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound/standard.
ABTS Radical Cation Decolorization Assay
This protocol is based on widely used procedures.[7][8]
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation.[7]
-
Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
Test Compounds and Standard (Trolox): Prepare serial dilutions as described in the DPPH assay protocol.
B. Assay Procedure:
-
Add 2.0 mL of the diluted ABTS•+ solution to a set of test tubes.
-
Add 200 µL of each concentration of the test compounds and the standard to their respective tubes.
-
For the control, add 200 µL of the solvent to 2.0 mL of the diluted ABTS•+ solution.
-
Vortex and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
C. Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. Determine the IC₅₀ value from the concentration-response curve. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol is adapted from the method of Benzie and Strain.[12]
A. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid, and bring the volume to 1 L with deionized water.
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
Test Compounds and Standard (FeSO₄·7H₂O): Prepare serial dilutions of the pyrazole compounds. For the standard curve, prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM).
B. Assay Procedure:
-
Pipette 1.5 mL of the FRAP working solution into test tubes.
-
Add 50 µL of the test compounds, standards, or solvent (for the blank) to the respective tubes.
-
Vortex the mixtures and incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
C. Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate. The FRAP value is expressed as µM of Fe(II) equivalents or µmol of Fe²⁺ per gram of the compound.
Caption: Experimental workflow for benchmarking the antioxidant activity of novel pyrazoles.
Data Interpretation and Comparison
To facilitate a clear comparison, the antioxidant activities of three novel pyrazole derivatives (hypothetical data) are presented below alongside common standards.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe(II) Equivalent) |
| Novel Pyrazole 1 (NP1) | 25.8 | 18.5 | 1850 |
| Novel Pyrazole 2 (NP2) | 45.2 | 35.1 | 1240 |
| Novel Pyrazole 3 (NP3) | 15.4 | 10.9 | 2350 |
| Ascorbic Acid (Std.) | 30.5 | 22.8 | 2500 |
| Trolox (Std.) | 48.9 | 38.2 | 2100 |
| BHT (Std.) | 65.7 | 55.4 | 1500 |
Interpreting the Results:
-
IC₅₀ Values (DPPH & ABTS): A lower IC₅₀ value indicates higher antioxidant activity, as a lower concentration of the compound is required to inhibit 50% of the free radicals. In this dataset, NP3 demonstrates the most potent radical scavenging activity, surpassing even Ascorbic Acid. NP1 also shows very strong activity, while NP2 is comparable to Trolox.
-
FRAP Value: A higher FRAP value signifies a greater ability to donate electrons and reduce ferric iron. NP3 exhibits the highest reducing power among the novel pyrazoles, closely approaching that of Ascorbic Acid.
This multi-assay comparison provides a robust evaluation. For instance, a compound that performs well in both radical scavenging assays (DPPH, ABTS) and the reducing power assay (FRAP) is likely a potent and versatile antioxidant.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of pyrazole derivatives is closely linked to their chemical structure.[13][14] While a detailed SAR study is beyond the scope of this guide, researchers should consider the following:
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups on the pyrazole or adjacent aromatic rings can increase antioxidant activity by enhancing the molecule's ability to donate a hydrogen atom or an electron.[15]
-
Steric Hindrance: The position of bulky substituents can affect the accessibility of the active site responsible for radical scavenging.
-
Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize the antioxidant radical, making the parent molecule a better antioxidant.
For example, the superior performance of NP3 in our hypothetical data could be attributed to the presence of a strategically positioned hydroxyl group, which facilitates efficient hydrogen atom donation. Recent studies on pyrazole hydrazones and amides have further elucidated these relationships, confirming the pharmaceutical potential of this class of compounds.[14][16]
Conclusion
Benchmarking the antioxidant activity of novel pyrazole derivatives requires a systematic and mechanistically informed approach. By employing a panel of robust assays such as DPPH, ABTS, and FRAP, researchers can obtain a comprehensive and reliable assessment of their compounds' potential. This guide provides the foundational protocols and interpretive framework to effectively compare novel candidates against established standards, thereby accelerating the identification and development of new therapeutic agents to combat oxidative stress. The promising results often seen with pyrazole derivatives underscore their significance as a valuable scaffold in medicinal chemistry and drug discovery.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antioxidant Compounds and Their Antioxidant Mechanism | Scilit [scilit.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. 2.3. Antioxidant Activity: FRAP Assay [bio-protocol.org]
- 13. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents | MDPI [mdpi.com]
- 14. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Cytotoxicity comparison between different substituted pyrazoles on cancer cell lines
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Pyrazoles on Cancer Cell Lines
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activities.[1][2] In oncology, the quest for highly potent and selective anticancer agents has led to the extensive exploration of substituted pyrazole derivatives.[1][2] This guide offers a comparative analysis of the cytotoxic effects of various substituted pyrazoles on prominent cancer cell lines. We delve into the structure-activity relationships (SAR) that govern their efficacy, provide a detailed, field-proven protocol for assessing cytotoxicity, and explore the mechanistic underpinnings of their action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of pyrazole-based compounds.
Introduction: The Prominence of Pyrazoles in Cancer Research
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] This unique chemical architecture imparts a broad spectrum of pharmacological properties, making them a privileged scaffold in drug discovery.[1][2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. Appropriate substitutions can significantly enhance anticancer efficacy and tumor selectivity.[1][2]
The anticancer mechanisms of pyrazole derivatives are diverse, ranging from the inhibition of crucial cellular enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (EGFR, VEGFR-2) to the disruption of microtubule dynamics and induction of apoptosis.[1][2][4] This multi-faceted activity underscores their potential as lead compounds for developing novel cancer therapeutics with improved efficacy and reduced toxicity.[1]
Comparative Cytotoxicity Analysis of Substituted Pyrazoles
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of a selection of substituted pyrazole derivatives against various human cancer cell lines, as reported in peer-reviewed literature.
| Compound ID | Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5j | Pyrazolo-naphthyridine core | HeLa (Cervical) | 6.4 ± 0.45 | [5] |
| Compound 5k | Pyrazolo-naphthyridine core | MCF-7 (Breast) | 2.03 ± 0.23 | [5] |
| Compound 7a | Pyrazole-indole hybrid | HepG2 (Liver) | 6.1 ± 1.9 | [6] |
| Compound 7b | Pyrazole-indole hybrid | HepG2 (Liver) | 7.9 ± 1.9 | [6] |
| Compound 25 | Pyrazole-benzothiazole hybrid | A549 (Lung) | 3.17 - 6.77 | [1] |
| Compound 1b | 4-fluorophenyl, carbothioamide | HepG2 (Liver) | 6.78 | [7] |
| Compound 9e | Pyrazolyl-chalcone | PACA2 (Pancreatic) | 27.6 | [8] |
| Compound 7d | Pyrazolyl-chalcone | MCF-7 (Breast) | 42.6 | [8] |
| L2 | 3,5-diphenyl | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [9][10] |
| L3 | 3-(trifluoromethyl)-5-phenyl | MCF-7 (Breast) | 81.48 ± 0.89 | [9][10] |
This table is a representative compilation and not an exhaustive list. The specific IC50 values can vary based on experimental conditions.
The data clearly illustrates that the cytotoxic potency of pyrazole derivatives is highly dependent on both the nature of the substituents and the cancer cell line being tested. For instance, the pyrazolo-naphthyridine derivative 5k shows potent activity against MCF-7 breast cancer cells with an IC50 of 2.03 µM.[5] In contrast, the pyrazolyl-chalcone 7d exhibits a higher IC50 of 42.6 µM against the same cell line.[8] This highlights the critical role of the substituent groups in determining the biological activity.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of the pyrazole derivatives and their cytotoxic activity is a key area of investigation for medicinal chemists.[11] Analysis of the data reveals several important trends:
-
Aromatic and Heterocyclic Substituents: The presence of aryl or heteroaryl groups, such as phenyl, indole, or naphthyridine, at various positions on the pyrazole ring is a common feature in many potent anticancer pyrazoles.[1][5][6] These groups can engage in crucial interactions with biological targets.
-
Electron-Withdrawing Groups: In some series, the presence of electron-withdrawing groups on the phenyl rings attached to the pyrazole core has been shown to enhance anticancer activity.[1]
-
Hybrid Molecules: Combining the pyrazole scaffold with other pharmacologically active moieties, such as chalcones, indoles, or benzothiazoles, can lead to hybrid compounds with potent cytotoxicity.[1][6][8]
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of pyrazole-based compounds as prospective cancer agents [uwcscholar.uwc.ac.za]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Covalent Inhibition Potential of Pyrazole Derivatives
The resurgence of covalent inhibitors in drug discovery marks a paradigm shift, moving from serendipitous discoveries to rational design. These molecules, which form a stable chemical bond with their target protein, offer distinct advantages, including prolonged duration of action and the ability to target shallow binding pockets often considered "undruggable." Within this class, pyrazole-containing compounds have emerged as a particularly fruitful scaffold, exemplified by approved drugs like Zanubrutinib, a covalent inhibitor of Bruton's tyrosine kinase (BTK).[1]
This guide provides a comprehensive framework for researchers aiming to assess the covalent inhibition potential of novel pyrazole derivatives. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating assessment pipeline. This guide compares key methodologies, from initial kinetic characterization to definitive biophysical confirmation and cellular target engagement, providing the technical depth required for rigorous drug development programs.
The Two-Step Mechanism of Covalent Inhibition
Understanding the kinetic mechanism of a covalent inhibitor is fundamental to its evaluation. Unlike reversible inhibitors, which are characterized solely by an equilibrium dissociation constant (Kd) or inhibition constant (Ki), covalent inhibitors follow a two-step mechanism.[2][3][4]
-
Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible complex (E·I). This initial binding is governed by the inhibition constant, Ki.
-
Irreversible Covalent Bond Formation: The E·I complex then undergoes an intramolecular reaction to form a stable, covalent bond, resulting in the inactivated enzyme (E-I). This step is characterized by the rate constant of inactivation, kinact.
The overall potency of a covalent inhibitor is best described by the second-order rate constant kinact/Ki, which accounts for both the initial binding affinity and the rate of covalent modification.[4]
Caption: The two-step mechanism of irreversible covalent inhibition.
An Integrated Workflow for Assessing Covalent Pyrazole Derivatives
A successful assessment strategy employs a multi-pronged approach, progressing from high-throughput screening to in-depth mechanistic studies. Each stage provides a different layer of evidence, culminating in a comprehensive profile of the inhibitor's behavior.
Caption: A logical workflow for the comprehensive assessment of covalent inhibitors.
Part 1: Biochemical Assays for Potency and Kinetics
The first step is to quantify the inhibitor's potency in a purified system. For covalent inhibitors, a simple IC50 value is often misleading because the inhibition is time-dependent. A more rigorous kinetic analysis is required to determine kinact and Ki.[5][6]
Causality Behind Experimental Choice: Measuring the rate of inhibition over time allows for the dissection of the two distinct steps of covalent modification: initial binding affinity (Ki) and chemical reactivity (kinact). This is critical for structure-activity relationship (SAR) studies, as it helps determine whether improvements in potency are due to better binding or a more reactive "warhead".[2][3] A compound with high reactivity but poor binding may have significant off-target effects.
Experimental Protocol: Determination of kinact/Ki
This protocol is adapted for a generic kinase target but can be modified for other enzymes.
-
Reagents and Setup:
-
Purified target enzyme.
-
Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (specific to the enzyme, e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Substrate and ATP (for kinases).
-
Detection reagent (e.g., ADP-Glo™ for kinase activity).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the pyrazole inhibitor in assay buffer. Include a DMSO-only control.
-
In a 384-well plate, add the enzyme to the assay buffer.
-
Add the serially diluted inhibitor to the enzyme plate to initiate the reaction. This pre-incubation step is critical.
-
Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.
-
At the end of each incubation period, add a mixture of substrate and a high concentration of ATP to initiate the enzymatic reaction. The high ATP concentration helps to stop further covalent modification by competing with the inhibitor.
-
Allow the enzymatic reaction to proceed for a fixed time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence) on a plate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the remaining enzyme activity against the pre-incubation time.
-
The data should fit a single exponential decay curve, from which an observed rate constant (kobs) for inactivation can be determined for each inhibitor concentration.
-
Plot the kobs values against the inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for covalent inhibitors: kobs = kinact * [I] / (Ki + [I])
-
From this hyperbolic fit, the values for kinact (the maximum rate of inactivation) and Ki can be determined. The second-order rate constant is then calculated as kinact/Ki.[4]
-
Part 2: Biophysical Confirmation of Covalent Adduct Formation
Kinetic data strongly suggests a covalent mechanism, but direct physical evidence is required for confirmation. Mass spectrometry (MS) is the gold standard for unequivocally demonstrating that a covalent adduct has formed.[7][8]
Causality Behind Experimental Choice: MS directly measures the mass of the target protein. Covalent modification by an inhibitor results in a predictable mass increase equal to the molecular weight of the inhibitor, providing definitive proof of a covalent bond.[7][9] Further "bottom-up" MS analysis, involving protein digestion followed by peptide sequencing, can identify the exact amino acid residue that has been modified, which is crucial for confirming the intended binding site.[7][10]
Experimental Protocol: Intact Protein Mass Spectrometry
-
Reagents and Setup:
-
Purified target protein (at ~1-5 mg/mL).
-
Pyrazole inhibitor stock solution (10 mM in DMSO).
-
Incubation buffer (e.g., PBS or HEPES, pH 7.4).
-
LC/MS system (e.g., a UPLC system coupled to a high-resolution mass spectrometer like an Orbitrap or TOF).[11]
-
-
Procedure:
-
Incubate the target protein (e.g., 10 µM) with a 5- to 10-fold molar excess of the pyrazole inhibitor. Also, prepare a control sample with protein and an equivalent amount of DMSO.
-
Allow the reaction to proceed for a sufficient time (e.g., 2-4 hours) at room temperature to ensure complete modification.
-
Quench the reaction if necessary and remove any unbound inhibitor using a desalting column (e.g., a C4 ZipTip).
-
Analyze the samples via LC/MS. The LC step separates the protein from remaining small molecules and salts.
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to determine the average mass of the protein in both the control (DMSO) and inhibitor-treated samples.
-
Compare the mass of the treated protein to the control. A mass shift corresponding to the molecular weight of the pyrazole inhibitor confirms covalent adduct formation. For example, if the inhibitor has a molecular weight of 450.5 Da, you should observe a mass increase of approximately 450.5 Da in the treated sample.[12][13]
-
Part 3: Cellular Target Engagement
Confirming that an inhibitor binds its target in a purified system is essential, but it is not sufficient. The ultimate goal is to inhibit the target in its native cellular environment. Cell-based target engagement assays are designed to verify that the inhibitor can cross the cell membrane, find its target, and form a covalent bond in the complex milieu of the cell.[14][15]
Causality Behind Experimental Choice: The cellular environment presents numerous barriers not present in a biochemical assay, including cell permeability, efflux pumps, and competition from endogenous substrates and binding partners.[16] Cellular assays provide direct evidence of target engagement under these more physiologically relevant conditions, bridging the gap between biochemical potency and cellular activity.
Experimental Protocol: Activity-Based Protein Profiling (ABPP) Competition Assay
ABPP uses a reactive chemical probe that covalently labels the active site of an enzyme family. A successful covalent inhibitor will block the binding of this probe, which can be quantified by mass spectrometry or in-gel fluorescence.[17]
-
Reagents and Setup:
-
Live cells expressing the target protein.
-
Pyrazole inhibitor.
-
A broad-spectrum, alkyne-functionalized covalent probe that reacts with the same class of residue as the inhibitor (e.g., iodoacetamide-alkyne for cysteines).
-
Cell lysis buffer.
-
Azide-tagged reporter (e.g., Azide-TAMRA or Azide-Biotin).
-
Click chemistry reagents (copper sulfate, TBTA ligand, sodium ascorbate).
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the live cells with varying concentrations of the pyrazole inhibitor (and a DMSO control) for a set period (e.g., 2 hours).
-
After inhibitor treatment, add the alkyne-functionalized covalent probe to the cells and incubate for a short period (e.g., 30 minutes). This probe will label all accessible reactive residues not already blocked by the inhibitor.
-
Harvest and lyse the cells.
-
Perform a "click" reaction by adding the azide-tagged reporter and click chemistry reagents to the cell lysate. This attaches the reporter (e.g., a fluorescent dye) to the probe-labeled proteins.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner.
-
-
Data Analysis:
-
In the DMSO control lane, a fluorescent band should appear at the molecular weight of the target protein, indicating it has been labeled by the probe.
-
In the inhibitor-treated lanes, the intensity of this band should decrease in a dose-dependent manner as the inhibitor prevents the probe from binding.
-
Quantify the band intensity to generate a dose-response curve and determine the cellular IC50 for target engagement. For more global analysis, the biotin-tagged samples can be analyzed by proteomics to assess selectivity across the proteome.[16][17]
-
Comparison of Key Assessment Techniques
| Technique | Information Provided | Throughput | Key Advantage | Key Limitation |
| Enzyme Kinetics (kinact/Ki) | Potency (Ki), Reactivity (kinact), Overall Efficiency (kinact/Ki)[4][5] | Medium | Provides detailed mechanistic insight crucial for SAR optimization. | Performed in a purified system; may not reflect cellular activity. |
| Intact Protein MS | Unambiguous confirmation of covalent adduct formation and stoichiometry.[9][18] | Medium-High | Direct and definitive proof of the covalent binding event. | Does not identify the specific residue modified. Requires purified protein. |
| Peptide Mapping LC-MS/MS | Identification of the specific amino acid residue modified by the inhibitor.[7][10] | Low | Pinpoints the exact binding site, confirming on-target interaction. | Technically complex, time-consuming, and requires specialized expertise. |
| Cellular Target Engagement (ABPP) | Confirmation of target binding in a live cell context; can assess proteome-wide selectivity.[14][17] | Medium | Physiologically relevant; provides data on cell permeability and selectivity. | Relies on the availability of a suitable chemical probe. |
| X-ray Crystallography | High-resolution 3D structure of the inhibitor covalently bound to the target.[8][19] | Very Low | Provides the ultimate proof of binding mode and informs further rational design. | Technically challenging; requires high-quality protein crystals. |
Conclusion
The pyrazole scaffold is a valuable starting point for the design of novel covalent inhibitors. However, a rigorous and multi-faceted assessment strategy is paramount to successfully advancing these molecules in a drug discovery pipeline. By integrating detailed kinetic analysis, direct biophysical confirmation via mass spectrometry, and validation of target engagement in a cellular context, researchers can build a comprehensive understanding of their compound's mechanism of action. This logical, evidence-based progression ensures that decisions are driven by robust data, ultimately increasing the probability of developing a safe and effective therapeutic.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States | Semantic Scholar [semanticscholar.org]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 6. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]
- 18. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 19. OTAVA Covalent Inhibitors Library [otavachemicals.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are synthesized from established safety data for analogous chemical structures and overarching regulatory standards.
The fundamental principle governing the disposal of this compound is to treat it as hazardous chemical waste. This necessitates a cradle-to-grave management approach, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2]. This process begins with proper identification and ends with verified destruction by a licensed facility.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly indexed, data from structurally similar pyrazole-amine compounds indicate a consistent hazard profile. These compounds are typically classified as irritants to the skin and eyes and are harmful if swallowed[3][4][5]. The hydrochloride salt form may also contribute to corrosivity. Therefore, a thorough risk assessment must precede any handling.
Key Potential Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation[3][4][5].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust[3][5].
In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), all personnel handling this compound must be trained on these potential hazards and the protective measures outlined in the laboratory's Chemical Hygiene Plan (CHP)[6][7][8].
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal-related tasks, the correct PPE must be donned. This serves as the primary barrier against accidental exposure[9].
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[3][10]. | Protects against accidental splashes of solutions or contact with airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use[4][10]. | Prevents direct skin contact and potential absorption or irritation. |
| Body Protection | A laboratory coat. A chemically resistant apron may be used for larger quantities. | Protects against contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. For bulk handling or potential for aerosolization outside a fume hood, a NIOSH-approved respirator is necessary[3]. | Minimizes inhalation of fine dust particles of the compound. |
Disposal Protocol: A Step-by-Step Methodology
The mandated disposal route for this compound is through a licensed professional waste disposal service, typically involving controlled incineration[3][10]. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Proper waste management begins with accurate identification and separation.
-
Identification: The compound must be classified as hazardous chemical waste.
-
Segregation: Keep waste containing this compound separate from other waste streams, especially incompatible materials like strong oxidizing agents, to prevent hazardous reactions[11][12]. Collect it in a dedicated waste container.
The integrity of the waste container is critical for safe storage and transport.
-
Container Selection: Use a sturdy, chemically compatible container with a tightly sealing lid. For liquid waste (e.g., solutions), ensure the container is designed for liquids and will not leak[1]. High-density polyethylene (HDPE) containers are generally suitable.
-
Filling: When adding waste, work within a chemical fume hood to control exposure[9]. Do not overfill the container; a headspace of at least 10% should be left to accommodate expansion. The container must be kept closed at all times except when adding waste[1].
Accurate labeling is a strict regulatory requirement and essential for safety.
-
Content: The container must be clearly labeled with the words "Hazardous Waste"[13].
-
Details: The label must include the full chemical name: "this compound" and list all constituents if it is a mixture. The accumulation start date must also be clearly marked.
-
Hazard Communication: Affix appropriate hazard pictograms (e.g., exclamation mark for irritant).
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Conditions: Store the sealed container in a secure, well-ventilated area, away from sources of ignition or incompatible materials[10][13]. Use secondary containment (e.g., a larger, chemically resistant bin) for liquid waste containers to mitigate spills[14].
-
Contact EHS: Follow your institution's specific procedures for chemical waste pickup by contacting the Environmental Health and Safety (EHS) office or the designated waste management department.
-
Documentation: Provide the EHS office with an accurate inventory of the waste. A manifest will be used to track the waste from your laboratory to its final disposal site, ensuring a complete chain of custody as required by the EPA[15][16].
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. pfw.edu [pfw.edu]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. angenechemical.com [angenechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. osha.gov [osha.gov]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 9. ipgsf.com [ipgsf.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven guidance on the safe handling of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a conservative approach based on the known hazards of structurally similar pyrazole amines is critical for ensuring personnel safety. This document synthesizes data from analogous compounds to establish a robust framework for personal protection, operational planning, and emergency preparedness.
Hazard Assessment: Understanding the "Why" Behind the Precautions
The foundation of any safety protocol is a thorough understanding of the potential hazards. Analysis of pyrazole derivatives reveals a consistent pattern of health risks that must be managed. The primary threats associated with this class of compounds involve direct contact and inhalation.
Data from closely related pyrazole amines, such as [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine and Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, indicate significant potential for adverse health effects.[1][2] One analogue is classified as causing severe skin burns and eye damage, while others are noted as skin and eye irritants.[1][2] Harmful if swallowed is another recurring classification.[1][3][4] Therefore, we must operate under the assumption that this compound presents similar, if not identical, hazards.
| Potential Hazard | Classification | Rationale / Source Compound(s) |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | Based on classifications for analogous pyrazole compounds.[1][3][4] |
| Skin Corrosion/Irritation | Category 1B/2: Causes severe skin burns and irritation | A structurally similar amine causes severe burns.[1] Other derivatives are known skin irritants.[2][4] |
| Serious Eye Damage/Irritation | Category 1/2A: Causes serious eye damage/irritation | Pyrazole amines are consistently shown to cause serious, potentially permanent eye damage or irritation.[1][2][3][4] |
| Respiratory Irritation | Category 3: May cause respiratory irritation | Handling the powdered form may generate dust, leading to respiratory tract irritation.[4][5] |
This assessment dictates that our primary goal is to prevent any direct contact with the substance. Engineering controls, specifically the use of a certified chemical fume hood, are the first and most critical line of defense.[1] All handling of this compound must occur within a fume hood to minimize inhalation exposure.
Core Directive: Personal Protective Equipment (PPE) Selection
PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the established hazards. For this compound, a comprehensive PPE ensemble is mandatory.
| Protection Type | Specific Requirement | Justification & Key Standards |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, burns, and irritation.[1] The outer glove can be removed immediately after handling, reducing cross-contamination. Always consult the glove manufacturer's resistance chart. |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU). A face shield is required when handling larger quantities (>1 liter) or when there is a significant splash risk.[6][7] | Protects against splashes that can cause serious or permanent eye damage.[1][3] Safety glasses are insufficient.[8] |
| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat. | Protects skin on the arms and body from spills and splashes.[1][9] Gowns should close in the back for better protection.[10] |
| Respiratory Protection | Generally not required if all handling occurs in a fume hood. For spill cleanup outside a hood, an N95-rated respirator is the minimum requirement.[8] | Prevents inhalation of aerosolized powder, which may cause respiratory irritation.[4] |
Operational Plan: Protocols for Safe Handling & Disposal
Procedural discipline is as crucial as the equipment itself. The following protocols provide a self-validating system for safe operation.
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled correctly.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the work area is decontaminated. Have spill cleanup materials readily available.
-
Attire: Don all required PPE following the sequence outlined in the diagram above.
-
Transfer: Perform all manipulations, including weighing and solution preparation, deep within the chemical fume hood to ensure containment.[1]
-
Technique: Use non-sparking tools.[6] Avoid actions that could generate dust, such as scraping or vigorous shaking of the solid.
-
Post-Handling: Tightly close the primary container.[6][11] Decontaminate any surfaces and equipment used.
-
Egress: Remove PPE following the doffing sequence, disposing of contaminated items in a designated hazardous waste container.[12] Wash hands thoroughly.
Emergency & Disposal Plan
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of running water for at least 15 minutes.[1][9] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][6] Remove contact lenses if present and easy to do.[3][9] Seek immediate specialist medical attention.[1]
-
Inhalation: Move the affected person to fresh air at once.[6][9] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[11] Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.[1]
Spill Response Workflow
For small spills within a fume hood, trained laboratory personnel can manage the cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Caption: Small-Scale Spill Response Workflow.
Waste Disposal Plan
Improper disposal can lead to environmental contamination.[12]
-
Classification: All this compound waste, including grossly contaminated gloves, weigh boats, and absorbent materials, must be classified as hazardous chemical waste.[12]
-
Containerization: Use a designated, sealable, and clearly labeled hazardous waste container.[6][12] The label must include the full chemical name and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[6]
-
Disposal: Arrange for pickup and disposal through your institution's licensed EHS hazardous waste program. Do not discharge to sewer systems.[6][12]
By adhering to these rigorous safety and handling protocols, you build a culture of safety that protects not only yourself but also your colleagues and the broader environment, ensuring that your valuable research can proceed without incident.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
